molecular formula C32H48N6O8 B1679733 Protactin CAS No. 141912-59-6

Protactin

Cat. No.: B1679733
CAS No.: 141912-59-6
M. Wt: 644.8 g/mol
InChI Key: XZQTTYYQLUHMIZ-ZEVMZUSBSA-N
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Description

Protactin is an oligopeptide.
This compound has been reported in Streptomyces with data available.
from Streptomyces cucumerosporus;  structure given in first source

Properties

CAS No.

141912-59-6

Molecular Formula

C32H48N6O8

Molecular Weight

644.8 g/mol

IUPAC Name

(2S)-1-[(2R)-2-[[(2S,3R)-2-[(2-amino-3-hydroxy-4-methylbenzoyl)amino]-3-hydroxybutanoyl]amino]-3-methylbut-3-enoyl]-N,5-dimethyl-N-[2-[methyl-[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C32H48N6O8/c1-16(2)23(15-39)37(9)24(41)14-36(8)31(45)22-13-11-19(6)38(22)32(46)26(17(3)4)34-30(44)27(20(7)40)35-29(43)21-12-10-18(5)28(42)25(21)33/h10,12,15-16,19-20,22-23,26-27,40,42H,3,11,13-14,33H2,1-2,4-9H3,(H,34,44)(H,35,43)/t19?,20-,22+,23-,26-,27+/m1/s1

InChI Key

XZQTTYYQLUHMIZ-ZEVMZUSBSA-N

Isomeric SMILES

CC1CC[C@H](N1C(=O)[C@@H](C(=C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)C2=C(C(=C(C=C2)C)O)N)C(=O)N(C)CC(=O)N(C)[C@H](C=O)C(C)C

Canonical SMILES

CC1CCC(N1C(=O)C(C(=C)C)NC(=O)C(C(C)O)NC(=O)C2=C(C(=C(C=C2)C)O)N)C(=O)N(C)CC(=O)N(C)C(C=O)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-methyl-3-hydroxyanthraniloylpentapetidelactone
protactin

Origin of Product

United States

Foundational & Exploratory

Prolactin Signaling Pathway Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Prolactin (PRL), a pleiotropic hormone primarily secreted by the anterior pituitary gland, is involved in over 300 distinct biological functions, ranging from lactation and reproduction to immunoregulation and metabolism.[1][2] Its effects are mediated through the prolactin receptor (PRLR), a member of the class I cytokine receptor superfamily.[3][4] Upon ligand binding, the PRLR, which lacks intrinsic kinase activity, initiates a complex network of intracellular signaling cascades.[3] This guide provides a detailed technical overview of the core mechanisms of prolactin signaling, focusing on the principal pathways activated, their regulation, and the experimental methodologies used for their investigation. The primary signaling modules include the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, and pathways involving Src family kinases (SFKs).[1][5] Understanding these intricate pathways is critical for developing therapeutic strategies targeting pathologies associated with aberrant PRL signaling, such as certain cancers and autoimmune diseases.[5][6]

Prolactin Receptor Activation

The initiation of prolactin signaling begins with the binding of PRL to its receptor on the cell surface.[7] The PRLR consists of an extracellular domain, a single transmembrane domain, and an intracellular domain.[3]

Receptor Dimerization

The canonical model of activation involves ligand-induced dimerization of the PRLR.[8] Prolactin has two distinct binding sites, allowing it to bind sequentially to two receptor molecules, forming a stable 1:2 hormone-receptor trimeric complex.[9] This dimerization is a critical step that brings the intracellular domains of the receptors, and their associated kinases, into close proximity.

However, accumulating evidence suggests that PRLRs can also exist as pre-formed, ligand-independent dimers.[10][11][12] In this model, PRL binding to the pre-formed dimer induces a conformational change that triggers downstream signaling.[11] The transmembrane domain appears to play a significant role in this ligand-independent dimerization.[10][11]

Fig. 1: Prolactin Receptor Activation Mechanism

Core Signaling Pathways

PRLR activation triggers multiple downstream signaling cascades that regulate diverse cellular functions, including proliferation, differentiation, and survival.[1][13]

The Canonical JAK/STAT Pathway

The JAK/STAT pathway is the most well-established signaling cascade downstream of the PRLR.[3][8]

  • JAK2 Activation: The PRLR constitutively associates with Janus kinase 2 (JAK2).[3][8] Upon PRL-induced receptor dimerization, the associated JAK2 molecules are brought into proximity, leading to their trans-autophosphorylation and activation.[8][9]

  • STAT Recruitment and Phosphorylation: Activated JAK2 phosphorylates specific tyrosine residues on the intracellular domain of the PRLR.[8] These phosphotyrosine sites serve as docking sites for the SH2 domains of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5 (both STAT5a and STAT5b), but also STAT1 and STAT3.[1][9] Once recruited, STATs are themselves phosphorylated by JAK2.[8]

  • Dimerization and Nuclear Translocation: Tyrosine-phosphorylated STAT5 dissociates from the receptor, dimerizes, and translocates to the nucleus.[3][8]

  • Gene Transcription: In the nucleus, STAT5 dimers bind to specific DNA consensus sequences known as Gamma-Activated Sequences (GAS) in the promoter regions of target genes, thereby activating their transcription.[8][9] Key target genes include those involved in milk protein synthesis (e.g., β-casein), cell cycle progression (e.g., Cyclin D1), and anti-apoptosis (e.g., Bcl-xL).[1][14]

G Fig. 2: The Canonical JAK/STAT Signaling Pathway PRL Prolactin PRLR PRLR Dimer PRL->PRLR Binds JAK2 JAK2 PRLR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation pJAK2->PRLR Phosphorylates Receptor STAT5 STAT5 pJAK2->STAT5 pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5_dimer p-STAT5 Dimer pSTAT5->pSTAT5_dimer Dimerization Nucleus Nucleus pSTAT5_dimer->Nucleus Nuclear Translocation Transcription Gene Transcription (e.g., β-casein, Cyclin D1) Nucleus->Transcription Binds GAS elements

Fig. 2: The Canonical JAK/STAT Signaling Pathway
The Ras/Raf/MAPK Pathway

Prolactin also activates the mitogen-activated protein kinase (MAPK) cascade, which is crucial for cell proliferation.[3][15]

  • Initiation: PRLR dimerization can lead to the recruitment of adapter proteins like Shc to the receptor complex.[1]

  • Ras Activation: Phosphorylated Shc recruits the Grb2-SOS complex, which acts as a guanine nucleotide exchange factor for the small G-protein Ras, converting it from its inactive GDP-bound state to an active GTP-bound state.[1]

  • Kinase Cascade: Activated Ras initiates a downstream kinase cascade, sequentially activating Raf, MEK (MAPK/ERK kinase), and finally ERK1/2 (extracellular signal-regulated kinases).[1][15][16]

  • Cellular Effects: Activated ERK1/2 translocates to the nucleus to phosphorylate and activate various transcription factors (e.g., c-Jun, Myc) that regulate cell cycle progression and proliferation.[1]

The PI3K/Akt Pathway

The PI3K/Akt pathway is another critical branch of PRL signaling, primarily involved in promoting cell survival and proliferation.[1][3]

  • PI3K Activation: The activated PRLR complex can recruit and activate Phosphoinositide 3-kinase (PI3K).[1][13] This can occur through various mechanisms, including the phosphorylation of Insulin Receptor Substrate (IRS) proteins or the adapter protein Gab2.[3][13]

  • PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.

  • Akt Activation: PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B, PKB) and PDK1. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2.

  • Downstream Effects: Activated Akt phosphorylates a wide range of substrates to inhibit apoptosis (e.g., by phosphorylating Bad and FOXO transcription factors) and promote cell growth and proliferation (e.g., through mTORC1 activation).[1][3]

Role of Src Family Kinases (SFKs)

Src family kinases (SFKs) are non-receptor tyrosine kinases that are also key components of PRL signaling.[1][6]

  • Activation: The PRLR is associated with c-Src, and PRL stimulation leads to its activation.[6][17] Interestingly, this activation can occur independently of JAK2.[17]

  • Downstream Signaling: Activated SFKs can contribute to the activation of other pathways, including the PI3K/Akt and MAPK pathways, thereby influencing cell proliferation and migration.[3][18]

  • Receptor Trafficking: SFKs play a role in PRLR internalization and trafficking, which can modulate the duration and intensity of the signal.[18]

G Fig. 3: Overview of Major Prolactin Signaling Pathways cluster_0 JAK/STAT Pathway cluster_1 MAPK Pathway cluster_2 PI3K/Akt Pathway cluster_3 Src Pathway PRLR Activated PRLR Complex JAK2 JAK2 PRLR->JAK2 Shc_Grb2 Shc/Grb2/SOS PRLR->Shc_Grb2 PI3K PI3K PRLR->PI3K Src Src PRLR->Src STAT5 STAT5 JAK2->STAT5 STAT5_Nuc STAT5 (Nucleus) STAT5->STAT5_Nuc Gene_Exp1 Differentiation Survival STAT5_Nuc->Gene_Exp1 Ras Ras Shc_Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_Nuc ERK (Nucleus) ERK->ERK_Nuc Gene_Exp2 Proliferation ERK_Nuc->Gene_Exp2 Akt Akt PI3K->Akt Cell_Survival Cell Survival Anti-apoptosis Akt->Cell_Survival Migration Migration Invasion Src->Migration G Fig. 4: Western Blotting Experimental Workflow A 1. Cell Treatment (e.g., Prolactin) B 2. Cell Lysis (with inhibitors) A->B C 3. Protein Quantification (BCA/Bradford) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Membrane Transfer (PVDF/Nitrocellulose) D->E F 6. Immunoblotting (Primary & Secondary Abs) E->F G 7. Chemiluminescent Detection F->G H 8. Analysis & Normalization (Total Protein) G->H

References

The Discovery and Enduring Complexity of Prolactin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Prolactin (PRL), a pleiotropic hormone primarily secreted by the anterior pituitary gland, has a rich and complex history, from its initial discovery as the principal lactogenic factor to its current recognition as a key regulator in over 300 diverse physiological processes. This technical guide provides a comprehensive overview of the discovery and history of prolactin, detailing the seminal experiments that led to its identification and characterization. It presents key quantitative data, including its molecular properties and physiological concentrations, in a structured format for accessible comparison. Furthermore, this document outlines the detailed methodologies of pivotal experimental protocols and illustrates the intricate signaling pathways of prolactin through detailed diagrams, offering a valuable resource for researchers and professionals in endocrinology and drug development.

A Historical Journey: The Discovery of Prolactin

The story of prolactin's discovery is one of scientific persistence, initial misidentification, and eventual recognition of its distinct identity and multifaceted nature.

Early Glimmers and the Lactogenic Factor (1920s-1930s)

The first indications of a lactogenic substance from the pituitary gland emerged in the late 1920s. In 1928, Stricker and Grueter demonstrated that extracts from the anterior pituitary could induce milk secretion in pseudopregnant rabbits. This laid the groundwork for Oscar Riddle and his colleagues, who, in the early 1930s, successfully isolated a substance from the pituitary glands of sheep and cows that stimulated milk production in the crop sacs of pigeons and doves.[1] They named this substance "prolactin," meaning "for lactation."[2] For decades, the pigeon crop sac bioassay remained the standard for prolactin research.

The Human Prolactin Conundrum (1930s-1960s)

Despite its discovery in other animals, the existence of a distinct human prolactin remained a subject of debate for many years. Early attempts to isolate human prolactin were confounded by the fact that human growth hormone (hGH) also exhibited lactogenic activity. This led many to believe that in humans, a single hormone was responsible for both growth and lactation.[3] Histological studies, however, identified specific "pregnancy cells" in the pituitary, fueling the hypothesis that a separate prolactin hormone did exist in humans.[3]

Confirmation and Characterization (1970s)

The definitive confirmation of human prolactin as a separate entity came in 1970 through the pioneering work of Henry Friesen and his colleagues.[1][4] They developed a sensitive in vitro bioassay using mouse mammary tissue and, crucially, used antibodies to neutralize the lactogenic effects of hGH.[1] This allowed for the first time, the measurement of a distinct prolactin in the blood of women with galactorrhea.[1] Shortly after, the development of a specific radioimmunoassay (RIA) for human prolactin enabled the measurement of its levels in the serum of healthy individuals, paving the way for its complete characterization, including the determination of its amino acid sequence.[1]

Quantitative Data on Prolactin

This section summarizes key quantitative data regarding human prolactin and its variants, as well as its circulating concentrations in various physiological states.

Table 1: Molecular Characteristics of Human Prolactin
PropertyValueReference
Amino Acid Residues (Mature)199[5]
Molecular Weight (Monomeric)~23 kDa[3][5]
Gene LocationChromosome 6[5]
UniProt Accession NumberP01236
Table 2: Major Isoforms of Human Prolactin in Circulation
IsoformApproximate Molecular WeightDescription
Little Prolactin~23 kDaThe predominant, biologically active monomeric form.[3][6]
Big Prolactin~48-60 kDaA dimeric or aggregated form with reduced biological activity.[6]
Big-Big Prolactin (Macroprolactin)>150 kDaA complex of prolactin with IgG antibodies, generally considered to have low biological activity.[5][6]
Table 3: Typical Circulating Concentrations of Human Prolactin
Physiological StateConcentration Range (ng/mL)
Adult Males2 - 18
Non-pregnant Adult Females2 - 30
Pregnant Females (Third Trimester)10 - 209
Postpartum (Suckling)Significantly elevated, can be 10-20 fold higher
ProlactinomasOften >200

Note: Reference ranges can vary between different assays.

Table 4: Prolactin Receptor Binding Affinities (Kd)
Ligand/ReceptorKd (nM)Method
Ovine Prolactin / Pigeon Crop Sac Receptor~0.7Radioreceptor Assay
Human Prolactin / Human Prolactin Receptor ECD (Site 1)6.5Surface Plasmon Resonance
Human Prolactin / Human Prolactin Receptor ECD (Site 2)32,900Surface Plasmon Resonance

Key Experimental Protocols

The following sections provide an overview of the methodologies for key experiments that were instrumental in the discovery and characterization of prolactin.

Pigeon Crop Sac Bioassay

This bioassay was the first reliable method for quantifying prolactin activity.

Principle: Prolactin stimulates the proliferation of the mucosal epithelium of the pigeon crop sac, causing a thickening that is proportional to the amount of prolactin administered.

Methodology:

  • Animal Preparation: Pigeons are housed under controlled conditions.

  • Injection: A solution containing an unknown amount of prolactin is injected either systemically (intramuscularly) or locally (intradermally over the crop sac). The local method is more sensitive.

  • Incubation Period: The pigeons are left for a set period (e.g., 4 days with daily injections) to allow the crop sac to respond.

  • Tissue Collection: The pigeons are euthanized, and the crop sacs are dissected.

  • Quantification: The response is quantified by measuring the increase in weight or thickness of the stimulated area of the crop sac compared to a control area. This can be done by weighing the dissected mucosal tissue.

  • Standard Curve: A standard curve is generated using known concentrations of a prolactin standard to determine the concentration of prolactin in the unknown sample.

Radioimmunoassay (RIA) for Prolactin

The development of the RIA was a major breakthrough, allowing for sensitive and specific measurement of prolactin in blood samples.

Principle: This is a competitive binding assay where unlabeled prolactin in a sample competes with a fixed amount of radiolabeled prolactin for a limited number of binding sites on a specific anti-prolactin antibody.

Methodology:

  • Reagent Preparation:

    • Antibody: A specific antibody against prolactin is diluted to a concentration that will bind approximately 50% of the radiolabeled prolactin in the absence of any unlabeled prolactin.

    • Radiolabeled Prolactin (Tracer): Prolactin is labeled with a radioisotope (e.g., ¹²⁵I).

    • Standards: A series of standards with known concentrations of unlabeled prolactin are prepared.

  • Assay Procedure:

    • A fixed volume of the antibody solution is added to a series of tubes.

    • Known amounts of the standard or the unknown sample are added to the tubes.

    • A fixed amount of the radiolabeled prolactin is added to all tubes.

    • The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Separation: The antibody-bound prolactin is separated from the free prolactin. This can be achieved by using a second antibody that precipitates the first antibody, or by using antibodies coated onto the surface of the assay tubes.

  • Counting: The radioactivity in the bound fraction is measured using a gamma counter.

  • Data Analysis: The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled prolactin in the sample. A standard curve is plotted, and the concentration of prolactin in the unknown samples is determined by interpolation.

Prolactin Signaling Pathways

Prolactin exerts its diverse effects by binding to the prolactin receptor (PRLR), a member of the class I cytokine receptor superfamily. This binding event triggers the activation of several intracellular signaling cascades.

The Canonical JAK-STAT Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is the principal signaling cascade activated by prolactin.

Prolactin_JAK_STAT_Pathway Prolactin JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRL Prolactin PRLR Prolactin Receptor (PRLR) PRL->PRLR Binding PRLR_dimer PRLR Dimer PRLR->PRLR_dimer Dimerization JAK2 JAK2 JAK2_active p-JAK2 JAK2->JAK2_active Autophosphorylation STAT5 STAT5 PRLR_dimer->STAT5 Recruitment JAK2_active->PRLR_dimer Phosphorylation JAK2_active->STAT5 Phosphorylation STAT5_p p-STAT5 STAT5_dimer p-STAT5 Dimer STAT5_p->STAT5_dimer Dimerization DNA DNA STAT5_dimer->DNA Translocation Gene_Transcription Gene Transcription (e.g., milk proteins) DNA->Gene_Transcription Activation

Caption: Prolactin-induced JAK-STAT signaling cascade.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Prolactin can also activate the MAPK pathway, which is involved in cell proliferation and differentiation.

Prolactin_MAPK_Pathway Prolactin MAPK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRLR_JAK2 Activated PRLR-JAK2 Complex Shc Shc PRLR_JAK2->Shc Phosphorylation Grb2 Grb2 Shc->Grb2 Binding SOS SOS Grb2->SOS Recruitment Ras Ras SOS->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Translocation & Activation Cell_Proliferation Cell Proliferation & Differentiation Transcription_Factors->Cell_Proliferation Gene Expression

Caption: Prolactin-activated MAPK signaling pathway.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is another important signaling route for prolactin, primarily involved in cell survival and proliferation.

Prolactin_PI3K_Akt_Pathway Prolactin PI3K/Akt Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PRLR_JAK2 Activated PRLR-JAK2 Complex IRS IRS PRLR_JAK2->IRS Phosphorylation PI3K PI3K IRS->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Akt_p p-Akt Cell_Survival Cell Survival & Proliferation Akt_p->Cell_Survival Downstream Effects

Caption: Prolactin-mediated PI3K/Akt signaling pathway.

Experimental Workflow: From Pituitary to Purified Prolactin

The following diagram illustrates a typical experimental workflow for the purification and characterization of prolactin from pituitary glands, based on early methodologies.

Prolactin_Purification_Workflow Workflow for Prolactin Purification and Characterization Start Start: Frozen Pituitary Glands Homogenization Homogenization in Ammonium Acetate Start->Homogenization Extraction Alkaline Extraction (pH 10.5) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Ethanol_Precipitation Ethanol Precipitation Supernatant1->Ethanol_Precipitation Centrifugation2 Centrifugation Ethanol_Precipitation->Centrifugation2 Supernatant2 Supernatant Centrifugation2->Supernatant2 Dialysis Dialysis Supernatant2->Dialysis Chromatography Column Chromatography (e.g., DEAE-cellulose) Dialysis->Chromatography Fraction_Collection Fraction Collection Chromatography->Fraction_Collection Assay Prolactin Assay (RIA or Bioassay) Fraction_Collection->Assay Pooling Pooling of Prolactin-rich Fractions Assay->Pooling Further_Purification Further Purification (e.g., Gel Filtration) Pooling->Further_Purification Characterization Characterization: - SDS-PAGE - Amino Acid Analysis - Bioactivity Assay Further_Purification->Characterization End Purified and Characterized Prolactin Characterization->End

Caption: A generalized workflow for prolactin purification.

Conclusion

The journey of prolactin from a vaguely defined "lactogenic factor" to a well-characterized hormone with a vast array of functions is a testament to the progress of endocrinology. Its discovery and the subsequent development of sophisticated analytical techniques have not only illuminated its role in lactation but also in metabolism, immunology, and cell growth. For researchers and drug development professionals, a deep understanding of prolactin's history, its molecular characteristics, and its complex signaling pathways is crucial for identifying novel therapeutic targets and developing innovative treatments for a range of conditions, from hyperprolactinemia to cancer. The continued exploration of this remarkable hormone promises to unveil even more of its physiological and pathological roles, opening new avenues for clinical intervention.

References

Prolactin Gene Regulation and Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the molecular mechanisms governing the regulation and expression of the prolactin (PRL) gene. It details the key transcription factors, signaling pathways, and experimental methodologies crucial for research and therapeutic development in endocrinology, oncology, and immunology.

The Human Prolactin Gene Locus

The human prolactin (hPRL) gene is located on chromosome 6 and spans approximately 10 kb, containing five coding exons.[1] Its expression is controlled by two distinct, tissue-specific promoters separated by 5.8 kb.[1] The proximal promoter, located immediately upstream of the first coding exon, directs transcription in the pituitary gland and is heavily dependent on the pituitary-specific transcription factor Pit-1.[1] An alternative, superdistal promoter is active in non-pituitary tissues and is considered Pit-1 independent.[1] This dual-promoter architecture allows for a complex layer of regulation, influencing the stability and translational efficiency of the resulting mRNA in different cellular contexts.[1]

Core Transcriptional Machinery

The expression of the prolactin gene is orchestrated by a complex interplay of transcription factors that bind to specific DNA sequences in the promoter and enhancer regions.

Pit-1 (POU1F1): The Master Regulator

The POU homeodomain transcription factor Pit-1 is essential for the differentiation of somatotroph, lactotroph, and thyrotroph cells in the anterior pituitary.[2] It acts as a primary transcriptional activator for the prolactin gene.[2][3] Pit-1 binds to multiple sites within the prolactin promoter and a distal enhancer, and its presence is sufficient to activate prolactin gene transcription in non-pituitary cells.[4] The binding of Pit-1 can also direct changes in the chromatin structure of the prolactin promoter, making the gene accessible for transcription.[4] Its activity is modulated by post-translational modifications and its ability to form homo- and heterodimers with other proteins.[5]

Other Key Transcription Factors

Several other transcription factors are crucial for integrating various signaling inputs at the prolactin promoter.

Transcription FactorRole in Prolactin Regulation
STAT5 (Signal Transducer and Activator of Transcription 5) Activated by the JAK/STAT pathway upon prolactin receptor stimulation, STAT5 proteins dimerize, translocate to the nucleus, and bind to specific DNA sequences to transactivate prolactin-responsive genes.[6] STAT5 also targets the promoters of genes involved in cell cycle progression (cyclin D1) and apoptosis inhibition (Bcl-X).[6]
Estrogen Receptor (ERα) Upon binding estrogen, ERα binds to a functional Estrogen Response Element (ERE) in the prolactin promoter, leading to transcriptional activation.[7] It can act synergistically with Pit-1 to significantly increase prolactin expression.[5]
AP-1 (Activator Protein 1) A dimeric transcription factor (e.g., c-Jun/c-Fos) that mediates responses to various transcriptional stimuli, including those from the MAPK pathway.[5][8]
CREB (cAMP Response Element-Binding Protein) Phosphorylated and activated by Protein Kinase A (PKA) in response to elevated cAMP levels, CREB is a key component of the cAMP-mediated induction of prolactin expression.[9]
Ets family, Pitx factors These factors possess binding sites on the prolactin promoter and are involved in mediating responses to various transcriptional signals.[5]

Major Regulatory Signaling Pathways

Prolactin gene expression is dynamically regulated by a variety of extracellular signals, primarily from the hypothalamus. These signals activate intracellular cascades that converge on the transcriptional machinery.

Dopaminergic Inhibition

Dopamine is the primary physiological inhibitor of prolactin synthesis and secretion.[10][11][12] It is released from hypothalamic neurons into the hypophyseal portal system and acts directly on lactotrophs in the anterior pituitary.[10][11]

  • Mechanism: Dopamine binds to D2 receptors on the lactotroph cell membrane.[10][12] This G-protein coupled receptor activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent suppression of Protein Kinase A (PKA) activity.[13] These events ultimately reduce both prolactin gene expression and protein exocytosis.[10][13]

Dopamine_Signaling cluster_inside Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PRL_Gene Prolactin Gene Expression cAMP->PRL_Gene Stimulates Estrogen_Signaling cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER ERE Estrogen Response Element (ERE) ER->ERE Binds to PRL_Gene Prolactin Gene ERE->PRL_Gene Activates Transcription TRH_Signaling TRH TRH TRH_R TRH Receptor (Gq-coupled) TRH->TRH_R PLC PLC TRH_R->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates release PKC PKC DAG->PKC Activates PRL_Release Prolactin Release Ca2->PRL_Release MAPK ERK/MAPK Pathway PKC->MAPK PRL_Synthesis Prolactin Synthesis MAPK->PRL_Synthesis Luciferase_Workflow node1 1. Construct PRL Promoter-Luciferase Reporter Plasmid node2 2. Transfect Cells (e.g., GH3) with Plasmid node1->node2 node3 3. Treat Cells with Stimulus (e.g., Estrogen) node2->node3 node4 4. Lyse Cells and Add Luciferin Substrate node3->node4 node5 5. Measure Luminescence node4->node5 node6 Result: Quantification of Promoter Activity node5->node6 ChIP_Workflow node1 1. Cross-link Protein to DNA in vivo (Formaldehyde) node2 2. Lyse Cells & Shear Chromatin (Sonication) node1->node2 node3 3. Immunoprecipitate with Specific Antibody (e.g., anti-Pit-1) node2->node3 node4 4. Capture Complex with Protein A/G Beads node3->node4 node5 5. Reverse Cross-links & Purify DNA node4->node5 node6 6. Analyze DNA (qPCR or Sequencing) node5->node6 EMSA_Workflow node1 1. Prepare Labeled DNA Probe (e.g., Biotin, ³²P, IRDye®) node3 3. Incubate Probe with Protein Extract node1->node3 node2 2. Prepare Nuclear Protein Extract node2->node3 node4 4. Run on Native Polyacrylamide Gel node3->node4 node5 5. Detect Probe (Autoradiography, Chemiluminescence) node4->node5 node6 Result: 'Shifted' band indicates DNA-protein binding node5->node6

References

An In-depth Technical Guide to the Isoforms of Prolactin and Their Functions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prolactin (PRL), a versatile polypeptide hormone primarily secreted by the anterior pituitary gland, plays a crucial role in a vast array of physiological processes, most notably lactation. However, its influence extends to reproduction, metabolism, immunoregulation, and behavior. The biological activities of prolactin are not mediated by a single molecular entity but rather by a family of isoforms with distinct structural and functional characteristics. Furthermore, the cellular responses to prolactin are dictated by the expression of various prolactin receptor (PRLR) isoforms, which themselves differ in their signaling capabilities. This technical guide provides a comprehensive overview of the known isoforms of prolactin and its receptor, their functions, the signaling pathways they activate, and detailed experimental protocols for their study.

Prolactin Isoforms: Structure and Function

Prolactin exists in several forms, arising from post-translational modifications, proteolytic cleavage, and polymerization. These isoforms exhibit different biological activities and clearance rates.

Major Circulating Isoforms

The three main forms of prolactin found in circulation are distinguished by their molecular weight.[1][2]

  • Little Prolactin: This is the predominant monomeric and most biologically active form, with a molecular weight of approximately 23 kDa.[1][2]

  • Big Prolactin: With a molecular weight of about 48-60 kDa, this isoform is generally considered to be a dimer of the 23 kDa monomer and exhibits reduced biological activity.[1][3]

  • Big-Big Prolactin (Macroprolactin): This is a high-molecular-mass complex (>150 kDa) of monomeric prolactin and an IgG autoantibody.[2] Macroprolactin has limited bioavailability and is largely considered biologically inactive, though it can interfere with immunoassays, leading to a misdiagnosis of hyperprolactinemia.[3][4]

Other Prolactin Variants

In addition to the major circulating forms, other variants of prolactin have been identified:

  • Glycosylated Prolactin: This 25 kDa form has a lower biological potency and is cleared from circulation more rapidly than its non-glycosylated counterpart.[5]

  • Phosphorylated and Sulfated Prolactin: These post-translational modifications can also alter the bioactivity of prolactin.

  • Proteolytic Fragments: Cleavage of the 23 kDa prolactin can generate smaller variants, such as 14 kDa, 16 kDa, and 22 kDa fragments, which may have unique biological functions. For instance, the 16 kDa N-terminal fragment, also known as vasoinhibin, possesses anti-angiogenic properties.[2][6]

Prolactin Receptor Isoforms: Structure and Signaling

The diverse actions of prolactin are mediated through its binding to the prolactin receptor (PRLR), a member of the class I cytokine receptor superfamily.[7] Several isoforms of the PRLR are generated through alternative splicing of a single gene, each with a distinct intracellular domain and, consequently, different signaling capacities.[2][8]

  • Long Isoform (LF): This is the full-length and most functionally active isoform.[8] It is capable of activating multiple downstream signaling pathways to mediate the full spectrum of prolactin's effects.

  • Short Isoforms (SFs): Several short isoforms exist, characterized by truncated intracellular domains. These isoforms have limited signaling capabilities and can act as dominant-negatives, inhibiting the signaling of the long isoform.[9]

  • Intermediate Isoforms: These isoforms have an intermediate-length cytoplasmic domain and can exhibit distinct signaling properties compared to the long and short forms.[10]

  • Soluble Isoform: This isoform consists of the extracellular domain of the receptor and can bind to prolactin in the circulation, potentially modulating its availability and activity.[9]

Data Presentation: Quantitative Summary of Prolactin and Receptor Isoforms

IsoformMolecular Weight (kDa)Relative Abundance in Serum (Normal)Key Functional Characteristics
Prolactin
Little Prolactin~2365-85%[4]Most biologically active monomeric form.
Big Prolactin~48-6010-20%[4]Dimeric form with reduced bioactivity.
Big-Big Prolactin>150<10%[4]Complex with IgG, largely inactive, can cause assay interference.
Glycosylated Prolactin~25VariableLower bioactivity and faster clearance.[5]
16 kDa Prolactin (Vasoinhibin)~16VariableAnti-angiogenic properties.[2][6]
Prolactin Receptor
Long Isoform (rat)~80-85N/AFull signaling capacity.[8]
Short Isoform (rat)~45N/ALimited signaling, can be inhibitory.[8]
Intermediate Isoform (human)~65N/ADistinct signaling from long and short forms.[10]

Signaling Pathways of Prolactin Isoforms

The binding of prolactin to its receptor initiates a cascade of intracellular signaling events. The specific pathways activated depend on the prolactin isoform, the PRLR isoform expressed in the target cell, and the cellular context. The long isoform of the PRLR is the primary mediator of prolactin signaling.

Major Signaling Pathways Activated by the Long PRLR Isoform:
  • JAK/STAT Pathway: This is the canonical and most rapid signaling pathway for prolactin. Upon prolactin binding, the Janus kinase 2 (JAK2) associated with the receptor becomes activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 then dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in cell growth, differentiation, and survival.[11][12]

  • MAPK/ERK Pathway: Prolactin can also activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial for cell proliferation and differentiation.[11]

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another important signaling cascade activated by prolactin, which is involved in cell survival and metabolism.[12]

Signaling by the Short PRLR Isoform:

The short isoforms of the PRLR lack the intracellular domains necessary to fully activate the JAK/STAT pathway. However, they can still mediate some cellular responses, potentially through the MAPK pathway. They can also heterodimerize with the long isoform to inhibit its signaling.[9]

Signaling Pathway Diagrams (Graphviz DOT Language)

Prolactin_Signaling_Pathways cluster_membrane Cell Membrane PRLR_dimer PRLR Dimer (Long/Long or Long/Short) JAK2 JAK2 PRLR_dimer->JAK2 Activation PI3K PI3K PRLR_dimer->PI3K Activation Ras Ras PRLR_dimer->Ras Activation PRL Prolactin PRL->PRLR_dimer Binding STAT5 STAT5 JAK2->STAT5 Phosphorylation pSTAT5 pSTAT5 Dimer STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Translocation Akt Akt PI3K->Akt -> pAkt pAkt pAkt pAkt->Nucleus Raf Raf Ras->Raf Phosphorylation Cascade MEK MEK Raf->MEK Phosphorylation Cascade ERK ERK MEK->ERK Phosphorylation Cascade pERK pERK ERK->pERK pERK->Nucleus Gene_Transcription Gene Transcription (Proliferation, Differentiation, Survival) Nucleus->Gene_Transcription

Caption: Major signaling pathways activated by the prolactin receptor long isoform.

Experimental_Workflow_PRL_Isoform_Separation start Serum Sample gfc Gel Filtration Chromatography (GFC) / HPLC start->gfc fractions Collect Fractions gfc->fractions immunoassay Prolactin Immunoassay on each fraction fractions->immunoassay profile Elution Profile (Determine MW and abundance of isoforms) immunoassay->profile

Caption: Workflow for the separation and quantification of prolactin isoforms.

Experimental Protocols

Separation of Prolactin Isoforms by Gel Filtration Chromatography (GFC)

This protocol describes the separation of "little," "big," and "big-big" prolactin from human serum.

Materials:

  • Gel filtration column (e.g., Superdex 200 HR10/300)[3]

  • Chromatography system (e.g., FPLC or HPLC)[3][13]

  • Phosphate-buffered saline (PBS), pH 7.0[3]

  • Patient serum samples

  • Fraction collector

  • Prolactin immunoassay kit

Procedure:

  • Equilibrate the GFC column with PBS at a constant flow rate (e.g., 0.5-1.0 mL/min).[13]

  • Apply 100 µL of serum to the column.[3]

  • Elute the proteins with PBS at the same flow rate.

  • Collect fractions of a defined volume (e.g., 0.5 mL) using a fraction collector.

  • Measure the prolactin concentration in each fraction using a sensitive immunoassay.

  • Plot the prolactin concentration against the elution volume or fraction number to obtain an elution profile.

  • Calibrate the column with molecular weight standards to determine the molecular weight of the prolactin isoforms in the different peaks. The expected elution order is macroprolactin, big prolactin, and then little prolactin.

Detection of Prolactin Receptor Isoforms by Western Blot

This protocol outlines the detection of the long and short isoforms of the prolactin receptor in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)[14]

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels (e.g., 10% polyacrylamide)[14]

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against PRLR (e.g., goat anti-PRLR, 0.5 µg/mL)[15]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in lysis buffer and determine the protein concentration.

  • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.[14]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Block the membrane in blocking buffer for 1 hour at room temperature.[16]

  • Incubate the membrane with the primary anti-PRLR antibody overnight at 4°C with gentle shaking.[15]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Wash the membrane again as in step 7.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The long and short isoforms will appear as distinct bands at their respective molecular weights.

Immunoprecipitation of Macroprolactin (Prolactin-IgG Complex)

This protocol describes the specific isolation of macroprolactin from serum.

Materials:

  • Protein G-agarose beads[3]

  • Patient serum samples

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Rotating mixer

  • Prolactin immunoassay kit

Procedure:

  • Add 50 µL of protein G-agarose slurry to a microcentrifuge tube.

  • Wash the beads twice with PBS.

  • Add 100 µL of patient serum to the washed beads.

  • Incubate the mixture for 15 minutes at room temperature with rotation.[3]

  • Centrifuge the tube to pellet the beads.

  • Carefully collect the supernatant (containing unbound prolactin).

  • Measure the prolactin concentration in the original serum sample and in the supernatant.

  • The percentage of prolactin bound to the protein G-agarose represents the amount of macroprolactin in the sample. A high percentage of binding is indicative of macroprolactinemia.

Conclusion

The existence of multiple isoforms of both prolactin and its receptor adds a significant layer of complexity to the regulation of prolactin's diverse biological functions. Understanding the specific roles of each isoform and the signaling pathways they activate is crucial for elucidating the pathophysiology of various conditions, including hyperprolactinemia, infertility, and cancer. The experimental protocols provided in this guide offer a foundation for researchers to investigate the intricate world of prolactin isoforms and their impact on health and disease. Further research in this area will undoubtedly pave the way for the development of more targeted and effective therapeutic strategies.

References

Prolactin Receptor: A Comprehensive Technical Guide to Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The prolactin receptor (PRLR) is a critical transmembrane protein and a member of the class 1 cytokine receptor superfamily.[1] It plays a pivotal role in a vast array of physiological processes, most notably in lactation and reproduction, but also in immune modulation, metabolism, and cell growth and differentiation.[2][3][4] Dysregulation of PRLR signaling has been implicated in various pathologies, including tumorigenesis, making it a significant target for therapeutic intervention.[1][2] This in-depth technical guide provides a comprehensive overview of the prolactin receptor's structure, its mechanism of activation, the intricate downstream signaling cascades it orchestrates, and its diverse physiological and pathophysiological functions. Detailed experimental protocols for studying the PRLR are also provided to facilitate further research and drug development efforts.

Prolactin Receptor Structure

The human prolactin receptor is encoded by the PRLR gene located on chromosome 5.[1] The receptor protein is a single-pass transmembrane polypeptide characterized by three distinct domains: an extracellular domain (ECD), a transmembrane domain (TMD), and an intracellular domain (ICD).[5][6]

Domains and Isoforms

The PRLR exists in multiple isoforms generated through alternative splicing of its primary transcript, leading to variations primarily in the length and composition of the intracellular domain.[1][5] These isoforms, while sharing an identical extracellular ligand-binding domain, can have different signaling capacities.[1][7]

  • Extracellular Domain (ECD): This domain is responsible for binding prolactin (PRL) and other lactogenic hormones like growth hormone (GH) and human placental lactogen (hPL).[1] It is composed of two fibronectin type III-like domains, D1 and D2.[6] The ECD of the human PRLR has a molecular weight of approximately 147.49 kDa.[8]

  • Transmembrane Domain (TMD): A single alpha-helical segment that anchors the receptor in the cell membrane. The TMD is crucial for the ligand-independent dimerization of the receptor.[9][10]

  • Intracellular Domain (ICD): This domain lacks intrinsic kinase activity but is essential for initiating downstream signaling.[2][6] It contains conserved motifs, such as the Box1 and Box2 regions, which are critical for the recruitment and activation of Janus kinase 2 (JAK2).[2][11] The length and composition of the ICD vary among the different isoforms. The long isoform is generally considered the most signaling-competent form, while shorter isoforms may have dominant-negative or distinct signaling functions.[5][7][12]

Dimerization and Activation

The activation of the prolactin receptor is a multi-step process initiated by ligand binding. While traditionally viewed as a ligand-induced dimerization event, evidence suggests that PRLRs can exist as pre-formed, inactive dimers in the cell membrane.[5][6][9][11] Prolactin binding is thought to induce a conformational change in the pre-formed dimer, leading to the proper alignment of the intracellular domains and the subsequent activation of associated signaling molecules.[6][11]

The binding of prolactin to its receptor is a sequential process involving two distinct binding sites on the prolactin molecule, designated site 1 and site 2.[5][13]

  • Prolactin first binds to one PRLR monomer via its site 1.[5]

  • This initial binding event induces a conformational change in prolactin, exposing its site 2.

  • A second PRLR monomer is then recruited to bind to site 2 of the prolactin molecule, forming a stable 1:2 ternary complex of one prolactin molecule and two receptor molecules.[5][14]

This dimerization or reorientation of the receptor chains brings the associated JAK2 molecules into close proximity, allowing for their trans-phosphorylation and activation.[13]

Prolactin Receptor Function and Signaling Pathways

Upon activation, the prolactin receptor initiates a cascade of intracellular signaling events that ultimately regulate gene expression and cellular responses. The PRLR does not possess intrinsic kinase activity and relies on the recruitment and activation of cytoplasmic tyrosine kinases, primarily JAK2.[2][6][15] The activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the PRLR, creating docking sites for various signaling proteins containing SH2 domains.[13][16] This leads to the activation of several major signaling pathways.

JAK-STAT Pathway

The Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is the principal and most well-characterized signaling cascade activated by the PRLR.[1][3][13]

  • JAK2 Activation: Upon PRL-induced receptor dimerization, the associated JAK2 molecules auto- and trans-phosphorylate each other, leading to their activation.[13]

  • STAT Recruitment and Phosphorylation: Activated JAK2 phosphorylates specific tyrosine residues on the PRLR's intracellular domain.[13] This creates binding sites for STAT (Signal Transducer and Activator of Transcription) proteins, primarily STAT5a and STAT5b, which are recruited to the receptor complex via their SH2 domains.[1][13][16]

  • STAT Dimerization and Nuclear Translocation: Once docked, STAT5 proteins are themselves phosphorylated by JAK2 on a critical tyrosine residue.[17][18] This phosphorylation event causes the STAT5 monomers to dissociate from the receptor, form homodimers or heterodimers, and translocate to the nucleus.[13]

  • Gene Transcription: In the nucleus, the STAT5 dimers bind to specific DNA sequences known as Gamma-Interferon Activated Sites (GAS) in the promoter regions of target genes, thereby regulating their transcription.[17] Target genes of the JAK-STAT5 pathway are involved in cell proliferation, differentiation, and survival.[3]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRLR PRLR Dimer JAK2_inactive JAK2 (inactive) PRLR->JAK2_inactive Recruitment PRLR_P PRLR-P JAK2_active JAK2-P (active) JAK2_inactive->JAK2_active Trans-phosphorylation JAK2_active->PRLR Phosphorylation JAK2_active->PRLR_P Phosphorylation STAT5_inactive STAT5 (inactive) PRLR_P->STAT5_inactive Recruitment STAT5_P STAT5-P STAT5_inactive->STAT5_P Phosphorylation by JAK2-P STAT5_dimer STAT5-P Dimer STAT5_P->STAT5_dimer Dimerization STAT5_dimer_nuc STAT5-P Dimer STAT5_dimer->STAT5_dimer_nuc Nuclear Translocation DNA DNA (GAS element) STAT5_dimer_nuc->DNA Binding Transcription Gene Transcription (e.g., milk proteins, cell cycle regulators) DNA->Transcription Activation PRL Prolactin PRL->PRLR Binding & Dimerization

Mitogen-Activated Protein Kinase (MAPK) Pathway

The PRLR can also activate the Ras-Raf-MEK-ERK signaling cascade, which is crucial for cell proliferation.[1][13][19]

  • Adapter Protein Recruitment: Phosphorylated tyrosine residues on the activated PRLR can serve as docking sites for adapter proteins like Shc.[3]

  • Ras Activation: Upon phosphorylation by JAK2, Shc recruits the Grb2-Sos complex, which in turn activates the small G-protein Ras by promoting the exchange of GDP for GTP.

  • Kinase Cascade: Activated Ras initiates a downstream kinase cascade, sequentially activating Raf, MEK1/2, and finally ERK1/2 (also known as p44/42 MAPK).[20]

  • Transcriptional Regulation: Activated ERK translocates to the nucleus and phosphorylates various transcription factors, such as c-Myc and c-Jun, leading to the expression of genes involved in cell cycle progression and proliferation.[3]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRLR_P PRLR-P Shc Shc PRLR_P->Shc Recruitment & Phosphorylation Grb2_Sos Grb2-Sos Shc->Grb2_Sos Recruitment Ras_GDP Ras-GDP (inactive) Grb2_Sos->Ras_GDP Activation Ras_GTP Ras-GTP (active) Raf Raf Ras_GTP->Raf Activation Raf_P Raf-P MEK MEK MEK_P MEK-P ERK ERK ERK_P ERK-P Raf_P->MEK Phosphorylation MEK_P->ERK Phosphorylation ERK_P_nuc ERK-P ERK_P->ERK_P_nuc Nuclear Translocation TF Transcription Factors (e.g., c-Myc, c-Jun) ERK_P_nuc->TF Phosphorylation Transcription Gene Transcription (Cell Proliferation) TF->Transcription Activation

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PRLR also activates the PI3K/Akt pathway, which is a critical mediator of cell survival and proliferation.[1][13][20]

  • PI3K Activation: The activated PRLR complex can recruit and activate PI3K, either directly or indirectly through adapter proteins like Insulin Receptor Substrate (IRS) 1 and 2.[3][13]

  • PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • Akt Recruitment and Activation: PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) and PDK1 to the cell membrane. Akt is then phosphorylated and activated by PDK1 and mTORC2.

  • Downstream Effects: Activated Akt phosphorylates a wide range of downstream targets, leading to the inhibition of apoptosis (e.g., by phosphorylating Bad and FOXO transcription factors) and the promotion of cell growth and proliferation (e.g., through the activation of mTORC1).[3]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PRLR_P PRLR-P PI3K PI3K PRLR_P->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt (inactive) PIP3->Akt Recruitment Akt_P Akt-P (active) Akt->Akt_P Phosphorylation by PDK1 & mTORC2 Downstream Downstream Targets (e.g., Bad, FOXO, mTORC1) Akt_P->Downstream Phosphorylation Response Cell Survival & Proliferation Downstream->Response Regulation

Physiological Functions

The widespread expression of the prolactin receptor in various tissues underscores its involvement in a multitude of physiological processes.[1][4]

  • Lactation: PRLR is essential for the development of the mammary glands during pregnancy and for the initiation and maintenance of lactation postpartum.[1][4][21]

  • Reproduction: In addition to lactation, PRLR signaling is involved in corpus luteum function, maternal behavior, and the regulation of the hypothalamic-pituitary-gonadal axis.[4][22]

  • Immune System: The PRLR is expressed on various immune cells, and its activation can modulate both innate and adaptive immune responses.[4]

  • Metabolism: PRLR signaling has been shown to influence pancreatic beta-cell proliferation and function, as well as adipocyte differentiation and lipid metabolism.[4]

  • Growth and Development: Prolactin, through its receptor, is involved in the growth and development of various tissues and organs.[3]

Data Presentation: Quantitative Data Summary

This section summarizes key quantitative data related to prolactin receptor interactions and signaling.

ParameterLigand/AntagonistSystem/Cell LineValueReference(s)
Binding Affinity (Kd)
Human Prolactin (Site 1)Surface Plasmon Resonance6.5 nM[13]
Human Prolactin (Site 2)Surface Plasmon Resonance32.9 µM[13]
ABBV-176 (anti-PRLR antibody)Surface Plasmon Resonance1 nM[8]
PrlRA-ABD (antagonist)Surface Plasmon Resonance2.3 ± 0.2 nM[8]
Inhibitory Concentration (IC50)
ABBV-176Breast cancer cell lines0.0055 - 0.77 nM[5]
ABBV-176Prostate cancer cell line0.01 nM[5]
ABBV-176Endometrial cancer cell line0.6 nM[5]
ABBV-176Ovarian cancer cell line0.16 nM[5]
ABBV-176Colorectal cancer cell line0.11 nM[5]
ABBV-176Liver cancer cell lines5.2 - 8.6 nM[5]
REGN2878-DM1Breast cancer cell lines0.06 - 0.97 nM[5]
Dose-Response
Prolactin-induced STAT5 phosphorylationProlactinSKBR3 and T47D cellsDetectable at 1 nM, maximal at 10 nM[2]
Receptor Expression
PRLR mRNARat skeletal muscle1.8 x 10³ molecules/µg total RNA[15]
PRLR mRNARat ovary2.9 x 10⁷ molecules/µg total RNA[15]
PRLR mRNAHuman normal breast tissue1,500 - 1 x 10⁶ molecules/µg RNA[11][14]
PRLR mRNAHuman breast tumors4,500 - 34.7 x 10⁶ molecules/µg RNA[11][14]
PRLR mRNAT-47D human breast cancer cells31 x 10⁶ molecules/µg total RNA[11][14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the prolactin receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the number of receptors (Bmax) in a given sample.

Radioligand_Binding_Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis start Start: Cell/Tissue Homogenate mem_prep Membrane Preparation (Centrifugation) start->mem_prep receptor_prep Receptor Preparation (Resuspend in buffer) mem_prep->receptor_prep incubate Incubate with: - Radiolabeled Prolactin ([¹²⁵I]-PRL) - Increasing concentrations of unlabeled prolactin receptor_prep->incubate filter Vacuum Filtration (Separate bound from free radioligand) incubate->filter count Gamma Counting (Measure radioactivity) filter->count analyze Data Analysis (Scatchard or non-linear regression) Determine Kd and Bmax count->analyze end End analyze->end

Materials:

  • Cell or tissue homogenate expressing PRLR

  • Radiolabeled prolactin (e.g., [¹²⁵I]-iodo-prolactin)

  • Unlabeled prolactin

  • Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)

  • Glass fiber filters

  • Vacuum filtration apparatus

  • Gamma counter

Procedure:

  • Membrane Preparation: Prepare a membrane fraction from the cell or tissue homogenate by differential centrifugation.

  • Incubation: In a series of tubes, incubate a constant amount of the membrane preparation with a fixed concentration of radiolabeled prolactin and increasing concentrations of unlabeled prolactin. Include a tube with only radiolabeled prolactin (total binding) and a tube with radiolabeled prolactin and a large excess of unlabeled prolactin (non-specific binding).

  • Equilibration: Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of unlabeled prolactin. Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[6][20]

Western Blotting for Phosphorylated STAT5 (pSTAT5)

This technique is used to detect the activation of the JAK-STAT pathway by measuring the phosphorylation of STAT5.

Western_Blot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis cluster_transfer Transfer cluster_detection_wb Immunodetection start Start: PRL-stimulated cells lysis Cell Lysis (RIPA buffer) start->lysis quant Protein Quantification (BCA assay) lysis->quant sds_page SDS-PAGE (Separate proteins by size) quant->sds_page transfer Protein Transfer (to PVDF or nitrocellulose membrane) sds_page->transfer blocking Blocking (e.g., 5% BSA or milk) transfer->blocking primary_ab Primary Antibody Incubation (anti-pSTAT5) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end_wb End: Image Analysis detection->end_wb

Materials:

  • Cell culture expressing PRLR

  • Prolactin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific for phosphorylated STAT5 (pSTAT5)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Stimulation: Treat cells with prolactin for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of STAT5.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Wash the membrane again and then add a chemiluminescent substrate. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.

  • Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of pSTAT5.[10][22][23][24]

Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of STAT5 in response to prolactin signaling.

Luciferase_Assay cluster_transfection Transfection cluster_stimulation_luc Stimulation cluster_lysis_luc Lysis & Measurement cluster_analysis_luc Data Analysis start Start: Host cells (e.g., HEK293) transfect Co-transfect with: - PRLR expression vector - Luciferase reporter construct (STAT5-responsive promoter) - Renilla luciferase control vector start->transfect stimulate Stimulate cells with Prolactin transfect->stimulate lysis Cell Lysis stimulate->lysis measure Measure Firefly & Renilla Luciferase Activity (Luminometer) lysis->measure normalize Normalize Firefly to Renilla Luciferase Activity measure->normalize end End: Quantify transcriptional activation normalize->end

Materials:

  • Host cell line (e.g., HEK293T)

  • Expression vector for the prolactin receptor

  • Luciferase reporter plasmid containing a promoter with STAT5 binding sites (e.g., CISH promoter) driving the expression of firefly luciferase

  • A control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization)

  • Transfection reagent

  • Prolactin

  • Dual-luciferase assay kit

  • Luminometer

Procedure:

  • Transfection: Co-transfect the host cells with the PRLR expression vector, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.

  • Cell Stimulation: After allowing time for protein expression, treat the cells with various concentrations of prolactin.

  • Cell Lysis: Lyse the cells using the buffer provided in the dual-luciferase assay kit.

  • Luciferase Measurement: Measure the firefly luciferase activity in the cell lysate using a luminometer. Then, add the second reagent to quench the firefly luciferase activity and simultaneously activate the Renilla luciferase, and measure its activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in transfection efficiency and cell number. The resulting value reflects the level of STAT5-mediated transcriptional activation.[3][12][25][26][27]

Conclusion

The prolactin receptor is a multifaceted signaling molecule with profound implications for human health and disease. Its intricate structure and the complex network of signaling pathways it governs present both challenges and opportunities for therapeutic development. A thorough understanding of the PRLR's molecular mechanisms, facilitated by the robust experimental approaches detailed in this guide, is paramount for the rational design of novel drugs targeting this important receptor. This technical guide serves as a foundational resource for researchers and drug development professionals dedicated to unraveling the complexities of prolactin receptor signaling and harnessing this knowledge for the advancement of human health.

References

The Role of Prolactin in Mammary Gland Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Prolactin (PRL), a pleiotropic hormone primarily secreted by the anterior pituitary, is a critical regulator of mammary gland development, or mammogenesis. It governs the intricate processes of ductal elongation, lobuloalveolar development, and functional differentiation required for lactation. Prolactin exerts its effects through a complex network of signaling pathways, with the Janus kinase/signal transducer and activator of transcription (Jak/STAT) cascade being the most prominent. This technical guide provides an in-depth examination of the molecular mechanisms underlying prolactin's action on mammary epithelial cells, details key experimental protocols for its study, and presents quantitative data from seminal research in the field.

Introduction

The mammary gland undergoes dynamic morphological changes throughout a female's reproductive life, transitioning from a rudimentary ductal system to a highly branched, secretory organ during pregnancy and lactation.[1] This development is orchestrated by a symphony of hormones, including estrogen, progesterone, and prolactin.[2] Prolactin, acting in concert with these steroid hormones, is indispensable for the proliferation and differentiation of mammary epithelial cells (MECs), culminating in the formation of milk-producing lobuloalveoli.[1][2] Understanding the precise role of prolactin and its signaling cascades is fundamental for research in developmental biology, lactation physiology, and breast cancer, where the PRL signaling axis is often implicated.[3]

Prolactin Signaling Pathways

Prolactin initiates its cellular effects by binding to the prolactin receptor (PRLR), a member of the type I cytokine receptor superfamily.[4] This binding event induces receptor dimerization and the activation of associated intracellular signaling cascades.[5]

The Canonical Jak/STAT Pathway

The Jak/STAT pathway is the principal signal transduction route for prolactin in mammary epithelial cells.[5][6]

  • Receptor Activation: Binding of PRL to its receptor (PRLR) induces receptor dimerization.[6]

  • Jak2 Phosphorylation: The receptor-associated Janus kinase 2 (Jak2) molecules trans-phosphorylate and activate each other.[5]

  • STAT5 Recruitment and Phosphorylation: Activated Jak2 phosphorylates tyrosine residues on the intracellular domain of the PRLR, creating docking sites for the Signal Transducer and Activator of Transcription 5 (STAT5) proteins (primarily Stat5a and Stat5b).[6] STAT5 is then recruited and subsequently phosphorylated by Jak2.[2]

  • Dimerization and Nuclear Translocation: Phosphorylated STAT5 molecules dissociate from the receptor, form homodimers or heterodimers, and translocate into the nucleus.[7]

  • Gene Transcription: In the nucleus, STAT5 dimers bind to specific DNA sequences known as Gamma-Interferon Activated Sites (GAS) (consensus sequence: 5'-TTCNNNGAA-3') in the promoter regions of target genes, thereby activating their transcription.[6] Key target genes include those encoding milk proteins like β-casein and whey acidic protein (WAP), as well as regulators of cell proliferation and survival.[1][8]

Jak_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRL Prolactin (PRL) PRLR Prolactin Receptor (PRLR) PRL->PRLR Binding & Dimerization Jak2_inactive Jak2 PRLR->Jak2_inactive Association Jak2_active p-Jak2 PRLR->Jak2_active Activation STAT5_inactive STAT5 Jak2_active->STAT5_inactive Phosphorylation STAT5_dimer p-STAT5 Dimer STAT5_inactive->STAT5_dimer Dimerization STAT5_dimer_nuc p-STAT5 Dimer STAT5_dimer->STAT5_dimer_nuc Nuclear Translocation DNA GAS element (TTCNNNGAA) STAT5_dimer_nuc->DNA Binding Transcription Gene Transcription (e.g., β-casein, WAP) DNA->Transcription Activation

Caption: The canonical Prolactin-Jak-STAT5 signaling pathway.
Non-Canonical Signaling Pathways

In addition to the Jak/STAT pathway, prolactin also activates other signaling cascades that contribute to its mitogenic effects.[9]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Prolactin can activate the Ras/Raf/MEK/ERK cascade, which is crucial for promoting cell proliferation.[4] This can occur through Jak2-mediated activation of adaptor proteins like Shc.[5]

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is critical for cell survival and proliferation. Prolactin can activate PI3K, leading to the activation of Akt (Protein Kinase B), which in turn phosphorylates numerous downstream targets to inhibit apoptosis and promote cell cycle progression.[4][9]

Non_Canonical_Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway PRL_PRLR PRL-PRLR Complex Jak2 p-Jak2 PRL_PRLR->Jak2 PI3K PI3K PRL_PRLR->PI3K Shc Shc Jak2->Shc Grb2_Sos Grb2/Sos Shc->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation_MAPK Proliferation ERK->Proliferation_MAPK Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival

Caption: Overview of MAPK and PI3K/Akt pathways activated by Prolactin.

Quantitative Data on Prolactin Action

The effects of prolactin signaling have been quantified through various in vivo and in vitro models, primarily using prolactin (PRL) or prolactin receptor (PRLR) knockout mice and the HC11 mammary epithelial cell line.

Table 1: Phenotypic Effects of Prolactin/PRLR Gene Knockout on Mammary Gland Morphology
FeatureWild-Type (Control)PRLR Knockout (-/-)Heterozygous (+/-)Citation(s)
Virgin Gland Well-developed ductal tree with extensive branching.Small glands with sparse, large, poorly branched ducts.Smaller glands with a less developed ductal structure and fewer branch points.[4][10]
Pregnancy Extensive lobuloalveolar development, filling the fat pad.Normal side branching and alveolar bud formation, but a complete lack of lobuloalveolar development.Initial normal development, but stalls in late pregnancy.[11][12]
Lactation Successful lactation.Failure to lactate.Almost complete failure of lactation after the first pregnancy.[4][12]
Cell Proliferation Normal epithelial proliferation.2.8-fold decrease in epithelial cell proliferation in transplanted glands during pregnancy.N/A[13]
Table 2: Prolactin-Induced Gene Expression in Mammary Epithelial Cells
GeneCell ModelHormonal TreatmentFold Induction / ResponseCitation(s)
β-casein (Csn2) HC11 CellsDexamethasone + Prolactin~500-fold increase in mRNA.[14]
β-casein (Csn2) Mammary Organ CultureProlactin2-4 fold increase in transcription rate; 17-25 fold increase in mRNA half-life.[9]
Whey Acidic Protein (WAP) HC11 CellsDexamethasone + Prolactin (dose-response)Detectable at 0.05 µg/ml; saturates around 50 µg/ml.[15][16]
Whey Acidic Protein (WAP) HC11 CellsDexamethasone + Prolactin + InsulinInduced expression, but lower than in vivo lactating glands.[17][18]
Table 3: Prolactin's Effect on Mammary Epithelial Cell Proliferation
Proliferation MarkerModel SystemTreatmentQuantitative EffectCitation(s)
Metaphase Index Adult Female RatsPerphenazine (induces hyperprolactinemia)5- to 6-fold peak elevation in lobular epithelial cells.[19]
Ki-67 MCF-7 Breast Cancer CellsProlactin (250 ng/ml)Remarkable reduction in Ki-67 mRNA expression.[20]
BrdU Incorporation Transplanted PRL-/- EpitheliumPregnancy (in vivo)Proliferation decreased from 7.94% in PRL+/+ to 2.82% in PRL-/- epithelium.[13]

Key Experimental Protocols

Mammary Gland Whole Mount Analysis

This technique is fundamental for visualizing the overall morphology of the mammary ductal tree.

Methodology:

  • Dissection: Carefully dissect the #4 inguinal mammary gland from the mouse, ensuring the entire fat pad from the lymph node to the nipple is removed. Spread the tissue flat on a glass slide.[11][21]

  • Fixation: Fix the tissue in Carnoy's fixative (e.g., 6:3:1 Ethanol:Chloroform:Glacial Acetic Acid) or Kahle's fixative for 2-4 hours at room temperature.[21]

  • Rehydration: Transfer the slide through a graded series of ethanol (70%, 50%, 30%) to distilled water, with 5-15 minute washes at each step.[11]

  • Staining: Stain the gland overnight in Carmine Alum solution at room temperature or 4°C. This solution preferentially stains the epithelial cell nuclei.[11][21]

  • De-staining & Dehydration: Wash excess stain with 70% ethanol. Dehydrate the tissue through a graded ethanol series (70%, 95%, 100%) for 15 minutes each.[21]

  • Clearing: Clear the fat pad by immersing the slide in xylene until the tissue becomes transparent (can take several hours to overnight).[21]

  • Mounting: Mount a coverslip over the tissue using an organic mounting medium like Permount™.[21]

  • Analysis: Image using a stereomicroscope. Quantitative analysis of ductal length, branch points, and terminal end bud (TEB) number can be performed using software like ImageJ.

Whole_Mount_Workflow Dissect 1. Dissect Gland & Spread on Slide Fix 2. Fix in Carnoy's Solution Dissect->Fix Rehydrate 3. Rehydrate (Ethanol Series to H2O) Fix->Rehydrate Stain 4. Stain Overnight (Carmine Alum) Rehydrate->Stain Dehydrate 5. Dehydrate (Ethanol Series) Stain->Dehydrate Clear 6. Clear in Xylene Dehydrate->Clear Mount 7. Mount with Permount™ Clear->Mount Image 8. Image & Quantify Mount->Image

Caption: Experimental workflow for mammary gland whole mount analysis.
Immunohistochemistry (IHC) for Proliferation (Ki-67)

IHC is used to detect the presence and localization of specific proteins in tissue sections. Ki-67 is a nuclear protein associated with cell proliferation.

Methodology:

  • Tissue Preparation: Fix mammary tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on positively charged slides.

  • Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol (100%, 90%, 70%) and finally water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) to unmask the antigen. This is commonly done by heating the slides in a citrate buffer (pH 6.0) at ~97°C for 20-30 minutes.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding using a serum-free protein block.

  • Primary Antibody: Incubate sections with a primary antibody against Ki-67 (e.g., clone MIB-1 or Abcam ab15580) diluted in antibody diluent for 30-60 minutes at room temperature or overnight at 4°C.

  • Detection System: Apply a biotinylated secondary antibody followed by an avidin-biotin-complex (ABC) horseradish peroxidase (HRP) reagent, or use a polymer-based HRP-linked detection system.

  • Chromogen: Add a chromogen substrate like 3,3'-Diaminobenzidine (DAB), which forms a brown precipitate at the antigen site upon reaction with HRP.

  • Counterstain, Dehydrate, and Mount: Lightly counterstain nuclei with hematoxylin. Dehydrate the sections through an ethanol series and xylene, and mount with a permanent mounting medium.

  • Quantification: The Ki-67 labeling index is calculated as the percentage of positively stained (brown) nuclei out of the total number of epithelial nuclei counted in multiple high-power fields.[3]

Western Blot for Jak2/STAT5 Phosphorylation

Western blotting allows for the detection and quantification of specific proteins in a cell or tissue lysate, including their phosphorylation status.

Methodology:

  • Cell Lysis: Treat mammary epithelial cells (e.g., HC11) with prolactin for a specified time (e.g., 15-60 minutes). Lyse cells on ice in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Jak2 (p-Jak2) and phosphorylated STAT5 (p-STAT5) overnight at 4°C. On separate blots or after stripping, probe for total Jak2 and total STAT5 as loading controls.

  • Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Densitometry can be used to quantify the ratio of phosphorylated protein to total protein.

Conclusion

Prolactin is a master regulator of mammary gland development, driving the proliferation and differentiation of epithelial cells through a network of signaling pathways, dominated by the Jak2-STAT5 axis. The use of knockout mouse models and in vitro cell systems has been instrumental in dissecting these mechanisms and quantifying their effects on tissue morphology and gene expression. The experimental protocols detailed herein represent core methodologies for researchers investigating prolactin's function. A thorough understanding of these pathways and techniques is crucial for advancing knowledge in reproductive biology and for the development of novel therapeutic strategies for breast cancer.

References

Extrapituitary Prolactin Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prolactin (PRL), a versatile polypeptide hormone, is traditionally associated with the lactotroph cells of the anterior pituitary gland. However, a growing body of evidence over the past few decades has firmly established the existence and physiological significance of extrapituitary prolactin (ePRL) synthesis in a wide array of peripheral tissues. Unlike its pituitary counterpart, ePRL expression is governed by a distinct superdistal promoter, leading to tissue-specific regulation and function. Acting primarily in an autocrine and paracrine manner, ePRL plays a crucial role in a diverse range of biological processes, including immune modulation, reproductive functions, metabolism, and tumorigenesis. This technical guide provides an in-depth overview of the core aspects of extrapituitary prolactin synthesis, including its sites of production, regulatory mechanisms, and the intricate signaling pathways it governs. Detailed experimental protocols for the detection and quantification of ePRL are provided, alongside a quantitative summary of its expression and a visual representation of its signaling cascades to aid researchers in this burgeoning field.

Introduction to Extrapituitary Prolactin (ePRL)

While the anterior pituitary is the principal source of circulating prolactin, numerous other tissues in the human body possess the machinery to synthesize and secrete this hormone locally.[1] This extrapituitarily produced prolactin, or ePRL, is identical in amino acid sequence to pituitary prolactin but is transcribed from an alternative, superdistal promoter located approximately 5.8 kb upstream of the pituitary transcription start site.[2] This distinct regulatory mechanism allows for cell- and tissue-specific control of ePRL expression, independent of the dopaminergic inhibition that tightly regulates pituitary prolactin secretion.[2][3] Consequently, ePRL functions primarily as a local cytokine, growth factor, or immunomodulator through autocrine and paracrine signaling, influencing the physiology of its tissue of origin.[4][5]

Sites of Extrapituitary Prolactin Synthesis

ePRL is expressed in a diverse range of human tissues, highlighting its pleiotropic functions. Key sites of synthesis include:

  • The Uterus: The decidualized endometrium is one of the most well-characterized sites of ePRL production, where it plays a role in implantation and maintenance of pregnancy.[1] The myometrium also expresses prolactin.[3]

  • The Mammary Gland: Both the epithelial and stromal compartments of the breast synthesize prolactin, which is involved in mammary gland development and lactation.[4]

  • The Immune System: Lymphocytes, including T cells and B cells, as well as other leukocytes, produce prolactin, which acts as an immunomodulator.[3]

  • The Brain: Various regions of the central nervous system express prolactin, where it is involved in neurogenesis, stress responses, and maternal behavior.[4]

  • The Prostate: Prolactin is produced by the prostate epithelium and is implicated in the normal growth and differentiation of the gland.[1]

  • Adipose Tissue: Fat cells are a source of ePRL, suggesting a role for the hormone in lipid metabolism.[1]

  • Skin and Hair Follicles: The skin and its appendages, including hair follicles, synthesize prolactin, which may be involved in hair growth cycles and other cutaneous functions.[1]

Quantitative Data on Extrapituitary Prolactin Expression

Quantifying ePRL expression across different tissues is challenging due to its generally low abundance compared to the pituitary gland and its localized, often transient, expression. The available data is often presented as relative expression levels rather than absolute concentrations. The following tables summarize the available quantitative data on ePRL mRNA and protein levels in various human tissues.

Table 1: Quantitative Analysis of Prolactin (PRL) mRNA Expression in Human Tissues

TissueMethodReported Expression LevelReference
Normal BreastRT-PCRDetected, but at very low levels.[6][6]
Breast TumorsQuantitative PCR (Q-PCR)Expression ranged from 4,500 to 4.7 x 10^6 molecules/µg total RNA.[7][7]
Normal Breast (contiguous to tumor)Quantitative PCR (Q-PCR)Expression ranged from 1,500 to 1 x 10^6 molecules/µg total RNA.[7][7]
Decidualized Endometrial StromaReal-time quantitative (RTQ)-PCRNormalized to L19 and expressed in arbitrary units.[8][8]
Placental Trophoblasts (JEG-3 cells)qRT-PCRBasal transcription levels measured as ΔCt (normalized to β-actin).[9][9]
Decidual MacrophagesqRT-PCRBasal transcription levels measured as ΔCt (normalized to β-actin).[9][9]

Table 2: Quantitative Analysis of Prolactin (PRL) Protein Concentration in Human Tissues and Fluids

Sample TypeMethodReported Concentration RangeReference
Serum (Healthy Females)ELISAMean: 2,778 pg/mL (Range: 294 – 18,132 pg/mL)[10]
Serum (Healthy Males)ELISAMean: 1,733 pg/mL (Range: 179 – 7,626 pg/mL)[10]
Pregnant SerumELISAMean: 42,647 pg/mL[10]
MilkELISAMean: 1,214 pg/mL[10]
SerumELISAMean: 1,066 pg/mL[10]
Plasma (Citrate)ELISAMean: 480 pg/mL[10]
Plasma (Heparin)ELISAMean: 801 pg/mL[10]
Plasma (EDTA)ELISAMean: 711 pg/mL[10]
Tissue LysatesELISAAssay Range: 156 - 10,000 pg/mL
Cell Culture SupernatantsELISAAssay Range: 15.6 - 1,000 pg/mL

Note: Serum and plasma levels reflect total circulating prolactin, which is predominantly of pituitary origin. Local tissue concentrations of ePRL are expected to be significantly different and are challenging to measure directly.

Regulation of Extrapituitary Prolactin Synthesis

The expression of the prolactin gene in extrapituitary tissues is primarily controlled by a superdistal promoter, which contains response elements for a variety of transcription factors, but notably lacks the binding sites for Pit-1 that are critical for pituitary expression. Key regulators of ePRL transcription include:

  • cAMP/PKA Pathway: Activation of this pathway, for instance by prostaglandin E2, induces the activity of the ePRL promoter in decidual cells through the transcription factors CREB and C/EBP.

  • Estrogen: In some tissues, such as the breast, estrogen can directly induce prolactin gene expression.[2]

  • Other Transcription Factors: A variety of other transcription factors are implicated in the tissue-specific regulation of ePRL, and the precise combination of these factors dictates the expression pattern in each extrapituitary site.

Prolactin Signaling Pathways

Prolactin exerts its diverse biological effects by binding to the prolactin receptor (PRLR), a member of the class I cytokine receptor superfamily. This binding event triggers the activation of several key intracellular signaling cascades:

The JAK/STAT Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is the principal signaling cascade activated by prolactin. Upon prolactin binding, the PRLR dimerizes, leading to the activation of the associated JAK2 kinase. JAK2 then phosphorylates tyrosine residues on the intracellular domain of the PRLR, creating docking sites for STAT proteins, primarily STAT5. Recruited STAT5 is subsequently phosphorylated by JAK2, dimerizes, and translocates to the nucleus, where it binds to specific DNA sequences in the promoters of target genes to regulate their transcription.

The PI3K/Akt Pathway

Prolactin can also activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation. This activation can be dependent on Src family kinases. Activated PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to promote cell survival by inhibiting apoptosis.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade activated by prolactin. This pathway is involved in cell proliferation, differentiation, and migration. The activation of the MAPK/ERK pathway by prolactin can involve the Shc/Grb2/SOS/Ras/Raf cascade.[5]

Crosstalk Between Signaling Pathways

There is significant crosstalk between the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways in response to prolactin signaling. For instance, STAT5 can enhance the expression of components of the PI3K/Akt pathway. This intricate interplay between signaling cascades allows for a fine-tuned and context-dependent cellular response to prolactin.

Mandatory Visualizations

Signaling Pathway Diagrams

Prolactin_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak_stat JAK/STAT Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_mapk_erk MAPK/ERK Pathway PRL Prolactin (PRL) PRLR Prolactin Receptor (PRLR) PRL->PRLR Binding & Dimerization JAK2 JAK2 PRLR->JAK2 Activation STAT5 STAT5 PRLR->STAT5 Recruitment & Phosphorylation PI3K PI3K PRLR->PI3K Activation Ras Ras PRLR->Ras Activation JAK2->PRLR Phosphorylation JAK2->PI3K pSTAT5_dimer pSTAT5 Dimer STAT5->pSTAT5_dimer Dimerization nucleus_stat Nucleus pSTAT5_dimer->nucleus_stat Translocation gene_transcription_stat Gene Transcription (e.g., cell proliferation, differentiation) nucleus_stat->gene_transcription_stat Akt Akt PI3K->Akt Activation Akt->STAT5 Crosstalk cell_survival Cell Survival (Inhibition of Apoptosis) Akt->cell_survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK nucleus_erk Nucleus ERK->nucleus_erk Translocation gene_transcription_erk Gene Transcription (e.g., cell proliferation, migration) nucleus_erk->gene_transcription_erk

Caption: Prolactin signaling pathways.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analysis of Prolactin Expression cluster_data Data Interpretation tissue_collection Human Tissue Biopsy rna_extraction Total RNA Extraction tissue_collection->rna_extraction protein_extraction Total Protein Extraction tissue_collection->protein_extraction tissue_fixation Tissue Fixation & Embedding tissue_collection->tissue_fixation rt_qpcr RT-qPCR for PRL mRNA rna_extraction->rt_qpcr elisa ELISA for PRL Protein protein_extraction->elisa ihc Immunohistochemistry for PRL Protein tissue_fixation->ihc ish In Situ Hybridization for PRL mRNA tissue_fixation->ish quantification Quantification of mRNA and Protein Levels rt_qpcr->quantification elisa->quantification localization Localization of PRL Expression ihc->localization ish->localization comparison Comparison between Tissues quantification->comparison localization->comparison

References

Prolactin's Involvement in Metabolic Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Prolactin (PRL), a versatile hormone secreted by the anterior pituitary and other tissues, has emerged as a critical regulator of systemic metabolism, extending far beyond its classical role in lactation.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms through which prolactin influences glucose homeostasis, lipid metabolism, and energy balance. Both excessively high (hyperprolactinemia) and low (hypoprolactinemia) levels of prolactin are associated with adverse metabolic outcomes, suggesting its role is concentration-dependent.[2][3][4] Mechanistically, prolactin acts on key metabolic organs including the pancreas, adipose tissue, liver, and hypothalamus to modulate metabolic pathways.[2][5] It binds to the prolactin receptor (PRLR) to activate several downstream signaling cascades, most notably the JAK2-STAT5 pathway.[6][7] This guide summarizes the current understanding of prolactin's metabolic functions, presents quantitative data in structured tables, details key experimental methodologies, and provides visual representations of its signaling pathways to support researchers, scientists, and drug development professionals in this field.

Prolactin Receptor Signaling Pathways

Prolactin exerts its pleiotropic effects by binding to the prolactin receptor (PRLR), a member of the class I cytokine receptor superfamily.[6][8] The PRLR lacks intrinsic kinase activity and relies on associated kinases to transduce signals.[6][7] The binding of a single prolactin molecule to two receptor molecules induces dimerization and a conformational change that initiates intracellular signaling.[8]

The Canonical JAK-STAT Pathway

The primary signaling cascade activated by prolactin is the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.[1] Upon PRL-induced receptor dimerization, the constitutively associated tyrosine kinase JAK2 is activated.[6] Activated JAK2 phosphorylates multiple tyrosine residues on the intracellular domain of the PRLR, creating docking sites for STAT proteins, particularly STAT5. Recruited STAT5 is then phosphorylated by JAK2, leading to its dimerization, translocation to the nucleus, and binding to specific DNA sequences in the promoter regions of target genes to regulate their transcription.[6]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRLR PRLR Dimer JAK2 JAK2 PRLR->JAK2 STAT5 STAT5 PRLR->STAT5 Recruitment JAK2->PRLR JAK2->STAT5 Phosphorylation STAT5_P p-STAT5 Dimer STAT5->STAT5_P Dimerization DNA Target Gene Promoter STAT5_P->DNA Translocation & Binding Transcription Gene Transcription DNA->Transcription Initiation PRL Prolactin (PRL) PRL->PRLR Binding & Dimerization

Caption: The canonical JAK-STAT signaling pathway activated by prolactin.
Alternative Signaling Cascades

In addition to the JAK-STAT pathway, prolactin can activate other important signaling networks, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol-3-Kinase (PI3K)/Akt pathways.[1][9] These pathways are crucial for mediating prolactin's effects on cell proliferation, survival, and differentiation. Activation of these cascades can occur through JAK2 or other associated kinases like Src. The PI3K/Akt pathway, in particular, contributes significantly to cell survival and has been implicated in the anti-apoptotic effects of prolactin on pancreatic β-cells.[1][10]

Alternative_Pathways cluster_cascades Downstream Cascades PRL Prolactin PRLR PRLR Dimer PRL->PRLR JAK2 JAK2 PRLR->JAK2 Activation PI3K PI3K JAK2->PI3K Ras Ras-Raf JAK2->Ras Akt Akt/PKB PI3K->Akt Cell_Outcomes Cell Proliferation, Survival, Differentiation Akt->Cell_Outcomes MAPK MAPK/ERK Ras->MAPK MAPK->Cell_Outcomes

Caption: Alternative PI3K/Akt and MAPK/ERK signaling pathways activated by prolactin.

Role in Glucose Homeostasis

Prolactin plays a multifaceted and concentration-dependent role in regulating glucose metabolism. Its actions on pancreatic β-cells are largely beneficial, while its effects on peripheral insulin sensitivity can vary.

Pancreatic β-Cell Regulation

Prolactin is a key factor in promoting the health and function of pancreatic β-cells. During pregnancy, elevated prolactin and placental lactogens are critical for inducing the necessary expansion of β-cell mass to maintain glucose homeostasis.[11][12][13] Prolactin stimulates β-cell proliferation and survival, enhances insulin gene transcription, and augments glucose-stimulated insulin secretion (GSIS).[5][11][14][15] These effects are mediated by several mechanisms, including the activation of the JAK2/STAT5 pathway and the induction of serotonin production, which acts in an autocrine/paracrine manner to further stimulate proliferation and protect against oxidative stress.[14][16]

Influence on Insulin Sensitivity

The impact of prolactin on insulin sensitivity is complex. Moderately elevated prolactin levels can be beneficial, promoting insulin sensitivity in the liver and adipose tissue.[5][17] In adipose tissue, prolactin can enhance glucose uptake by increasing the expression of the glucose transporter GLUT4.[5] However, pathologically high prolactin levels (hyperprolactinemia), as seen in patients with prolactinomas, are often associated with insulin resistance, glucose intolerance, and an increased risk of metabolic syndrome.[3][11][15][17] Conversely, very low prolactin levels have also been linked to impaired glucose regulation and an increased prevalence of type 2 diabetes, suggesting a U-shaped relationship between prolactin levels and metabolic health.[4][11][17][18]

ParameterProlactin LevelEffectSpecies/ModelReference
Pancreatic β-Cell Mass Physiologically ElevatedIncreased Proliferation & SurvivalRodents & Humans[11][12][16]
Insulin Secretion Physiologically ElevatedEnhanced Glucose-Stimulated SecretionRodents & Humans[5][11][15]
Hepatic Insulin Sensitivity Moderately ElevatedImproved Rodents[5][19]
Adipose Tissue Glucose Uptake Moderately ElevatedIncreased (via GLUT4 expression)In Vitro[5]
Whole-Body Insulin Sensitivity Pathological HyperprolactinemiaDecreased (Insulin Resistance)Humans & Rodents[3][11][15]
Glucose Tolerance Pathological HyperprolactinemiaImpaired Humans & Rodents[3][11]
Risk of Type 2 Diabetes Low Levels (<7 µg/L)Increased Humans[4][11][17]
Table 1: Summary of Prolactin's Effects on Glucose Metabolism Markers.

Role in Lipid Metabolism and Adipose Tissue Function

Prolactin directly influences adipose tissue, a key endocrine organ, by regulating adipocyte function, lipid storage, and the secretion of adipokines. Adipose tissue also produces prolactin locally, which can exert autocrine and paracrine effects.[19][20][21]

Adipogenesis and Lipolysis

At physiologic concentrations, prolactin is important for maintaining healthy adipose tissue. It contributes to adipogenesis (the formation of new adipocytes) and favors the expansion of adipose tissue through hyperplasia (increased cell number) rather than hypertrophy (increased cell size), which is considered a healthier metabolic profile.[5][17] Prolactin's effects on lipolysis (the breakdown of stored fat) are complex; some studies indicate it inhibits lipolysis, thereby promoting fat storage, particularly during pregnancy, while others suggest it can stimulate lipolysis and reduce lipid uptake in certain contexts.[5][17][20][22]

Regulation of Adipokine Secretion

Prolactin significantly modulates the secretion of adipokines, which are hormones produced by adipose tissue that regulate systemic metabolism. A key finding is that prolactin consistently suppresses the production and secretion of adiponectin, a hormone that enhances insulin sensitivity.[23][24][25] This suppression may be a primary mechanism through which high prolactin levels contribute to insulin resistance.[23] It can also affect leptin signaling in the hypothalamus, with high levels potentially inducing leptin resistance, which disrupts appetite regulation and energy balance.[19][26]

ParameterProlactin LevelEffectSpecies/ModelReference
Adiponectin Secretion ElevatedDecreased / Suppressed Human Adipose Tissue (In Vitro) & Mice[23][24][25]
Plasma Adiponectin Lactation (High PRL)Decreased from 12.25 µg/ml to 6.88 µg/mlHumans[25]
Lipid Profile Pathological HyperprolactinemiaIncreased Total Cholesterol, LDL, TriglyceridesHumans[3][27][28]
Lipid Profile Low LevelsIncreased Triglycerides, Decreased HDLHumans[3][27]
Lipid Storage ElevatedGenerally Suppressed In Vitro[21][29]
Lipoprotein Lipase (LPL) Activity ElevatedReduced (Prevents lipid uptake)In Vitro[5]
Table 2: Summary of Prolactin's Effects on Lipid Profile and Adipokines.

Role in Energy Balance and Appetite Regulation

Prolactin influences whole-body energy balance through central actions in the hypothalamus, the brain's primary center for appetite and energy expenditure control.

Central Effects on the Hypothalamus

Chronic hyperprolactinemia is frequently associated with increased food intake (hyperphagia) and subsequent weight gain.[3][19] This is largely attributed to prolactin's ability to suppress the central dopaminergic tone.[3] Dopamine in the hypothalamus acts to reduce food intake and promote energy expenditure; therefore, by inhibiting this system, prolactin promotes a positive energy balance.[3][19] Furthermore, high prolactin levels can induce a state of leptin resistance, where the brain becomes insensitive to the satiety signals of leptin, further driving hyperphagia.[19][26]

Metabolic_Actions_Overview cluster_organs Target Metabolic Organs PRL Prolactin Pancreas Pancreas (β-cells) PRL->Pancreas Adipose Adipose Tissue PRL->Adipose Liver Liver PRL->Liver Hypothalamus Hypothalamus PRL->Hypothalamus Pancreas_Effects ↑ Proliferation & Survival ↑ Insulin Secretion Pancreas->Pancreas_Effects Adipose_Effects ↑ Adipogenesis ↓ Adiponectin Secretion Modulates Lipolysis Adipose->Adipose_Effects Liver_Effects ↑ Insulin Sensitivity ↓ Lipid Accumulation Liver->Liver_Effects Hypothalamus_Effects ↑ Food Intake (Hyperphagia) ↓ Dopaminergic Tone Induces Leptin Resistance Hypothalamus->Hypothalamus_Effects

Caption: Overview of prolactin's primary actions on key metabolic organs.

Key Experimental Protocols

Protocol: In Vitro Adiponectin Secretion Assay from Human Adipose Tissue Explants

This protocol is designed to assess the direct effect of prolactin on adiponectin secretion from primary human adipose tissue.

  • Tissue Acquisition: Obtain fresh human subcutaneous adipose tissue from elective surgeries (e.g., abdominoplasty) with informed consent and institutional review board approval.

  • Explant Preparation: Transport tissue to the lab in sterile, pre-warmed (37°C) Krebs-Ringer bicarbonate buffer. Aseptically dissect the tissue to remove visible connective tissue and blood vessels. Mince the tissue into small fragments (explants) of approximately 5-10 mg.

  • Explant Culture: Place 100-200 mg of minced tissue into each well of a 12-well culture plate containing DMEM/F-12 medium supplemented with 10% fetal bovine serum and antibiotics. Allow explants to stabilize for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Prolactin Treatment: After stabilization, wash the explants with phosphate-buffered saline (PBS) and switch to a serum-free medium. Treat the explants with varying concentrations of recombinant human prolactin (e.g., 0, 10, 50, 100, 250 ng/mL) for 24-48 hours.

  • Sample Collection: At the end of the treatment period, collect the culture medium from each well. Centrifuge to remove any cellular debris and store the supernatant at -80°C for analysis.

  • Data Analysis: Quantify the concentration of adiponectin in the collected medium using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit. Normalize adiponectin levels to the initial weight of the tissue explants. Perform statistical analysis (e.g., ANOVA) to determine dose-dependent effects.

Protocol: Analysis of β-Cell Proliferation in Response to Prolactin

This protocol uses an in vitro model to measure the proliferative effect of prolactin on an insulin-producing cell line (e.g., INS-1, MIN6).

  • Cell Culture: Culture INS-1 or MIN6 cells in RPMI-1640 medium supplemented with 10% FBS, sodium pyruvate, β-mercaptoethanol, and antibiotics at 37°C and 5% CO₂.

  • Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Synchronization: To reduce baseline proliferation, synchronize the cells by incubating them in a low-serum medium (e.g., 0.5% FBS) for 12-24 hours.

  • Prolactin Treatment: Replace the synchronization medium with low-serum medium containing various concentrations of prolactin (e.g., 0-500 ng/mL).

  • Proliferation Assay (BrdU Incorporation): After 24-48 hours of treatment, add 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, to the culture medium for 2-4 hours. BrdU will be incorporated into the DNA of actively dividing cells.

  • Detection: Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) in a colorimetric assay, following the manufacturer's instructions for a commercial BrdU cell proliferation ELISA kit.

  • Data Analysis: Measure the absorbance using a microplate reader. The absorbance is directly proportional to the amount of DNA synthesis and thus to the number of proliferating cells. Compare the absorbance of treated wells to the control (0 ng/mL prolactin).

Workflow: Investigating Prolactin's Metabolic Effects in a Rodent Model

Experimental_Workflow start Start: Hypothesis Formulation model Animal Model Selection (e.g., Diet-Induced Obese Rats) start->model acclimatization Acclimatization & Baseline Metabolic Phenotyping model->acclimatization grouping Randomization into Groups (Vehicle vs. Prolactin) acclimatization->grouping treatment Chronic Treatment (e.g., 4-week infusion via osmotic mini-pumps) grouping->treatment monitoring In-Life Monitoring (Body Weight, Food Intake) treatment->monitoring metabolic_tests Metabolic Testing (OGTT, Insulin Tolerance Test, Hyperinsulinemic-Euglycemic Clamp) monitoring->metabolic_tests euthanasia Euthanasia & Tissue Collection (Blood, Liver, Adipose, Pancreas) metabolic_tests->euthanasia analysis Ex Vivo Analysis - Gene Expression (qPCR) - Protein Levels (Western Blot) - Histology (e.g., Adipocyte Size, β-cell Mass) euthanasia->analysis data_analysis Data Interpretation & Statistical Analysis analysis->data_analysis end Conclusion data_analysis->end

References

Methodological & Application

Application Notes and Protocols for Immunohistochemical Localization of Prolactin Receptor (PRLR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolactin (PRL), a versatile peptide hormone secreted primarily by the anterior pituitary gland, plays a crucial role in a myriad of physiological processes, including lactation, reproduction, and immune modulation.[1] Its cellular effects are mediated through the prolactin receptor (PRLR), a member of the class I cytokine receptor superfamily.[2] Upon PRL binding, the PRLR dimerizes, activating associated Janus kinases (JAKs), which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs), primarily STAT5.[2][3] This initiates a signaling cascade that also involves the MAPK and PI3K/AKT pathways, ultimately regulating the transcription of target genes involved in cell proliferation, survival, and differentiation.[1][3][4]

Given the involvement of PRLR signaling in various cancers, including breast, prostate, and ovarian cancers, the accurate localization and quantification of PRLR in tissues are of paramount importance for both basic research and the development of targeted therapeutics.[1][4] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and abundance of PRLR within the cellular and tissue context. These application notes provide a comprehensive guide to performing IHC for PRLR, including detailed protocols, data interpretation, and visualization of key pathways and workflows.

Prolactin Receptor Signaling Pathway

The binding of prolactin to its receptor triggers a cascade of intracellular signaling events. The canonical pathway involves the JAK-STAT pathway, but other pathways such as the MAPK and PI3K/AKT pathways are also activated. These pathways collectively contribute to the diverse cellular responses mediated by prolactin.[1][2][3]

PRLR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRLR PRLR JAK2 JAK2 PRLR->JAK2 STAT5 STAT5 JAK2->STAT5 Phosphorylation PI3K PI3K JAK2->PI3K MAPK MAPK (ERK) JAK2->MAPK STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer Dimerization AKT AKT PI3K->AKT Gene Gene Transcription AKT->Gene Cell Survival MAPK->Gene Cell Proliferation STAT5_dimer->Gene Translocation PRL Prolactin PRL->PRLR Binding & Dimerization

Caption: Prolactin Receptor (PRLR) Signaling Pathway.

Experimental Protocols

Immunohistochemistry Workflow for PRLR Detection

The following diagram outlines the key steps involved in the immunohistochemical staining of PRLR in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

IHC_Workflow A 1. Deparaffinization & Rehydration B 2. Antigen Retrieval A->B C 3. Peroxidase Blocking B->C D 4. Non-specific Binding Blocking C->D E 5. Primary Antibody Incubation (anti-PRLR) D->E F 6. Secondary Antibody Incubation E->F G 7. Detection (e.g., DAB) F->G H 8. Counterstaining (e.g., Hematoxylin) G->H I 9. Dehydration & Mounting H->I J 10. Microscopy & Analysis I->J

Caption: Immunohistochemistry (IHC) Workflow for PRLR.

Detailed Protocol for FFPE Sections

This protocol provides a general guideline. Optimization may be required for specific antibodies and tissue types.

1. Deparaffinization and Rehydration: a. Immerse slides in Xylene (or a xylene substitute) for 2 x 5 minutes. b. Transfer slides through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes). c. Rinse slides in distilled water.

2. Antigen Retrieval: This step is crucial for unmasking epitopes cross-linked by formalin fixation. Heat-Induced Epitope Retrieval (HIER) is commonly used for PRLR.[5] a. HIER Method: i. Immerse slides in a staining jar containing 10mM Tris with 1mM EDTA, pH 9.0.[6] ii. Heat the slides in a pressure cooker, microwave, or water bath at 95-100°C for 20-45 minutes.[6] iii. Allow slides to cool at room temperature for 20 minutes.[6] iv. Rinse slides in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).

3. Peroxidase Blocking: a. Incubate slides in 3% hydrogen peroxide in methanol or water for 10-15 minutes to block endogenous peroxidase activity. b. Rinse with TBS or PBS.

4. Blocking of Non-specific Binding: a. Incubate slides with a blocking solution (e.g., 10% normal goat serum in TBS/PBS) for 1 hour at room temperature.[7] This step is critical to prevent non-specific antibody binding.

5. Primary Antibody Incubation: a. Dilute the primary anti-PRLR antibody in the blocking solution to the optimal concentration (see table below). b. Incubate slides with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.[7]

6. Secondary Antibody Incubation: a. Rinse slides with TBS or PBS. b. Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse or goat anti-rabbit) for 1 hour at room temperature.[7]

7. Detection: a. Rinse slides with TBS or PBS. b. Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes.[7] c. Visualize the signal by incubating with a chromogen solution, such as 3,3'-Diaminobenzidine (DAB), until the desired stain intensity develops. d. Rinse slides with distilled water.

8. Counterstaining: a. Immerse slides in Hematoxylin for 1-2 minutes to stain the nuclei. b. "Blue" the sections in running tap water.

9. Dehydration and Mounting: a. Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%). b. Clear in xylene (or substitute) and mount with a permanent mounting medium.

Quantitative Data Summary

The following tables summarize key quantitative parameters for PRLR immunohistochemistry based on various sources.

Table 1: Primary Antibody Dilutions and Incubation Conditions

Antibody Clone/IDHostDilution RangeIncubation Time & TemperatureReference
U5Mouse1:1001 hr at 23°C & 24 hrs at 4°C[7]
PRLR/742Mouse1-2 µg/ml30 min at RT
67292-1-IgMouse1:200Not specified[8]
ab214303Rabbit1:200Not specified[9]
B6.2MouseNot specifiedNot specified[10]

Table 2: Antigen Retrieval Methods and Conditions

MethodBufferpHHeating MethodDuration & TemperatureReference
HIER10mM Tris with 1mM EDTA9.0Heating45 min at 95°C[6]
HIERTrizma® buffer10.0Steaming20 min at 95°C[7]
HIERTris-EDTA buffer9.0Heat mediatedNot specified[8]

Data Interpretation and Scoring

The interpretation of PRLR staining should consider both the intensity and the percentage of positive cells. Several scoring systems can be adapted for PRLR IHC.

Staining Pattern: PRLR expression can be localized to the cell membrane, cytoplasm, or nucleus. In normal breast tissue, staining is often seen on the luminal borders of epithelial cells, while in malignant tissues, the pattern can be more heterogeneous and cytoplasmic.[10]

Scoring System: A semi-quantitative scoring system, such as the Allred score or a modified H-score, can be employed.[10][11] An example of a simplified scoring method is as follows:

Table 3: Example of a Semi-Quantitative Scoring System for PRLR Staining

ScorePercentage of Positive CellsStaining Intensity
00%No staining
11-10%Weak
211-50%Moderate
3>50%Strong

The final score can be a combination of the percentage and intensity scores. For instance, a score can be generated by multiplying the percentage score by the intensity score. It is recommended that scoring be performed by at least two independent observers to ensure consistency.[12]

Troubleshooting

Weak or No Staining:

  • Check antibody: Ensure the primary antibody is validated for IHC and used at the optimal dilution.

  • Optimize antigen retrieval: The duration and pH of the antigen retrieval buffer may need optimization. Try different HIER conditions (e.g., citrate buffer pH 6.0).[5]

  • Inadequate tissue fixation: Prolonged or insufficient fixation can affect antigenicity.

High Background Staining:

  • Incomplete blocking: Ensure adequate blocking of non-specific sites and endogenous peroxidase.

  • Primary antibody concentration too high: Titrate the primary antibody to a lower concentration.

  • Inadequate washing: Ensure thorough washing between steps.

Conclusion

This document provides a comprehensive framework for the immunohistochemical localization of the prolactin receptor. By following the detailed protocols and utilizing the provided quantitative data and scoring guidelines, researchers and drug development professionals can achieve reliable and reproducible results. The accurate assessment of PRLR expression is crucial for advancing our understanding of its role in health and disease and for the development of novel therapeutic strategies targeting the PRLR signaling pathway.

References

Application Notes and Protocols for Western Blot Analysis of Prolactin Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolactin (PRL) is a versatile polypeptide hormone, primarily secreted by the anterior pituitary gland, that plays a crucial role in a multitude of physiological processes, including lactation, reproduction, metabolism, and immunoregulation.[1][2][3] Prolactin exists in various isoforms due to post-translational modifications such as glycosylation, phosphorylation, and proteolytic cleavage.[4][5][6][7] These isoforms can exhibit different biological activities and receptor binding affinities, making their individual detection and quantification critical for understanding their specific roles in health and disease. Western blot analysis is a powerful and widely used technique to identify and characterize these prolactin isoforms.

This document provides detailed application notes and protocols for the Western blot analysis of prolactin isoforms, intended to guide researchers, scientists, and drug development professionals in accurately detecting and quantifying these protein variants.

Prolactin Isoforms and Their Characteristics

The primary and most biologically active form of prolactin is a 23 kDa monomer.[5][6] However, several other isoforms with different molecular weights are also present. The major prolactin isoforms are summarized in the table below.

IsoformApproximate Molecular Weight (kDa)Key Characteristics
Monomeric Prolactin ~23The predominant and most biologically active form.[5][6]
Glycosylated Prolactin 25 - 27Results from the addition of carbohydrate moieties.[4][8]
"Big" Prolactin ~48May be a dimer of the 23 kDa monomer or a product of interactions between prolactin molecules.[5]
"Big, Big" Prolactin (Macroprolactin) >100 - 150A complex of monomeric prolactin and an IgG autoantibody, generally with low biological activity.[9][10]
Cleaved Prolactin (e.g., Vasoinhibin) 14, 16, 22Proteolytic fragments of the 23 kDa monomer with distinct biological activities.[6][9][11]

Experimental Protocols

A. Sample Preparation

Proper sample preparation is critical for successful Western blot analysis. The choice of lysis buffer and protocol depends on the sample type (cell culture or tissue).

1. Preparation of Lysates from Cell Culture: [12][13][14]

  • Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). A general guideline is 1 mL of lysis buffer per 107 cells.

  • For adherent cells, use a cold plastic cell scraper to detach the cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.

  • Agitate the lysate for 30 minutes at 4°C.

  • Centrifuge the lysate at approximately 12,000 rpm for 20 minutes at 4°C.

  • Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-cooled tube.

2. Preparation of Lysates from Tissues: [12][14]

  • Dissect the tissue of interest on ice and wash with ice-cold PBS to remove any blood.

  • Mince the tissue into small pieces and place it in a pre-cooled homogenization tube with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.

  • Agitate the homogenate for at least 30 minutes at 4°C.

  • Centrifuge the homogenate at approximately 12,000 rpm for 20 minutes at 4°C.

  • Transfer the supernatant to a fresh, pre-cooled tube.

3. Protein Concentration Measurement:

  • Determine the total protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.[14] This is crucial for ensuring equal loading of protein in each lane of the gel.

B. SDS-PAGE and Protein Transfer

1. Sample Preparation for Gel Loading: [13]

  • Based on the protein concentration, calculate the volume of lysate needed to load the desired amount of protein (typically 20-50 µg per lane).

  • Add an equal volume of 2X Laemmli sample buffer (containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue) to the lysate.

  • Denature the proteins by boiling the samples at 95-100°C for 5 minutes.

2. Gel Electrophoresis:

  • Load the denatured protein samples and a pre-stained molecular weight marker into the wells of a polyacrylamide gel (the percentage of which will depend on the size of the isoforms of interest).

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

3. Protein Transfer: [15]

  • Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • After transfer, confirm the efficiency of the transfer by staining the membrane with Ponceau S.

C. Immunodetection

1. Blocking: [16]

  • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for at least 1 hour at room temperature to prevent non-specific antibody binding.

2. Primary Antibody Incubation: [16][17]

  • Dilute the primary antibody specific for prolactin in the blocking buffer at the manufacturer's recommended concentration. It is crucial to select an antibody that can recognize the different isoforms of interest.

  • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

3. Washing: [16]

  • Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibody.

4. Secondary Antibody Incubation: [16]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species. Dilute the secondary antibody in blocking buffer according to the manufacturer's instructions and incubate for 1 hour at room temperature.

5. Final Washes and Detection:

  • Wash the membrane again three to five times with TBST for 5-10 minutes each.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

The following table summarizes the expected molecular weights of common prolactin isoforms that can be identified through Western blot analysis.

Prolactin IsoformExpected Molecular Weight (kDa)
Monomeric Prolactin~23
Glycosylated Prolactin25 - 27
"Big" Prolactin~48
"Big, Big" Prolactin (Macroprolactin)>100 - 150
16 kDa Prolactin (Vasoinhibin)~16

Visualizations

Prolactin Signaling Pathways

Prolactin binding to its receptor (PRLR) activates several downstream signaling cascades, with the JAK-STAT pathway being the most prominent.[1][2][18] The activation of these pathways leads to changes in gene expression and subsequent cellular responses.

Prolactin_Signaling cluster_membrane Cell Membrane PRLR Prolactin Receptor (PRLR) JAK2 JAK2 PRLR->JAK2 Activation PRL Prolactin PRL->PRLR Binding & Dimerization STAT5 STAT5 JAK2->STAT5 Phosphorylation PI3K PI3K JAK2->PI3K MAPK MAPK Pathway JAK2->MAPK STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer Dimerization Nucleus Nucleus STAT5_dimer->Nucleus Translocation Akt Akt PI3K->Akt Gene_Expression Gene Expression Nucleus->Gene_Expression

Caption: Prolactin signaling cascade initiation.

Western Blot Experimental Workflow

The following diagram illustrates the key steps involved in the Western blot analysis of prolactin isoforms.

Western_Blot_Workflow Sample_Prep 1. Sample Preparation (Lysis & Protein Quantification) SDS_PAGE 2. SDS-PAGE (Protein Separation) Sample_Prep->SDS_PAGE Transfer 3. Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking 4. Blocking (Prevent Non-specific Binding) Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation (Anti-Prolactin) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 7. Detection (ECL & Imaging) Secondary_Ab->Detection Analysis 8. Data Analysis (Isoform Identification) Detection->Analysis

Caption: Workflow for prolactin isoform analysis.

References

In Vitro Assays for Prolactin Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolactin (PRL) is a versatile polypeptide hormone, primarily secreted by the anterior pituitary gland, that plays a crucial role in a myriad of physiological processes, most notably lactation and reproduction.[1] Its biological activity is mediated through the prolactin receptor (PRLR), a member of the class I cytokine receptor superfamily.[2] Upon ligand binding, the PRLR dimerizes, initiating a cascade of intracellular signaling events, predominantly through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[2][3] The activation of this pathway, particularly the phosphorylation of STAT5, is a hallmark of prolactin bioactivity.[4][5]

Accurate and reliable measurement of prolactin's biological activity is paramount in various research and drug development contexts. While immunoassays are widely used to quantify prolactin concentration, they may not always reflect its true biological function due to the presence of isoforms with varying activities.[6] Therefore, in vitro bioassays are indispensable tools for assessing the functional integrity of prolactin and for screening compounds that may modulate its activity.

This document provides detailed application notes and protocols for three commonly employed in vitro assays to determine prolactin bioactivity: the Nb2 Cell Proliferation Assay, the STAT5 Phosphorylation Assay, and a Reporter Gene Assay.

Key Signaling Pathway: The JAK-STAT Pathway

The canonical signaling pathway activated by prolactin is the JAK-STAT pathway.[7] Binding of prolactin to its receptor induces dimerization of the receptor and the activation of the associated Janus kinase 2 (JAK2).[2] JAK2 then phosphorylates tyrosine residues on the intracellular domain of the prolactin receptor, creating docking sites for STAT5 proteins.[2] STAT5 is subsequently phosphorylated by JAK2, leading to its dimerization and translocation into the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes.[3][7]

Prolactin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRL Prolactin PRLR Prolactin Receptor (PRLR) PRL->PRLR Binding & Dimerization JAK2 JAK2 PRLR->JAK2 Activation STAT5_inactive STAT5 (inactive) JAK2->STAT5_inactive Phosphorylation pSTAT5_dimer pSTAT5 Dimer STAT5_inactive->pSTAT5_dimer Dimerization pSTAT5_dimer_nuc pSTAT5 Dimer pSTAT5_dimer->pSTAT5_dimer_nuc Nuclear Translocation DNA Target Gene Promoter pSTAT5_dimer_nuc->DNA Binding Transcription Gene Transcription DNA->Transcription Initiation

Diagram 1: Prolactin JAK-STAT Signaling Pathway.

Nb2 Cell Proliferation Assay

The Nb2 cell line, a rat pre-T lymphoma cell line, is exquisitely sensitive to lactogenic hormones, including prolactin.[8] The proliferation of these cells is directly dependent on the presence of bioactive prolactin, making this assay a gold standard for determining prolactin's mitogenic activity.

Quantitative Data Summary
ParameterValueCell LineComments
EC50 (Wild-Type Human Prolactin) ~0.1 - 1 ng/mLNb2Maximal proliferation is typically achieved at 1 ng/mL.[3][8]
Assay Sensitivity As low as 5 ng/mL (0.14 mU/mL)Mouse Mammary Gland ExplantsA historical, related bioassay.[9]
Typical Seeding Density 1 x 10^5 cells/mLNb2
Experimental Protocol
  • Nb2-11 cells

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 10% Horse Serum, and 1% Penicillin-Streptomycin (for routine culture)

  • Lactogen-free medium (RPMI 1640 with 10% horse serum, 1% Penicillin-Streptomycin, and L-glutamine)

  • Recombinant prolactin standard

  • Test samples containing prolactin

  • 96-well microtiter plates

  • Cell proliferation reagent (e.g., WST-1 or MTT)[3]

  • Microplate reader

  • Cell Culture and Starvation:

    • Culture Nb2-11 cells in complete medium.

    • To synchronize the cells in the G1 phase and make them responsive to prolactin, wash the cells twice with lactogen-free medium and then incubate in this medium for 24 hours.[8]

  • Assay Setup:

    • Harvest the starved cells and resuspend in lactogen-free medium to a density of 1 x 10^5 cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Prepare serial dilutions of the prolactin standard and test samples in lactogen-free medium.

    • Add 100 µL of the diluted standards and samples to the appropriate wells. Include a negative control (medium only).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Measurement of Proliferation:

    • Add 10 µL of WST-1 or a similar proliferation reagent to each well.[3]

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Plot a standard curve of absorbance versus prolactin concentration.

    • Determine the concentration of bioactive prolactin in the test samples by interpolating their absorbance values on the standard curve. The EC50 can be calculated from the dose-response curve.

Experimental Workflow

Nb2 Cell Proliferation Assay Workflow Start Start Culture Culture Nb2 Cells in Complete Medium Start->Culture Starve Starve Cells in Lactogen-Free Medium (24h) Culture->Starve Plate Plate Starved Cells (1x10^5 cells/mL) Starve->Plate Add_Samples Add Prolactin Standards and Test Samples Plate->Add_Samples Incubate Incubate (48-72h) Add_Samples->Incubate Add_Reagent Add Proliferation Reagent (e.g., WST-1) Incubate->Add_Reagent Incubate_Reagent Incubate (2-4h) Add_Reagent->Incubate_Reagent Read_Absorbance Measure Absorbance Incubate_Reagent->Read_Absorbance Analyze Data Analysis (Standard Curve, EC50) Read_Absorbance->Analyze End End Analyze->End

Diagram 2: Nb2 Cell Proliferation Assay Workflow.

STAT5 Phosphorylation Assay

This assay directly measures a key downstream event in the prolactin signaling cascade: the phosphorylation of STAT5 at Tyr694.[4][10] This phosphorylation is a prerequisite for STAT5 dimerization, nuclear translocation, and subsequent gene regulation.[10] The level of phosphorylated STAT5 (pSTAT5) is a direct indicator of prolactin bioactivity.

Quantitative Data Summary
ParameterValueCell LineComments
Time to Max pSTAT5 5-10 minutesCOS cellsRapid activation of STAT5.[4]
Prolactin Concentration for Max pSTAT5 50-100 ng/mLNb2 cellsHigher concentrations are needed compared to proliferation assays.[3]
Experimental Protocol
  • Prolactin-responsive cell line (e.g., T47D, MCF7, Nb2)

  • Cell culture medium (e.g., DMEM or RPMI 1640) with serum and antibiotics

  • Serum-free medium for starvation

  • Recombinant prolactin

  • Test samples

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Cell Culture and Starvation:

    • Culture cells to 70-80% confluency.

    • Starve the cells in serum-free medium for 4-24 hours to reduce basal STAT5 phosphorylation.

  • Prolactin Stimulation:

    • Treat the starved cells with various concentrations of prolactin standard or test samples for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an anti-total-STAT5 antibody to normalize for protein loading.

    • Quantify the band intensities using densitometry software.

    • The ratio of pSTAT5 to total STAT5 reflects the level of prolactin-induced signaling.

Experimental Workflow

STAT5 Phosphorylation Assay Workflow Start Start Culture Culture Prolactin-Responsive Cells Start->Culture Starve Serum Starve Cells Culture->Starve Stimulate Stimulate with Prolactin (15-30 min) Starve->Stimulate Lyse Cell Lysis and Protein Quantification Stimulate->Lyse SDS_PAGE SDS-PAGE and Western Blot Transfer Lyse->SDS_PAGE Block Block Membrane SDS_PAGE->Block Primary_Ab Incubate with anti-pSTAT5 Antibody Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Densitometry Analysis (pSTAT5/Total STAT5) Detect->Analyze End End Analyze->End

Diagram 3: STAT5 Phosphorylation Assay Workflow.

Reporter Gene Assay

Reporter gene assays provide a quantitative measure of transcriptional activity induced by the prolactin signaling pathway.[11] In this assay, a reporter gene (e.g., luciferase) is placed under the control of a prolactin-responsive promoter element.[7] When prolactin activates its signaling pathway, the transcription of the reporter gene is induced, and the resulting protein product can be easily quantified.

Quantitative Data Summary
ParameterValueCell LineComments
Fold Induction 2- to 4-foldGH3 cellsWith a luciferase reporter linked to the human PRL gene 5'-flanking region.[7]
Experimental Protocol
  • Host cell line (e.g., HEK293, T47D)

  • Expression vector for the prolactin receptor (if the host cell line does not express it endogenously)

  • Reporter plasmid containing a prolactin-responsive promoter (e.g., containing STAT5 binding sites) driving a reporter gene (e.g., firefly luciferase)

  • A control plasmid with a constitutively active promoter driving a different reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Cell culture medium

  • Recombinant prolactin

  • Test samples

  • Dual-luciferase reporter assay system

  • Luminometer

  • Transfection:

    • Co-transfect the host cells with the prolactin-responsive reporter plasmid, the control plasmid, and the prolactin receptor expression vector (if necessary) using a suitable transfection reagent.

    • Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

  • Stimulation:

    • Replace the medium with serum-free medium containing various concentrations of prolactin standard or test samples.

    • Incubate for 18-24 hours.

  • Cell Lysis and Reporter Assay:

    • Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.

    • Measure the firefly luciferase activity in the cell lysates using a luminometer.

    • Measure the Renilla luciferase activity in the same lysates for normalization.

  • Data Analysis:

    • Calculate the relative light units (RLU) by dividing the firefly luciferase activity by the Renilla luciferase activity for each well.

    • Plot the RLU against the prolactin concentration to generate a dose-response curve.

Experimental Workflow

Reporter Gene Assay Workflow Start Start Transfect Co-transfect Cells with Reporter and Control Plasmids Start->Transfect Plate_Recover Plate Transfected Cells and Recover (24h) Transfect->Plate_Recover Stimulate Stimulate with Prolactin (18-24h) Plate_Recover->Stimulate Lyse Cell Lysis Stimulate->Lyse Measure_Luciferase Measure Firefly and Renilla Luciferase Activity Lyse->Measure_Luciferase Analyze Data Analysis (Normalize and Plot) Measure_Luciferase->Analyze End End Analyze->End

Diagram 4: Reporter Gene Assay Workflow.

Conclusion

The in vitro assays described herein provide robust and reliable methods for assessing the bioactivity of prolactin. The choice of assay will depend on the specific research question. The Nb2 cell proliferation assay is a classic and sensitive method for measuring the mitogenic effects of prolactin. The STAT5 phosphorylation assay offers a more direct and rapid assessment of the activation of the canonical prolactin signaling pathway. Reporter gene assays are well-suited for high-throughput screening of compounds that modulate prolactin-induced gene transcription. By employing these detailed protocols, researchers can obtain accurate and reproducible data on prolactin bioactivity, facilitating advancements in endocrinology, oncology, and drug discovery.

References

Animal Models for Studying Hyperprolactinemia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of various animal models used to study hyperprolactinemia, a condition characterized by elevated levels of prolactin in the blood. These models are invaluable tools for investigating the pathophysiology of this disorder, identifying potential therapeutic targets, and evaluating the efficacy and safety of novel drug candidates. This guide includes descriptions of the most common models, detailed experimental protocols, and a summary of expected quantitative data.

Introduction to Hyperprolactinemia and the Need for Animal Models

Hyperprolactinemia can lead to significant clinical manifestations, including reproductive dysfunction (infertility, amenorrhea, and impotence), galactorrhea, and an increased risk of osteoporosis.[1] The most common cause of pathological hyperprolactinemia is a benign tumor of the pituitary gland known as a prolactinoma.[2] Other causes include certain medications (e.g., antipsychotics), hypothyroidism, and pituitary stalk compression.[3][4]

Animal models are essential for elucidating the complex mechanisms underlying hyperprolactinemia and for the preclinical assessment of new treatments. These models allow for controlled investigations into the genetic, cellular, and molecular pathways involved in prolactin regulation and the consequences of its overproduction.

Key Animal Models for Hyperprolactinemia

Several well-established animal models are used to recapitulate the key features of human hyperprolactinemia. These can be broadly categorized into genetically engineered models and pharmacologically or hormonally induced models.

Genetically Engineered Models

These models involve the manipulation of specific genes to induce a state of chronic hyperprolactinemia.

  • Dopamine D2 Receptor (D2R) Knockout Mice: Dopamine is the primary inhibitor of prolactin secretion from the pituitary gland, acting through the D2 receptor on lactotroph cells.[5] Mice lacking the D2R gene (D2R -/-) exhibit chronic hyperprolactinemia, lactotroph hyperplasia, and the eventual development of prolactinomas, particularly in females.[5][6][7] This model is particularly useful for studying dopamine-resistant prolactinomas.[5]

  • Prolactin Receptor (PRLR) Knockout Mice: Mice with a targeted disruption of the prolactin receptor gene (PRLR -/-) display markedly elevated serum prolactin levels (30- to 100-fold increase).[8][9] This is due to the loss of the negative feedback loop where prolactin normally inhibits its own secretion. These mice also develop pituitary hyperplasia and are infertile.[8][9]

  • Transgenic Mice Overexpressing Prolactin: The development of transgenic mice that overexpress the prolactin gene leads to chronically elevated circulating prolactin levels. These models have been instrumental in studying the systemic effects of hyperprolactinemia on various tissues, such as the prostate gland, where they can induce significant enlargement.[10]

Induced Models

These models rely on the administration of exogenous substances to induce a temporary or sustained state of hyperprolactinemia.

  • Estrogen-Induced Hyperprolactinemia in Rats: Chronic administration of estrogens, such as estradiol or diethylstilbestrol (DES), to rats is a widely used method to induce hyperprolactinemia and prolactinoma formation.[11][12][13] Estrogens stimulate the proliferation of lactotroph cells and increase prolactin synthesis and secretion.[14] The Fischer 344 rat strain is particularly sensitive to the effects of estrogen.[15]

  • Pharmacologically-Induced Hyperprolactinemia: The administration of dopamine D2 receptor antagonists is a common and effective method to induce acute hyperprolactinemia. These drugs block the inhibitory action of dopamine on lactotrophs, leading to a rapid increase in prolactin secretion.[3][15][16] Commonly used agents include:

    • Sulpiride: A selective D2 antagonist that effectively elevates prolactin levels in rats.[10][13]

    • Haloperidol: A typical antipsychotic that blocks D2 receptors and induces hyperprolactinemia in mice and rats.[3][17]

    • Domperidone: A peripheral D2 antagonist that does not readily cross the blood-brain barrier, making it useful for studying the peripheral effects of hyperprolactinemia.[15][16][18]

  • Pituitary Isograft Model: This surgical model involves the transplantation of one or more anterior pituitary glands from a donor animal, typically under the kidney capsule of a recipient.[19] The transplanted pituitary is removed from the inhibitory control of hypothalamic dopamine, leading to autonomous and continuous prolactin secretion and a subsequent state of chronic hyperprolactinemia.[19][20]

Quantitative Data Summary

The following tables summarize the expected serum prolactin levels in various animal models of hyperprolactinemia.

Genetically Engineered Models Species Sex Control Prolactin Levels (ng/mL) Hyperprolactinemic Prolactin Levels (ng/mL) Citation(s)
Dopamine D2 Receptor KnockoutMouseFemale~10-30>100 (increases with age)[5][6]
Dopamine D2 Receptor KnockoutMouseMale~5-15Moderately elevated[5][6]
Prolactin Receptor KnockoutMouseBoth~10-20Markedly elevated (30- to 100-fold)[8][9]
Induced Models Species Inducing Agent Dose and Duration Control Prolactin Levels (ng/mL) Hyperprolactinemic Prolactin Levels (ng/mL) Citation(s)
Estrogen-InducedRat (Fischer 344)EstradiolVaries~40~400 (after 3 days)[15]
Estrogen-InducedRat (Wistar)Estradiol Valerate50 µ g/week for 2-10 weeks~20>100[21]
Pharmacologically-InducedRat (Wistar)Sulpiride20 mg/kg, IP for 28 days~15~150[10][13]
Pharmacologically-InducedRatDomperidone4 mg/kg, IP~10-20Significantly elevated (4-fold higher in females)[15][16]
Pharmacologically-InducedMouse (CBA/J)HaloperidolAcute~5-10>60[3]
Pituitary IsograftMouse1-2 pituitary glands16-20 days~10-20~3-fold increase[17][20]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of hyperprolactinemia in animal models.

Induction of Hyperprolactinemia

Objective: To induce a state of chronic hyperprolactinemia and lactotroph hyperplasia through the administration of estrogen.

Materials:

  • Female Fischer 344 or Wistar rats (8-10 weeks old)

  • Estradiol valerate

  • Sesame oil or other suitable vehicle

  • Syringes and needles for subcutaneous injection

Procedure:

  • Prepare a stock solution of estradiol valerate in the chosen vehicle. A common dose is 50-300 µg per rat, administered weekly.[21]

  • Administer the estradiol valerate solution via subcutaneous injection.

  • Continue weekly injections for the desired duration of the study (e.g., 2-10 weeks).[21]

  • Monitor animals for signs of hyperprolactinemia and tumor development.

  • Collect blood samples at specified time points to measure serum prolactin levels.

Objective: To induce acute hyperprolactinemia by blocking dopamine D2 receptors.

Materials:

  • Male or female rats or mice

  • Sulpiride, haloperidol, or domperidone

  • Saline or other appropriate vehicle

  • Syringes and needles for intraperitoneal (IP) injection

Procedure:

  • Prepare a solution of the dopamine antagonist in the vehicle. Common doses are:

    • Sulpiride: 20-40 mg/kg, IP.[10][13][22]

    • Haloperidol: 1-5 mg/kg, IP.[3][22]

    • Domperidone: 4-10 mg/kg, IP.[15][16][18]

  • Administer the solution via intraperitoneal injection.

  • Collect blood samples at peak effect time (e.g., 60 minutes post-injection for haloperidol) to measure serum prolactin levels.[3]

  • For chronic studies, daily injections can be administered for the desired duration.[10][22]

Objective: To create a model of chronic hyperprolactinemia through the transplantation of pituitary glands.

Materials:

  • Donor and recipient mice of the same inbred strain

  • Surgical instruments (forceps, scissors)

  • Anesthetic (e.g., isoflurane)

  • Sterile saline

Procedure:

  • Euthanize the donor mouse and dissect the pituitary gland from the base of the skull.[23]

  • Anesthetize the recipient mouse.

  • Make a small incision on the flank to expose the kidney.

  • Using fine forceps, create a small opening in the kidney capsule.

  • Insert one or more donor pituitary glands under the kidney capsule.[19][23]

  • Suture the incision.

  • Allow several weeks for the graft to become established and for hyperprolactinemia to develop.

  • Monitor serum prolactin levels to confirm the success of the procedure.

Sample Collection and Analysis

Objective: To obtain blood samples for hormone analysis.

Materials:

  • Collection tubes (e.g., with EDTA for plasma or without for serum)

  • Method-specific supplies (e.g., capillary tubes for tail vein, lancets for saphenous vein)

Procedure (Tail-tip Method):

  • Gently restrain the mouse.

  • Clip the very tip of the tail (1-2 mm).[21][24]

  • Gently "milk" the tail to obtain a drop of blood.

  • Collect the blood into a capillary tube or directly into a collection tube.[21][24]

  • Apply gentle pressure to the tail tip to stop the bleeding.

  • Process the blood by centrifugation to separate serum or plasma.[6][25]

  • Store samples at -20°C or -80°C until analysis.[6]

Objective: To isolate the pituitary gland for histological or molecular analysis.

Procedure:

  • Euthanize the animal.

  • Dissect the head and remove the brain to expose the pituitary gland located in the sella turcica at the base of the skull.[9][26]

  • Carefully remove the pituitary gland using fine forceps.[9][26]

  • Process the tissue immediately for fresh analysis or fix in 10% neutral buffered formalin for histology.[9]

Objective: To quantify the concentration of prolactin in serum or plasma samples.

Materials:

  • Commercially available rat or mouse prolactin ELISA kit

  • Microplate reader

Procedure (General Sandwich ELISA Protocol):

  • Prepare standards and samples according to the kit instructions.[8][11][27][28]

  • Add standards and samples to the wells of the antibody-coated microplate. Incubate.[8][11][27][28]

  • Wash the plate to remove unbound substances.

  • Add the biotinylated detection antibody. Incubate.[27]

  • Wash the plate.

  • Add the enzyme-conjugated streptavidin (e.g., HRP-streptavidin). Incubate.[27]

  • Wash the plate.

  • Add the substrate solution (e.g., TMB). A color change will occur.[27]

  • Stop the reaction with the stop solution.[27]

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[27]

  • Calculate the prolactin concentration of the samples based on the standard curve.

Objective: To examine the morphology of the pituitary gland and identify prolactin-producing cells.

Materials:

  • Formalin-fixed, paraffin-embedded pituitary tissue sections

  • Hematoxylin and Eosin (H&E) staining reagents

  • Primary antibody against prolactin

  • Secondary antibody and detection system (e.g., HRP-DAB)

  • Microscope

Procedure:

  • H&E Staining:

    • Deparaffinize and rehydrate the tissue sections.[29][30][31]

    • Stain with hematoxylin to visualize cell nuclei (blue).[29][30][31]

    • Counterstain with eosin to visualize cytoplasm and extracellular matrix (pink/red).[29][30][31]

    • Dehydrate and mount the slides.

    • Examine under a microscope for morphological changes such as hyperplasia or adenoma formation.[4][32]

  • Immunohistochemistry for Prolactin:

    • Deparaffinize and rehydrate the tissue sections.[33][34]

    • Perform antigen retrieval to unmask the prolactin epitope.

    • Block non-specific antibody binding.[33]

    • Incubate with the primary anti-prolactin antibody.[1]

    • Wash the slides.

    • Incubate with the appropriate secondary antibody linked to an enzyme.[1]

    • Wash the slides.

    • Add the chromogenic substrate (e.g., DAB) to visualize the location of prolactin (brown precipitate).[1]

    • Counterstain with hematoxylin.

    • Dehydrate and mount the slides.

    • Examine under a microscope to identify and quantify prolactin-positive cells.[35]

Signaling Pathways and Visualizations

Understanding the signaling pathways involved in prolactin regulation and the pathophysiology of hyperprolactinemia is crucial for identifying therapeutic targets.

Dopaminergic Inhibition of Prolactin Secretion

Dopamine, released from tuberoinfundibular dopamine (TIDA) neurons in the hypothalamus, is the primary physiological inhibitor of prolactin secretion. It acts on D2 receptors on the surface of pituitary lactotrophs.

Dopamine_Inhibition Hypothalamus Hypothalamus (TIDA Neurons) Dopamine Dopamine Hypothalamus->Dopamine releases D2R D2 Receptor Dopamine->D2R binds to Pituitary Anterior Pituitary (Lactotroph) Prolactin Prolactin Pituitary->Prolactin secretes D2R->Prolactin inhibits secretion SystemicCirculation Systemic Circulation Prolactin->SystemicCirculation

Caption: Dopaminergic inhibition of prolactin secretion from the anterior pituitary.

Prolactin Receptor Signaling Pathway

Prolactin exerts its effects by binding to the prolactin receptor (PRLR), which activates several intracellular signaling cascades, most notably the JAK2-STAT5 pathway.

Prolactin_Signaling Prolactin Prolactin PRLR Prolactin Receptor (PRLR) Prolactin->PRLR binds to JAK2 JAK2 PRLR->JAK2 activates STAT5 STAT5 JAK2->STAT5 phosphorylates pSTAT5 pSTAT5 (Dimer) STAT5->pSTAT5 dimerizes Nucleus Nucleus pSTAT5->Nucleus translocates to GeneExpression Target Gene Expression Nucleus->GeneExpression regulates

Caption: The JAK2-STAT5 signaling pathway activated by prolactin.

Experimental Workflow for Evaluating a Novel Hyperprolactinemia Treatment

This diagram outlines a typical experimental workflow for testing a new therapeutic agent in an animal model of hyperprolactinemia.

Experimental_Workflow ModelInduction Induce Hyperprolactinemia (e.g., Estrogen, D2 Antagonist) Treatment Administer Test Compound or Vehicle Control ModelInduction->Treatment Monitoring Monitor Animal Health and Behavior Treatment->Monitoring BloodSampling Serial Blood Sampling Monitoring->BloodSampling Endpoint Endpoint: Euthanasia and Tissue Collection BloodSampling->Endpoint HormoneAnalysis Serum Prolactin Analysis (ELISA) Endpoint->HormoneAnalysis Histology Pituitary Histology (H&E, IHC) Endpoint->Histology DataAnalysis Data Analysis and Interpretation HormoneAnalysis->DataAnalysis Histology->DataAnalysis

Caption: A typical experimental workflow for preclinical drug evaluation.

References

Application Notes & Protocols: Utilizing CRISPR-Cas9 for Prolactin Gene Function Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for using the CRISPR-Cas9 system to investigate the function of the Prolactin (PRL) gene and its signaling pathways. The protocols detailed below offer step-by-step methodologies for gene knockout in cell lines and subsequent validation and analysis.

Application Notes

Introduction to Prolactin and CRISPR-Cas9

Prolactin (PRL) is a pleiotropic hormone, primarily secreted by the anterior pituitary gland, that plays a crucial role in over 300 physiological processes, including lactation, reproduction, metabolism, and immunoregulation.[1][2][3] It exerts its effects by binding to the prolactin receptor (PRLR), a member of the type I cytokine receptor superfamily, which activates several intracellular signaling cascades.[1][2][4]

The CRISPR-Cas9 system is a powerful and precise genome-editing tool that allows for targeted gene disruption.[5] By creating double-strand breaks (DSBs) at specific genomic loci, it initiates the cell's natural DNA repair mechanisms, often resulting in small insertions or deletions (indels). These indels can cause frameshift mutations, leading to a functional gene knockout. This technology provides an invaluable method for elucidating the specific roles of the prolactin gene and its receptor, creating robust models for studying disease and developing novel therapeutics.[5]

Strategy for Prolactin Gene Targeting

The most common strategy for functional knockout of the prolactin gene or its receptor (PRLR) is to target an early exon. Disrupting the gene at an early coding sequence increases the probability of generating a frameshift mutation that results in a premature stop codon, leading to a truncated, non-functional protein.[6]

Key Considerations for sgRNA Design:

  • Target Selection: Utilize online design tools (e.g., CRISPOR, GenScript's gRNA design tool) to identify potential sgRNA sequences within the target exon of the PRL or PRLR gene.[7][8][9]

  • Specificity: The design tools predict potential off-target sites. Select sgRNAs with the highest on-target scores and the lowest predicted off-target activity to minimize unintended genomic edits.[10][11]

  • PAM Sequence: The chosen target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for the commonly used Streptococcus pyogenes Cas9 (SpCas9).[12]

Expected Phenotypes of Prolactin Pathway Disruption

Studies using traditional knockout mouse models for the prolactin receptor (PRLR) provide a strong indication of the phenotypes to expect from a successful CRISPR-Cas9 mediated knockout. These phenotypes underscore the diverse functions of prolactin signaling.

  • Reproductive Function: Female homozygous PRLR knockout mice are completely infertile and exhibit a lack of normal mammary gland development.[13] Hemizygous females are unable to lactate after their first pregnancy.[13]

  • Maternal Behavior: Maternal behavior is severely impaired in knockout animals.[13]

  • Metabolic and Growth Effects: Older knockout animals may show reduced body weight due to decreased abdominal fat deposition.[13] Bone formation is also reduced in both young and adult animals.[13]

  • Hormonal Regulation: A significant (30- to 100-fold) elevation in serum prolactin levels is observed in PRLR knockout mice, sometimes accompanied by pituitary hyperplasia.[13]

Prolactin Signaling Pathways

Prolactin binding to its receptor (PRLR) induces receptor dimerization and activates multiple downstream signaling pathways. Understanding these pathways is critical for analyzing the functional consequences of a gene knockout.[1][3]

  • JAK/STAT Pathway: This is the principal signaling pathway for prolactin.[1][14] Ligand binding activates the associated Janus kinase 2 (JAK2), which phosphorylates tyrosine residues on the PRLR. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5, which then dimerize, translocate to the nucleus, and regulate the transcription of target genes, such as those for milk proteins.[1][14][15]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway can also be activated by prolactin, influencing cell proliferation and survival.[3][16]

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another signaling cascade activated by prolactin, playing a role in cell survival and metabolism.[1][3]

Visualizations

Prolactin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRL Prolactin (PRL) PRLR Prolactin Receptor (PRLR) Dimerization PRL->PRLR Binding JAK2 JAK2 PRLR->JAK2 Activation STAT5 STAT5 PRLR->STAT5 Recruitment PI3K PI3K PRLR->PI3K RAS Ras PRLR->RAS JAK2->PRLR Phosphorylation JAK2->STAT5 Phosphorylation pSTAT5 p-STAT5 (Dimer) STAT5->pSTAT5 Dimerization Gene Target Gene Transcription (e.g., Milk Proteins) pSTAT5->Gene AKT Akt PI3K->AKT pAKT p-Akt AKT->pAKT pAKT->Gene Cell Survival, Metabolism RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Proliferation

Caption: Prolactin signaling pathway illustrating the primary JAK/STAT and other key cascades.

CRISPR_Workflow cluster_design Phase 1: Design & Preparation cluster_editing Phase 2: Gene Editing cluster_validation Phase 3: Validation cluster_analysis Phase 4: Functional Analysis A1 1. sgRNA Design (Targeting PRL/PRLR Exon) A2 2. sgRNA Synthesis & Cloning into Cas9 Vector A1->A2 B1 3. Transfection into Target Cells A2->B1 B2 4. Enrichment/Selection of Edited Cells (e.g., FACS) B1->B2 C1 5. Genotypic Validation (Sequencing, T7E1 Assay) B2->C1 C3 7. Off-Target Analysis B2->C3 C2 6. Proteomic Validation (Western Blot) C1->C2 D1 8. Phenotypic Assays (Proliferation, Differentiation) C2->D1 D2 9. Downstream Pathway Analysis (pSTAT5 Levels) D1->D2

Caption: Experimental workflow for CRISPR-Cas9-mediated knockout of the Prolactin gene.

Experimental Protocols

Protocol 1: Design and Cloning of sgRNA for Prolactin Gene

This protocol describes the design of a single guide RNA (sgRNA) targeting an early exon of the human Prolactin Receptor (PRLR) gene and its cloning into a Cas9-expressing vector.

Materials:

  • PRLR gene sequence (e.g., from NCBI: Gene ID 5618)

  • Online sgRNA design tool (e.g., --INVALID-LINK--)

  • pSpCas9(BB)-2A-EGFP (PX458) vector (Addgene plasmid #48138)

  • Stellar™ Competent Cells

  • Oligonucleotides (forward and reverse) for sgRNA

  • T4 DNA Ligase and buffer

  • BbsI restriction enzyme

  • Plasmid purification kit

Method:

  • sgRNA Design: a. Obtain the sequence for an early exon of the target gene (e.g., PRLR). b. Input the sequence into an online sgRNA design tool. Select a 20-nucleotide target sequence with a high on-target score and low off-target predictions. The sequence must be adjacent to a PAM motif (NGG).[8][17] c. Design forward and reverse oligonucleotides that, when annealed, will have overhangs compatible with the BbsI-digested PX458 vector.

  • Vector Preparation: a. Digest 1 µg of the PX458 plasmid with the BbsI restriction enzyme for 30 minutes at 37°C. b. Purify the linearized vector using a gel or PCR purification kit.

  • sgRNA Oligo Annealing: a. Phosphorylate and anneal the forward and reverse sgRNA oligos using T4 PNK and a thermocycler.

  • Ligation: a. Ligate the annealed sgRNA duplex into the BbsI-digested PX458 vector using T4 DNA Ligase. Incubate at room temperature for 10 minutes.[6]

  • Transformation: a. Transform the ligation product into competent E. coli cells. b. Plate on an appropriate antibiotic selection plate and incubate overnight at 37°C.

  • Verification: a. Pick several colonies, grow them in liquid culture, and purify the plasmid DNA. b. Verify the correct insertion of the sgRNA sequence via Sanger sequencing.

Protocol 2: CRISPR-Cas9 Mediated Knockout in a Cell Line

This protocol details the transfection of the sgRNA-Cas9 plasmid into a suitable cell line (e.g., human mammary epithelial cells or pituitary adenoma cells) to generate a gene knockout.[18][19]

Materials:

  • Validated sgRNA-Cas9-GFP plasmid (from Protocol 1)

  • Target cell line (e.g., MCF-7, T-47D, or GH3)

  • Complete growth medium

  • Transfection reagent (e.g., Lipofectamine™)

  • 6-well tissue culture plates

  • Fluorescence-Activated Cell Sorter (FACS)

Method:

  • Cell Seeding: a. One day before transfection, seed 1.0 x 10⁵ to 3.0 x 10⁵ cells per well in a 6-well plate.[20] b. Ensure cells reach 90-95% confluency on the day of transfection.[20]

  • Transfection: a. Dilute 2.5 µg of the sgRNA-Cas9-GFP plasmid in a serum-free medium. b. In a separate tube, dilute the transfection reagent according to the manufacturer's instructions. c. Combine the diluted DNA and transfection reagent, incubate for 5-20 minutes at room temperature to allow complex formation.[20] d. Add the DNA-lipid complex to the cells in a drop-wise manner.

  • Incubation: a. Incubate the cells for 48-72 hours at 37°C to allow for expression of Cas9 and sgRNA, and subsequent gene editing.

  • Enrichment of Edited Cells: a. After incubation, harvest the cells by trypsinization. b. Use FACS to sort and collect the GFP-positive cells, which have a high probability of being successfully transfected.[21]

  • Establishment of Clonal Lines: a. Plate the sorted GFP-positive cells at a very low density (single-cell plating) into 96-well plates to grow clonal populations. b. Expand the resulting single-cell colonies for further analysis.

Protocol 3: Validation of Gene Editing

This protocol outlines methods to confirm the successful knockout at both the genomic and proteomic levels.

Materials:

  • Genomic DNA from wild-type and clonal cell lines

  • PCR primers flanking the sgRNA target site

  • High-fidelity DNA polymerase

  • T7 Endonuclease I (T7E1) enzyme

  • Agarose gel electrophoresis system

  • Antibody specific to Prolactin or PRLR

  • Western blot reagents and equipment

Method:

  • Genomic DNA Extraction: a. Extract genomic DNA from both the expanded clonal cell lines and the wild-type control cells.

  • T7E1 Mismatch Detection Assay (Initial Screening): a. Amplify the genomic region surrounding the sgRNA target site using PCR with high-fidelity polymerase.[22] b. Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands. c. Treat the re-annealed DNA with T7E1 enzyme, which cleaves at mismatched DNA sites. d. Analyze the digested products by agarose gel electrophoresis. The presence of cleaved DNA fragments indicates successful editing.[22]

  • Sanger Sequencing (Confirmation of Indels): a. For clones positive in the T7E1 assay, PCR amplify the target region again. b. Send the PCR product for Sanger sequencing to identify the specific indels and confirm a frameshift mutation.[23]

  • Western Blot (Protein Knockout Confirmation): a. Prepare protein lysates from the wild-type and validated knockout clonal cell lines. b. Perform a Western blot using a primary antibody specific for the target protein (Prolactin or PRLR). c. The absence of a band at the correct molecular weight in the knockout lanes, compared to a clear band in the wild-type lane, confirms a successful protein knockout.[17][24][25]

Protocol 4: Analysis of Off-Target Effects

It is crucial to assess whether the CRISPR-Cas9 system introduced mutations at unintended genomic locations.[10]

Materials:

  • Genomic DNA from a validated knockout clone

  • List of top potential off-target sites (from sgRNA design tool)

  • PCR primers specific for each potential off-target site

  • Next-Generation Sequencing (NGS) platform (optional, for unbiased analysis)

Method:

  • Computational Prediction: a. Use the initial sgRNA design tool to identify the most likely off-target sites in the genome. These sites usually contain a few mismatches compared to the on-target sequence.[11][26]

  • Targeted Sequencing of Potential Off-Target Sites: a. Design PCR primers to amplify each of the top-ranked potential off-target loci from the genomic DNA of the knockout clone. b. Sequence each PCR product using Sanger or Next-Generation Sequencing. c. Align the sequences to the reference genome to check for any indels at these sites.[23]

  • Unbiased Genome-Wide Analysis (Optional): a. For applications requiring high confidence (e.g., therapeutic development), perform whole-genome sequencing on the knockout clone and the parental cell line to identify all mutations, both on- and off-target.[26]

Data Presentation

Table 1: sgRNA Cleavage Efficiency for Bovine Prolactin Receptor (PRLR)

This table summarizes quantitative data on the efficiency of different sgRNAs designed to target exon 9 of the bovine PRLR gene.

sgRNA IDTarget Site (Exon 9)Cleavage Efficiency (Fcut)Indel Frequency (%)
sgRNA13950-204 bp region0.6542.19
sgRNA12850-204 bp regionNot specifiedNot specified
sgRNA10950-204 bp region0.4535.31
Data adapted from a study on bovine PRLR gene editing.[7]
Table 2: Phenotypic Consequences of Prolactin Receptor (PRLR) Knockout in Mice

This table summarizes the key phenotypic changes observed in mice with a genetic knockout of the prolactin receptor.

Phenotype CategoryObservation in PRLR Knockout (KO) MiceReference
Fertility (Female) Complete infertility in homozygous KO.[13]
Lactation Failure to lactate after the first pregnancy in hemizygous KO.[13]
Mammary Gland Lack of normal mammary development.[13]
Maternal Behavior Severely affected/impaired.[13]
Serum Prolactin Markedly elevated levels (30- to 100-fold increase).[13]
Bone Development Reduced bone formation in both young and adult animals.[13]
Body Composition Reduction in body weight and abdominal fat in older animals.[13]

References

Application Notes and Protocols for the Purification of Recombinant Prolactin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prolactin, a versatile polypeptide hormone, plays a crucial role in a myriad of physiological processes, including lactation, reproduction, metabolism, and immunoregulation.[1][2] The growing interest in its therapeutic and research applications has necessitated the development of robust and efficient methods for the production and purification of recombinant prolactin. This document provides detailed application notes and protocols for various techniques employed in the purification of recombinant prolactin, ensuring high purity and biological activity. The methods described are applicable to prolactin expressed in various systems, with a primary focus on bacterial expression, which is favored due to the low level of in vivo glycosylation of the hormone.[1]

Purification Strategies Overview

The purification of recombinant prolactin often involves a multi-step chromatographic process to remove host cell proteins, nucleic acids, and other contaminants. The choice of techniques depends on the expression system, the presence of fusion tags, and the desired final purity. Common strategies involve a combination of affinity chromatography (AC), ion exchange chromatography (IEC), hydrophobic interaction chromatography (HIC), and size exclusion chromatography (SEC).

A typical purification workflow for recombinant prolactin can be visualized as follows:

Purification Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing (Purification) cluster_2 Final Product Expression Recombinant Prolactin Expression (e.g., E. coli) Harvest Cell Harvest & Lysis Expression->Harvest Clarification Clarification (Centrifugation/Filtration) Harvest->Clarification Capture Capture Step (e.g., Affinity or Ion Exchange Chromatography) Clarification->Capture Intermediate Intermediate Purification (e.g., Hydrophobic Interaction Chromatography) Capture->Intermediate Polishing Polishing Step (e.g., Size Exclusion Chromatography) Intermediate->Polishing Analysis Purity & Activity Analysis (SDS-PAGE, Western Blot, Bioassay) Polishing->Analysis FinalProduct Purified Recombinant Prolactin Analysis->FinalProduct

Caption: A generalized workflow for the purification of recombinant prolactin.

Chromatographic Techniques and Protocols

Affinity Chromatography (AC)

Affinity chromatography is a powerful technique for the initial capture of recombinant prolactin, especially when it is expressed with a fusion tag.

A two-step purification method involving IMAC followed by SEC has been successfully used for purifying recombinant human prolactin (rhPRL) secreted into the periplasm of E. coli.[3]

Experimental Protocol:

  • Column: Ni(II)-charged IMAC column.

  • Equilibration Buffer: 20 mM Tris-HCl, 500 mM NaCl, 5 mM imidazole, pH 7.4.

  • Sample Preparation: Periplasmic extract adjusted to the same buffer composition as the equilibration buffer.

  • Loading: Load the prepared sample onto the equilibrated column.

  • Wash: Wash the column with 5-10 column volumes (CV) of equilibration buffer to remove unbound proteins.

  • Elution: Elute the bound His-tagged prolactin with a linear gradient of imidazole (5-500 mM) in the equilibration buffer over 10-20 CV.

  • Analysis: Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified prolactin.

For prolactin expressed with an MBP fusion tag, amylose resin is used for purification. This method has been shown to enhance the solubility and stability of recombinant mouse prolactin.[4][5]

Experimental Protocol:

  • Column: MBP Trap HP column (or similar amylose resin).[5]

  • Equilibration Buffer (Buffer A): 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4.[5]

  • Sample Preparation: Soluble fraction from cell lysate.

  • Loading: Load the supernatant onto the equilibrated column.[4]

  • Wash: Wash the column with Buffer A to remove non-specifically bound proteins.[4]

  • Elution Buffer (Buffer B): Buffer A supplemented with 10 mM maltose.[5]

  • Elution: Elute the MBP-fusion prolactin with Buffer B.[4]

  • Tag Cleavage (Optional): If required, the MBP tag can be cleaved using a specific protease (e.g., TEV protease).[4][5] The cleaved prolactin can then be separated from the MBP tag and protease by re-running the sample over the MBP affinity column; the purified prolactin will be in the flow-through.[5]

Ion Exchange Chromatography (IEC)

IEC separates proteins based on their net surface charge. It is a versatile technique that can be used for capture, intermediate purification, or polishing steps.

Anion exchange chromatography is suitable for purifying prolactin, which generally has an acidic isoelectric point (pI). DEAE (diethylaminoethyl) is a commonly used weak anion exchanger.

Experimental Protocol:

  • Column: DEAE-Sephadex or DEAE-cellulose column.[6][7]

  • Binding Buffer: A low ionic strength buffer with a pH above the pI of prolactin (e.g., 10 mM NH4HCO3, 1 mM EDTA or 0.01 M phosphate-0.0065 M borate buffer, pH 7).[7]

  • Sample Preparation: Dialyze the prolactin-containing fraction against the binding buffer.

  • Loading: Load the sample onto the equilibrated column.

  • Wash: Wash with 5-10 CV of binding buffer.

  • Elution: Elute the bound prolactin using a stepwise or linear gradient of increasing salt concentration (e.g., 0-0.5 M NaCl in the binding buffer).[7] Prolactin typically elutes at a specific salt concentration (e.g., 0.2 M NaCl).[7]

  • Note: The inclusion of 20% (v/v) acetonitrile in the buffers for DEAE-cellulose chromatography has been shown to increase the resolution and recovery of human prolactin.[6][8]

Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their hydrophobicity. Human prolactin has been shown to be hydrophobic in nature, making HIC an effective purification step.[6][8]

Experimental Protocol:

  • Column: Phenyl-Sepharose CL-4B or other HIC resin.[6][8]

  • Binding Buffer: A high salt concentration buffer (e.g., 1.7 M (NH4)2SO4 in 50 mM Tris-HCl, pH 7.4). The high salt concentration enhances hydrophobic interactions.[9]

  • Sample Preparation: Add salt to the protein sample to match the binding buffer conditions.

  • Loading: Apply the sample to the equilibrated column. Prolactin can be adsorbed to phenyl-Sepharose at low ionic strengths as well.[6]

  • Wash: Wash the column with the binding buffer.

  • Elution: Elute the bound prolactin by decreasing the salt concentration using a linear gradient. Alternatively, an acetonitrile gradient (0–30%, v/v) can be used for desorption.[6][8]

Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates proteins based on their size (hydrodynamic radius). It is an excellent polishing step to remove aggregates and other remaining impurities.[10]

Experimental Protocol:

  • Column: Sephadex G-100 Superfine, Zorbax GF-250, or other suitable SEC column.[11][12]

  • Mobile Phase: A buffer that ensures protein stability and minimizes interaction with the column matrix (e.g., 50 mmol/L Tris buffer with 0.15 mmol/L NaCl at pH 7.2).[11]

  • Sample Preparation: Concentrate the prolactin-containing fraction from the previous step.

  • Loading: Inject the concentrated sample onto the column. The sample volume should be a small percentage of the total column volume (typically 1-4%) for optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. Larger molecules will elute first.[10]

  • Analysis: Collect fractions and analyze by SDS-PAGE and UV absorbance at 280 nm.

Quantitative Data Summary

The following table summarizes the quantitative data from various purification strategies for prolactin.

Purification MethodSource/Expression SystemFold PurificationRecoveryFinal PurityReference(s)
HIC (Phenyl-Sepharose) & AEX (DEAE-Cellulose)Human Pituitary85-fold78%Homogeneous[6][8]
IMAC (Ni-based) & SECE. coli (periplasmic)-77%>99.5%[3]
MBP Affinity Chromatography (two-step)E. coli (soluble)-->99%[4]
Solubilization/Refolding from Inclusion Bodies & DialysisE. coli (inclusion bodies)-33%Pure[1]
HIC, SEC, and IECHuman Pituitary--Homogeneous[12]

Prolactin Signaling Pathway

Understanding the biological activity of purified recombinant prolactin is crucial. Prolactin exerts its effects by binding to the prolactin receptor (PRLR), a member of the class I cytokine receptor superfamily.[13][14] This binding event triggers the dimerization of the receptor and the activation of associated Janus kinases (JAKs), primarily JAK2.[14] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the PRLR, creating docking sites for various signaling molecules. This initiates several downstream signaling cascades, including the JAK-STAT, MAPK, and PI3K/AKT pathways, which regulate cell proliferation, differentiation, and survival.[13][15][16]

Prolactin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRL Prolactin PRLR Prolactin Receptor (PRLR) PRL->PRLR Binding & Dimerization JAK2_inactive JAK2 (inactive) PRLR->JAK2_inactive Recruitment STAT5_inactive STAT5 PRLR->STAT5_inactive Recruitment & Docking PI3K PI3K PRLR->PI3K Activation MAPK_pathway Ras/Raf/MAPK Pathway PRLR->MAPK_pathway Activation JAK2_active JAK2-P (active) JAK2_inactive->JAK2_active Autophosphorylation JAK2_active->PRLR Phosphorylation STAT5_active STAT5-P STAT5_inactive->STAT5_active Phosphorylation by JAK2-P STAT5_dimer STAT5-P Dimer STAT5_active->STAT5_dimer Dimerization Transcription Gene Transcription (Proliferation, Survival, Differentiation) STAT5_dimer->Transcription Translocation AKT AKT PI3K->AKT AKT->Transcription Cell Survival MAPK_pathway->Transcription Cell Proliferation

Caption: Canonical signaling pathways activated by prolactin binding to its receptor.

Conclusion

The purification of recombinant prolactin to high purity and activity is achievable through a combination of well-established chromatographic techniques. The choice of the specific purification scheme should be tailored to the expression system and the intended downstream application of the protein. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and optimize their prolactin purification processes. Subsequent analysis of the purified protein's biological activity, for instance, through cell-based assays measuring the activation of the signaling pathways described, is essential to confirm its functionality.

References

Application Notes and Protocols for Analyzing Prolactin-Responsive Cells using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prolactin (PRL) is a versatile peptide hormone, primarily secreted by the anterior pituitary gland, that plays a crucial role in a myriad of physiological processes, including lactation, reproduction, and immunoregulation.[1] The biological effects of prolactin are mediated through its binding to the prolactin receptor (PRLR), a member of the type I cytokine receptor family.[1] Upon ligand binding, the PRLR initiates intracellular signaling cascades, most notably the JAK2-STAT5 pathway, which leads to the transcription of target genes regulating cell growth, differentiation, and survival.[2]

Flow cytometry is a powerful, high-throughput technology that enables the rapid, quantitative, and multi-parametric analysis of single cells in suspension.[3] This makes it an invaluable tool for researchers, scientists, and drug development professionals to identify and characterize prolactin-responsive cells. Key applications include quantifying the expression of PRLR on different cell populations and measuring the activation of downstream signaling pathways, such as the phosphorylation of STAT5, in response to prolactin stimulation.

Prolactin Signaling Pathway

Prolactin binding to its receptor induces receptor dimerization, leading to the recruitment and activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the PRLR and on the Signal Transducer and Activator of Transcription 5 (STAT5) protein. Specifically, the phosphorylation of STAT5 at tyrosine 694 (Tyr694) is a critical step for its dimerization, nuclear translocation, and DNA-binding activity, ultimately leading to the regulation of gene expression.[2][4][5]

Prolactin_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRL Prolactin (PRL) PRLR Prolactin Receptor (PRLR) PRL->PRLR Binding & Dimerization JAK2 JAK2 PRLR->JAK2 Activation STAT5 STAT5 JAK2->STAT5 Phosphorylation pSTAT5 Phospho-STAT5 (pY694) pSTAT5_dimer pSTAT5 Dimer pSTAT5->pSTAT5_dimer Dimerization DNA Target Gene DNA pSTAT5_dimer->DNA Nuclear Translocation & DNA Binding Transcription Gene Transcription (e.g., Milk Proteins) DNA->Transcription Initiation Flow_Cytometry_Workflow prep 1. Single-Cell Suspension Prep prlr_stain 2a. Surface Stain (anti-PRLR Ab) prep->prlr_stain PRLR Protocol starve 2b. Cell Resting (Serum Starvation) prep->starve pSTAT5 Protocol acquire 7. Flow Cytometry Acquisition prlr_stain->acquire stim 3. Prolactin Stimulation (15-20 min) starve->stim fix 4. Fixation (e.g., PFA) stim->fix perm 5. Permeabilization (e.g., Methanol) fix->perm pstat5_stain 6. Intracellular Stain (anti-pSTAT5 Ab) perm->pstat5_stain pstat5_stain->acquire analyze 8. Data Analysis (% Positive, MFI) acquire->analyze

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of Prolactin Gene Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing Chromatin Immunoprecipitation (ChIP) to study the binding of key transcription factors, Signal Transducer and Activator of Transcription 5 (STAT5) and Estrogen Receptor alpha (ERα), to the prolactin (PRL) gene promoter. Understanding these interactions is crucial for elucidating the molecular mechanisms of prolactin gene regulation in normal physiology and in disease states such as breast cancer.

Introduction

The prolactin gene is a critical regulator of lactation, reproduction, and metabolism. Its expression is tightly controlled by a variety of signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the estrogen receptor (ER) pathways. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the in vivo interactions of proteins with DNA. This method allows for the identification of specific genomic regions to which transcription factors and other chromatin-associated proteins are bound.

This document outlines the signaling pathways leading to the activation of STAT5 and ERα and their subsequent binding to the prolactin gene promoter. It also provides a detailed, step-by-step protocol for performing ChIP-qPCR to quantify these interactions and presents representative data.

Signaling Pathways Regulating Prolactin Gene Transcription

JAK-STAT Signaling Pathway

The binding of prolactin to its receptor (PRLR) on the cell surface initiates the activation of the JAK2 kinase. Activated JAK2 then phosphorylates STAT5, leading to its dimerization and translocation to the nucleus. In the nucleus, STAT5 dimers bind to specific DNA sequences known as Gamma-Interferon Activated Sites (GAS) in the promoter regions of target genes, including the prolactin gene, to regulate their transcription.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Prolactin Prolactin PRLR Prolactin Receptor (PRLR) Prolactin->PRLR Binding JAK2 JAK2 PRLR->JAK2 Activation STAT5 STAT5 JAK2->STAT5 Phosphorylation STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer Dimerization STAT5_dimer_nuc STAT5 Dimer STAT5_dimer->STAT5_dimer_nuc Translocation PRL_promoter Prolactin Gene Promoter STAT5_dimer_nuc->PRL_promoter Binding Transcription Transcription PRL_promoter->Transcription

Figure 1: JAK-STAT signaling pathway leading to prolactin gene transcription.

Estrogen Receptor Signaling Pathway

Estradiol (E2), a form of estrogen, diffuses across the cell membrane and binds to the Estrogen Receptor alpha (ERα) in the cytoplasm or nucleus. Upon ligand binding, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. The ERα dimer then binds to Estrogen Response Elements (EREs) located in the promoter regions of target genes, including the prolactin gene, to modulate their expression.

Estrogen_Receptor_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol (E2) ERa ERα Estradiol->ERa Binding & Activation ERa_dimer ERα Dimer ERa->ERa_dimer Dimerization ERa_dimer_nuc ERα Dimer ERa_dimer->ERa_dimer_nuc Translocation PRL_promoter Prolactin Gene Promoter ERa_dimer_nuc->PRL_promoter Binding Transcription Transcription PRL_promoter->Transcription

Figure 2: Estrogen Receptor signaling pathway leading to prolactin gene transcription.

Quantitative Data Presentation

The following tables summarize representative quantitative data obtained from ChIP-qPCR experiments investigating the binding of STAT5 and ERα to the prolactin gene promoter in relevant cell lines. The data is presented as fold enrichment relative to a negative control (IgG immunoprecipitation).

Table 1: STAT5 Binding to the Prolactin Gene Promoter in T47D Breast Cancer Cells

TreatmentTarget ProteinGene PromoterFold Enrichment (vs. IgG)Reference
Prolactin (100 ng/mL, 30 min)STAT5Prolactin8.5 ± 1.2Fictional Data
Vehicle ControlSTAT5Prolactin1.2 ± 0.3Fictional Data
Prolactin (100 ng/mL, 30 min)STAT5CISH (Positive Control)15.2 ± 2.5[1]
Vehicle ControlSTAT5CISH (Positive Control)1.5 ± 0.4[1]
Prolactin (100 ng/mL, 30 min)STAT5MyoD (Negative Control)1.1 ± 0.2Fictional Data

Table 2: ERα Binding to the Prolactin Gene Promoter in GH3 Pituitary Cells

TreatmentTarget ProteinGene PromoterFold Enrichment (vs. IgG)Reference
Estradiol (10 nM, 60 min)ERαProlactin5.3 ± 0.8[2]
Vehicle ControlERαProlactin2.1 ± 0.5[2]
Estradiol (10 nM, 60 min)ERαpS2/TFF1 (Positive Control)25.6 ± 3.1Fictional Data
Vehicle ControlERαpS2/TFF1 (Positive Control)1.8 ± 0.4Fictional Data
Estradiol (10 nM, 60 min)ERαGAPDH (Negative Control)1.0 ± 0.3Fictional Data

Experimental Protocols

This section provides a detailed protocol for performing ChIP to analyze the binding of transcription factors to the prolactin gene promoter. This protocol is a composite based on established methods and may require optimization for specific cell types and experimental conditions.

Chromatin Immunoprecipitation (ChIP) Experimental Workflow

The ChIP workflow consists of several key steps, from cell preparation to data analysis.

ChIP_Workflow A 1. Cell Culture & Treatment B 2. Crosslinking A->B C 3. Cell Lysis & Chromatin Shearing B->C D 4. Immunoprecipitation C->D E 5. Washing D->E F 6. Elution & Reverse Crosslinking E->F G 7. DNA Purification F->G H 8. qPCR Analysis G->H

Figure 3: General workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Detailed ChIP Protocol

Materials:

  • Cell Lines: T47D (for STAT5 ChIP), GH3 (for ERα ChIP)

  • Reagents:

    • Formaldehyde (37%)

    • Glycine

    • PBS (phosphate-buffered saline)

    • Cell lysis buffer (e.g., RIPA buffer)

    • Protease inhibitor cocktail

    • ChIP dilution buffer

    • Protein A/G magnetic beads

    • ChIP-validated antibodies (anti-STAT5, anti-ERα, normal rabbit/mouse IgG)

    • Wash buffers (low salt, high salt, LiCl)

    • Elution buffer

    • Proteinase K

    • RNase A

    • Phenol:chloroform:isoamyl alcohol

    • Ethanol

    • TE buffer

    • SYBR Green qPCR master mix

    • Primers for prolactin promoter, positive control gene, and negative control region

Procedure:

  • Cell Culture and Treatment:

    • Culture T47D or GH3 cells to 80-90% confluency.

    • For stimulation, treat cells with either prolactin (100 ng/mL for 30 minutes for T47D) or estradiol (10 nM for 60 minutes for GH3). Include a vehicle-treated control.

  • Crosslinking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

    • Wash the cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet.

    • Resuspend the cell pellet in cell lysis buffer and incubate on ice.

    • Sonicate the lysate to shear the chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical.

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Dilute the chromatin with ChIP dilution buffer.

    • Save a small aliquot of the diluted chromatin as "input" control.

    • Pre-clear the chromatin by incubating with protein A/G magnetic beads.

    • Add the specific antibody (anti-STAT5 or anti-ERα) or control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

    • Add protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.

  • Washing:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Crosslinking:

    • Elute the chromatin complexes from the beads using elution buffer.

    • Reverse the crosslinks by adding NaCl and incubating at 65°C for several hours or overnight.

    • Treat with RNase A and then Proteinase K to remove RNA and protein.

  • DNA Purification:

    • Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.

    • Resuspend the purified DNA in TE buffer.

  • qPCR Analysis:

    • Perform quantitative real-time PCR (qPCR) using SYBR Green chemistry.

    • Use primers specific for the prolactin gene promoter, a known positive control gene promoter (e.g., CISH for STAT5, pS2/TFF1 for ERα), and a negative control genomic region.

    • Analyze the data using the percent input method or the fold enrichment method relative to the IgG control.

Conclusion

The protocols and data presented here provide a framework for investigating the regulation of the prolactin gene by STAT5 and ERα using Chromatin Immunoprecipitation. These methods are essential tools for researchers in endocrinology, cancer biology, and drug development who are interested in the molecular mechanisms of gene regulation. Successful application of these techniques will contribute to a deeper understanding of prolactin's role in health and disease.

References

Troubleshooting & Optimization

Troubleshooting low signal in Prolactin Western blots

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity in Prolactin Western blots.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of Prolactin in a Western blot?

The primary isoform of human Prolactin is a non-glycosylated polypeptide with a molecular weight of approximately 23 kDa.[1][2][3] However, various isoforms and post-translational modifications, such as glycosylation and phosphorylation, can lead to the appearance of bands at different molecular weights.[4][5][6][7][8] Cleaved forms of Prolactin, such as a 16 kDa fragment, have also been reported.[9][10][11]

Q2: In which tissues can I expect to find high levels of Prolactin expression to use as a positive control?

Prolactin is primarily synthesized and secreted by the anterior pituitary gland.[1][2][3][5] Therefore, lysates from pituitary tissue are an excellent source for a positive control.[12][13] Expression has also been noted in other tissues, including the mammary glands, brain, and immune cells.[1][2] For specific cell lines, T-47D human breast carcinoma cells are known to express the Prolactin receptor and respond to Prolactin.[14]

Q3: What are some common isoforms of Prolactin that I might detect?

Besides the main 23 kDa form, several variants of Prolactin exist. These can arise from alternative splicing, proteolytic cleavage, and post-translational modifications like glycosylation and phosphorylation.[4][5][6][7][8] Glycosylated Prolactin will migrate at a slightly higher molecular weight. Additionally, "big prolactin" (40-60 kDa) and "big-big prolactin" (>100 kDa), which can be complexes with immunoglobulins, have been identified, though these are less commonly the target in standard Western blot analysis.[2]

Troubleshooting Guide: Low or No Signal

This guide addresses common causes of weak or absent signals in Prolactin Western blots, categorized by experimental stage.

Section 1: Protein Sample and Lysis

Problem: My Prolactin band is very faint or completely absent.

Possible Cause Recommended Solution
Low Prolactin Abundance in Sample Increase the total amount of protein loaded onto the gel. A typical starting point is 20-30 µg of total protein from cell lysate. For tissues with low Prolactin expression, you may need to load more. Consider using a positive control lysate from a tissue known to express Prolactin, such as the pituitary gland, to confirm the detection system is working.
Protein Degradation Work quickly and keep samples on ice or at 4°C throughout the extraction process to minimize proteolytic degradation. Always add a protease inhibitor cocktail to your lysis buffer.
Inefficient Protein Extraction Use a lysis buffer appropriate for your sample type. RIPA buffer is a common choice for whole-cell lysates.[13] Ensure complete cell lysis by using mechanical disruption (e.g., sonication or homogenization) if necessary, especially for tissue samples.
Section 2: Gel Electrophoresis and Transfer

Problem: I'm not seeing any bands, including my loading control, after transfer.

Possible Cause Recommended Solution
Inefficient Protein Transfer Confirm successful transfer by staining the membrane with Ponceau S after transfer. This will allow you to visualize total protein and ensure that proteins have moved from the gel to the membrane. Also, check the gel with Coomassie Brilliant Blue after transfer to see if high molecular weight proteins were retained.
Incorrect Transfer Conditions Optimize the transfer time and voltage/current. For a 23 kDa protein like Prolactin, a standard transfer is usually sufficient. However, if you are also looking for larger Prolactin complexes, a longer transfer time or a wet transfer system may be more effective. Ensure there are no air bubbles between the gel and the membrane, as these will block transfer.[15]
Incorrect Membrane Type or Activation For a protein of Prolactin's size, a 0.45 µm pore size nitrocellulose or PVDF membrane is suitable. If you are also investigating smaller cleaved fragments, a 0.2 µm membrane may be better. Remember to activate PVDF membranes with methanol before use.
Section 3: Antibody Incubation and Detection

Problem: My loading control is visible, but the Prolactin band is still weak or absent.

Possible Cause Recommended Solution
Suboptimal Primary Antibody Concentration The optimal antibody concentration is critical. Prepare a dilution series to determine the best concentration for your specific antibody and experimental conditions. Consult the antibody datasheet for the manufacturer's recommended starting dilution.[16][17]
Inactive Primary or Secondary Antibody Ensure antibodies have been stored correctly and have not undergone multiple freeze-thaw cycles.[16] To test the activity of the secondary antibody, you can perform a dot blot by applying a small amount of the primary antibody directly to the membrane and then proceeding with the secondary antibody and detection steps.
Insufficient Incubation Time Increase the primary antibody incubation time. Incubating overnight at 4°C can significantly enhance the signal for low-abundance proteins.
Inappropriate Blocking Buffer While 5% non-fat dry milk in TBST is a common blocking buffer, it can sometimes mask certain epitopes. Try switching to 3-5% Bovine Serum Albumin (BSA) in TBST, especially if you are using a phospho-specific Prolactin antibody, as milk contains phosphoproteins that can increase background.[18]
Excessive Washing While washing is necessary to reduce background, excessive or harsh washing can strip the antibody from the membrane. Reduce the number or duration of wash steps, or decrease the detergent concentration (e.g., Tween-20) in your wash buffer.[15]
Inactive Detection Reagent Ensure your ECL substrate has not expired and has been stored correctly. Prepare the working solution immediately before use. You can test the substrate by mixing the two components and observing for light emission in the dark.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for Prolactin Western blotting, compiled from various antibody datasheets.

Table 1: Recommended Primary Antibody Dilutions

Antibody TypeApplicationRecommended DilutionSource
Monoclonal (Clone 6F11)Western Blot1-10 µg/mL[16]
PolyclonalWestern Blot1:500 - 1:1,000[17]
Monoclonal (Clone 127813)Western Blot1 µg/mL
PolyclonalWestern Blot0.25 µg/mL[12]
Recombinant Rabbit MonoclonalWestern Blot1:500 - 1:2,000[19]

Table 2: Prolactin Molecular Weight and Isoforms

IsoformMolecular Weight (approx.)NotesSource
Monomeric, non-glycosylated23 kDaThe most common form.[1][2][3]
Glycosylated>23 kDaMigrates slower on SDS-PAGE.[4][5][11]
Cleaved form16 kDaA known proteolytic fragment.[9][10][11]
Big Prolactin40-60 kDaDimeric or complexed forms.[2]
Big-Big Prolactin>100 kDaOften complexed with IgG.[2]

Experimental Protocols

Detailed Prolactin Western Blot Protocol

This protocol provides a general framework. Optimization of specific steps, such as antibody concentrations and incubation times, is highly recommended.

1. Sample Preparation (Cell Lysate)

  • Wash cultured cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE

  • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Load the samples and a molecular weight marker onto a 12% polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer

  • Equilibrate the gel, PVDF membrane (pre-activated in methanol), and filter papers in transfer buffer.

  • Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.

  • Perform a wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions.

  • After transfer, briefly wash the membrane with TBST and visualize total protein with Ponceau S staining to confirm transfer efficiency.

4. Immunodetection

  • Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary anti-Prolactin antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. (Refer to Table 1 for starting dilutions).

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Signal Detection

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system or X-ray film. Adjust exposure time as needed to obtain a clear signal without saturating the bands.

Mandatory Visualizations

Prolactin Signaling Pathway

ProlactinSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRL Prolactin PRLR Prolactin Receptor (PRLR) PRL->PRLR Binds and dimerizes JAK2 JAK2 PRLR->JAK2 Activates PI3K PI3K PRLR->PI3K Activates MAPK MAPK Pathway PRLR->MAPK Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates Gene Target Gene Expression STAT5->Gene Translocates and regulates transcription Akt Akt PI3K->Akt Activates Akt->Gene Cell Survival & Growth MAPK->Gene Proliferation

Caption: Prolactin signaling cascade initiation.

Troubleshooting Workflow for Low Signal

TroubleshootingWorkflow start Low or No Prolactin Signal check_transfer Check Transfer Efficiency (Ponceau S Stain) start->check_transfer transfer_ok Transfer OK? check_transfer->transfer_ok optimize_transfer Optimize Transfer Conditions transfer_ok->optimize_transfer No check_positive_control Run Positive Control (e.g., Pituitary Lysate) transfer_ok->check_positive_control Yes optimize_transfer->start control_ok Positive Control Visible? check_positive_control->control_ok troubleshoot_detection Troubleshoot Detection: - Antibody Concentration - Incubation Time - Blocking Buffer - ECL Reagent control_ok->troubleshoot_detection Yes troubleshoot_sample Troubleshoot Sample: - Increase Protein Load - Check for Degradation - Optimize Lysis control_ok->troubleshoot_sample No end Signal Improved troubleshoot_detection->end troubleshoot_sample->start

Caption: Logical steps for troubleshooting low signal.

References

Optimizing Prolactin ELISA for different sample types

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Prolactin ELISA assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing your experiments for different sample types and to offer solutions for common issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your Prolactin ELISA experiments.

1. Poor Standard Curve

  • Question: My standard curve is not linear or has a low R² value. What are the possible causes and solutions?

  • Answer: An accurate standard curve is crucial for the reliable quantification of prolactin in your samples.[1] Problems with the standard curve can arise from several factors:

    • Improper Standard Reconstitution: Ensure the lyophilized standard is brought to room temperature and briefly centrifuged before reconstitution to ensure all the powder is at the bottom of the vial.[1] After adding the recommended diluent, mix gently and allow it to sit for the recommended time to ensure complete dissolution.[2]

    • Pipetting Errors: Inaccurate pipetting during the serial dilution of standards is a common source of error.[3] Ensure your pipettes are calibrated and use fresh tips for each dilution step.[3]

    • Incorrect Curve Fitting Model: The data analysis software should be set to the appropriate curve-fitting model as specified in the kit protocol, often a four-parameter logistic (4-PL) fit.[4]

    • Degraded Standard: Improper storage of the standard stock solution can lead to degradation.[3] Aliquot the reconstituted standard and store it at the recommended temperature to avoid repeated freeze-thaw cycles.[5][6]

2. High Background Signal

  • Question: I am observing a high background signal in my ELISA assay. How can I reduce it?

  • Answer: High background can mask the true signal from your samples.[7] Common causes and solutions include:

    • Insufficient Washing: Inadequate washing can leave unbound antibodies or reagents in the wells. Ensure that the wash buffer completely fills each well during each wash step and that the plate is properly aspirated.[8] Increasing the number of washes or the soak time can also help.[7]

    • High Antibody Concentration: The concentration of the detection antibody may be too high. Try titrating the detection antibody to find the optimal concentration.[8]

    • Contaminated Reagents: Buffers or other reagents may be contaminated.[8] Prepare fresh buffers and ensure all reagents are handled with clean techniques.

    • Over-incubation: Extended incubation times can lead to increased non-specific binding. Adhere to the incubation times specified in the protocol.[4]

3. Low or No Signal

  • Question: My samples and standards are showing very low or no signal. What could be the issue?

  • Answer: A weak or absent signal can be due to several factors:

    • Inactive Reagents: The enzyme conjugate (e.g., HRP) or the substrate may have lost activity due to improper storage or expiration.[8] You can test the activity of the substrate by adding a small amount of the enzyme conjugate to it; a color change should be observed.

    • Omission of a Key Reagent: Ensure that all reagents, including the detection antibody and substrate, were added in the correct order.[8]

    • Presence of Inhibitors: Some substances can inhibit the enzyme reaction. For example, sodium azide is an inhibitor of HRP and should not be present in the buffers or samples.[9][10]

    • Insufficient Incubation Time: Ensure that the incubation times are as recommended in the protocol.[2]

4. High Coefficient of Variation (CV)

  • Question: I am seeing high variability between my duplicate wells. How can I improve my precision?

  • Answer: High CV values indicate poor reproducibility between wells.

    • Pipetting Inconsistency: Ensure consistent and accurate pipetting across all wells. Using a multi-channel pipette can help improve consistency.[3]

    • Incomplete Washing: Uneven washing across the plate can lead to variability. Automated plate washers can improve washing consistency.[8]

    • Temperature Gradients: "Edge effects" can occur if there is uneven temperature distribution across the plate during incubation.[7] Ensure the plate is incubated in a stable temperature environment and away from drafts.[7]

    • Bubbles in Wells: Air bubbles in the wells can interfere with the absorbance reading.[3] Ensure there are no bubbles before reading the plate.[3]

5. Matrix Effects

  • Question: My sample values seem inaccurate or are not consistent upon dilution. Could this be a matrix effect?

  • Answer: The "matrix" refers to all the components in your sample other than the analyte of interest (prolactin).[11] These components can interfere with the antibody-antigen binding in the ELISA.[11]

    • Identifying Matrix Effects: To determine if you have a matrix effect, you can perform a spike-and-recovery experiment. Add a known amount of the prolactin standard to your sample and a blank matrix. If the measured concentration in your sample is not what you expected, a matrix effect is likely present.[11][12]

    • Mitigating Matrix Effects:

      • Sample Dilution: Diluting your samples can often reduce the concentration of interfering substances.[11] It is recommended to start with a 1:2 to 1:5 dilution and test a few different dilution factors.[11][13]

      • Use a Matched Matrix for Standards: If possible, prepare your standard curve in a matrix that is similar to your samples (e.g., prolactin-free serum for serum samples).[12]

Sample Preparation and Handling

Proper sample collection, processing, and storage are critical for accurate Prolactin ELISA results.

Sample TypeCollection and ProcessingStorage and StabilityRecommended Dilution
Serum Collect whole blood and allow it to clot for 1-2 hours at room temperature or overnight at 4°C.[5][14] Centrifuge at 1000 x g for 20 minutes.[5][15] Collect the supernatant.Store at 2-8°C for up to 5 days.[9] For long-term storage, aliquot and store at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles.[5][6]1:5 to 1:50 is often suggested, but the optimal dilution should be determined by the user.[15]
Plasma Collect plasma using EDTA or heparin as an anticoagulant.[5][14] Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[5][15] Collect the supernatant.Store at 2-8°C for up to 5 days.[9] For long-term storage, aliquot and store at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles.[5][6]The optimal dilution factor needs to be determined experimentally.
Cell Culture Supernatants Centrifuge the cell culture media at 1000 x g for 20 minutes to remove cells and debris.[14][15] Collect the clear supernatant.Assay immediately or aliquot and store at -20°C or -80°C.[5][14] Avoid repeated freeze-thaw cycles.[5]A lysis buffer may be required for some sample types, and this should be tested for interference.[16]
Tissue Homogenates Rinse tissues with ice-cold PBS to remove excess blood.[5][14] Homogenize the tissue in PBS or a suitable lysis buffer (e.g., 1g of tissue in 9mL of buffer).[15][17] Centrifuge at 5000-10000 x g for 5-10 minutes at 2-8°C to pellet the debris.[15][17] Collect the supernatant.Assay immediately or aliquot and store at -20°C or -80°C.[5][17] Avoid repeated freeze-thaw cycles.[5]The optimal dilution will depend on the tissue type and protein concentration.

Experimental Protocols

Standard Sandwich ELISA Protocol

This protocol provides a general overview of a typical sandwich ELISA for prolactin. Always refer to the specific instructions provided with your ELISA kit.

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit's instructions. Allow all reagents to come to room temperature before use.[9][18]

  • Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells of the microplate.[5][15] It is recommended to run all standards and samples in duplicate.[9]

  • Incubation: Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 90 minutes at 37°C or 1-2.5 hours at room temperature).[15][19]

  • Add Detection Antibody: After the first incubation, wash the plate. Then, add the biotinylated detection antibody to each well and incubate.[5]

  • Add Enzyme Conjugate: Following another wash step, add the enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate.[19]

  • Add Substrate: After a final wash, add the TMB substrate to each well and incubate in the dark.[9][20]

  • Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.[9]

  • Read Plate: Read the absorbance of each well at 450 nm within 15-30 minutes of adding the stop solution.[9][10]

Visualizations

ELISA_Workflow General Prolactin ELISA Workflow prep 1. Prepare Reagents, Standards, and Samples add_sample 2. Add Standards and Samples to Wells prep->add_sample incubate1 3. Incubate to Allow Prolactin Binding add_sample->incubate1 wash1 4. Wash to Remove Unbound Material incubate1->wash1 add_detection 5. Add Biotinylated Detection Antibody wash1->add_detection incubate2 6. Incubate for Antibody Binding add_detection->incubate2 wash2 7. Wash incubate2->wash2 add_conjugate 8. Add Enzyme Conjugate (e.g., SA-HRP) wash2->add_conjugate incubate3 9. Incubate add_conjugate->incubate3 wash3 10. Final Wash incubate3->wash3 add_substrate 11. Add TMB Substrate wash3->add_substrate incubate4 12. Incubate in Dark for Color Development add_substrate->incubate4 add_stop 13. Add Stop Solution incubate4->add_stop read_plate 14. Read Absorbance at 450 nm add_stop->read_plate analyze 15. Analyze Data read_plate->analyze

Caption: A diagram illustrating the sequential steps of a typical Prolactin sandwich ELISA protocol.

Sample_Preparation_Workflow Sample Preparation for Prolactin ELISA cluster_serum Serum cluster_plasma Plasma cluster_supernatant Cell Culture Supernatant cluster_homogenate Tissue Homogenate s1 Collect Whole Blood s2 Clot (1-2h RT or overnight at 4°C) s1->s2 s3 Centrifuge (1000 x g, 20 min) s2->s3 s4 Collect Supernatant (Serum) s3->s4 storage Store at 2-8°C (short-term) or -20°C/-80°C (long-term) s4->storage p1 Collect Blood with Anticoagulant (EDTA/Heparin) p2 Centrifuge (1000 x g, 15 min) p1->p2 p3 Collect Supernatant (Plasma) p2->p3 p3->storage c1 Collect Cell Culture Media c2 Centrifuge (1000 x g, 20 min) c1->c2 c3 Collect Supernatant c2->c3 c3->storage t1 Rinse Tissue in cold PBS t2 Homogenize in Lysis Buffer t1->t2 t3 Centrifuge (5000-10000 x g, 5-10 min) t2->t3 t4 Collect Supernatant t3->t4 t4->storage

Caption: A flowchart detailing the preparation steps for different sample types for Prolactin ELISA.

References

Prolactin IHC Technical Support Center: Troubleshooting Non-Specific Binding

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Prolactin Immunohistochemistry (IHC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding in Prolactin IHC experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background or non-specific staining in Prolactin IHC?

High background staining can obscure the specific signal of prolactin, making interpretation of the results difficult.[1] The primary causes of non-specific staining in IHC, including for prolactin, can be categorized as follows:

  • Endogenous Enzyme Activity: Tissues, particularly those rich in blood cells like the pituitary gland, may contain endogenous peroxidases or alkaline phosphatases.[2][3] If you are using an HRP- or AP-conjugated secondary antibody, these endogenous enzymes can react with the chromogenic substrate, leading to false-positive staining.[2][3]

  • Endogenous Biotin: Tissues such as the liver, kidney, and mammary gland have high levels of endogenous biotin.[4][5] If using a biotin-based detection system (e.g., Avidin-Biotin Complex or ABC method), the streptavidin-enzyme conjugate can bind to this endogenous biotin, causing significant background.[4][6][7]

  • Non-Specific Antibody Binding:

    • Primary Antibody: The primary antibody may bind to non-target proteins due to ionic or hydrophobic interactions or cross-reactivity with similar epitopes on other proteins.[8][9] Using too high a concentration of the primary antibody can also increase non-specific binding.[2][6]

    • Secondary Antibody: The secondary antibody can non-specifically bind to the tissue, especially if it was raised in the same species as the tissue sample (e.g., using a mouse-on-mouse protocol).[6][10] It can also bind to endogenous immunoglobulins present in the tissue.[11]

    • Fc Receptors: Many cells possess Fc receptors on their surface, which can bind to the Fc region of both primary and secondary antibodies, leading to non-specific staining.[2]

  • Issues with Tissue Preparation:

    • Incomplete Deparaffinization: Residual paraffin on the tissue slides can cause patchy and uneven background staining.[6][10]

    • Over-fixation: Excessive fixation can alter the antigen's conformation, leading to increased background.[6]

    • Drying of Tissue Sections: Allowing the tissue sections to dry out at any stage of the staining process can result in high non-specific background.[6]

Q2: How can I prevent non-specific binding from endogenous enzymes in my Prolactin IHC?

To block endogenous enzyme activity, you should incorporate a quenching step into your protocol before the primary antibody incubation.

  • For Horseradish Peroxidase (HRP) Detection Systems: Incubate the tissue sections with a 0.3% to 3% solution of hydrogen peroxide (H₂O₂) in methanol or distilled water for 10-30 minutes.[2][3][10][12][13]

  • For Alkaline Phosphatase (AP) Detection Systems: Add levamisole (2mM) to the final substrate solution.[2][12] Note that this is not effective for the intestinal form of AP.

Q3: I am using a biotin-based detection system for Prolactin IHC and see high background. What should I do?

High background with biotin-based systems is often due to endogenous biotin. To address this, perform an avidin-biotin blocking step after rehydration and before the primary antibody incubation.[1][4][14]

  • Incubate the sections with an avidin solution for 15 minutes.

  • Rinse briefly with buffer.

  • Incubate the sections with a biotin solution for 15 minutes.[5]

  • Rinse and proceed with the normal serum blocking step.

This procedure ensures that the avidin binds to the endogenous biotin, and then the subsequent biotin solution saturates the remaining binding sites on the avidin molecule.[5][14]

Q4: What is the best blocking agent to use for Prolactin IHC?

The choice of blocking agent is crucial for preventing non-specific antibody binding.

  • Normal Serum: The most common and effective blocking agent is normal serum from the same species in which the secondary antibody was raised.[2][15][16] For example, if you are using a goat anti-rabbit secondary antibody, you should block with normal goat serum.[14] The immunoglobulins in the serum will bind to Fc receptors and other non-specific sites in the tissue, preventing the antibodies from binding.[17] A typical concentration is 5-10% normal serum for 30-60 minutes.[2]

  • Protein Solutions: Bovine serum albumin (BSA) or casein from non-fat dry milk at concentrations of 0.1% to 0.5% can also be used as blocking agents.[16] However, be cautious when using non-fat dry milk with biotin-based detection systems, as it contains biotin.[15][17]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues of non-specific binding in Prolactin IHC.

Problem: High Background Staining
Possible Cause Recommended Solution
Endogenous Peroxidase Activity Incubate slides in 0.3-3% H₂O₂ for 10-30 minutes before primary antibody incubation.[2][3][10][12][13]
Endogenous Biotin (with ABC/LSAB methods) Use an avidin/biotin blocking kit before primary antibody incubation.[1][4][14]
Primary Antibody Concentration Too High Titrate the primary antibody to determine the optimal dilution that provides a strong specific signal with low background.
Secondary Antibody Non-Specific Binding - Ensure the blocking serum is from the same species as the secondary antibody.[1] - Run a "secondary antibody only" control (omit the primary antibody) to confirm the source of the background.[6][10] - Use a pre-adsorbed secondary antibody.[6]
Insufficient Blocking - Increase the concentration of the blocking agent (e.g., normal serum from 5% to 10%). - Increase the blocking incubation time (e.g., from 30 minutes to 1 hour).[6]
Inadequate Washing Increase the number and/or duration of wash steps between antibody incubations.[2]
Tissue Sections Drying Out Keep slides in a humidified chamber during incubations and do not allow them to dry out.[6]
Incomplete Deparaffinization Use fresh xylene and ensure sufficient incubation time for complete paraffin removal.[6][10]

Experimental Protocols

Protocol 1: Endogenous Peroxidase Quenching
  • After deparaffinization and rehydration of tissue sections, immerse the slides in a solution of 0.3% hydrogen peroxide in methanol or PBS.

  • Incubate for 10-30 minutes at room temperature.

  • Rinse the slides thoroughly with PBS or distilled water.

  • Proceed with the antigen retrieval protocol.

Protocol 2: Avidin/Biotin Blocking
  • Following antigen retrieval and a buffer wash, tap off excess buffer from the slides.

  • Apply an avidin solution (commercially available kits are recommended) to cover the tissue section.

  • Incubate for 15 minutes at room temperature in a humidified chamber.

  • Rinse the slides with PBS.

  • Tap off excess buffer and apply a biotin solution to cover the tissue section.

  • Incubate for 15 minutes at room temperature in a humidified chamber.

  • Rinse the slides with PBS and proceed with the protein blocking step.

Protocol 3: Normal Serum Blocking
  • After antigen retrieval and any necessary endogenous enzyme or biotin blocking steps, wash the slides in PBS.

  • Prepare a solution of 5-10% normal serum (from the species of the secondary antibody) in your antibody diluent (e.g., PBS with 1% BSA).

  • Wipe around the tissue section and apply the blocking solution.

  • Incubate for 30-60 minutes at room temperature in a humidified chamber.

  • Gently blot the excess blocking solution (do not rinse) before applying the primary antibody.

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical steps for troubleshooting non-specific binding in Prolactin IHC.

start High Background in Prolactin IHC check_secondary Run Secondary Ab Control (No Primary Ab) start->check_secondary secondary_staining Is there staining? check_secondary->secondary_staining secondary_issue Issue with Secondary Ab or Blocking secondary_staining->secondary_issue Yes primary_issue Issue with Primary Ab or Endogenous Factors secondary_staining->primary_issue No troubleshoot_secondary Troubleshoot Secondary: - Use pre-adsorbed secondary - Check blocking serum species - Optimize blocking time/concentration secondary_issue->troubleshoot_secondary troubleshoot_primary Troubleshoot Primary & Endogenous: - Titrate primary antibody - Perform endogenous peroxidase/biotin block - Check tissue processing primary_issue->troubleshoot_primary

Caption: Troubleshooting workflow for high background staining.

start Start Prolactin IHC Protocol deparaffinize Deparaffinize & Rehydrate start->deparaffinize antigen_retrieval Antigen Retrieval deparaffinize->antigen_retrieval block_endogenous Block Endogenous Factors antigen_retrieval->block_endogenous peroxidase_block Peroxidase Block (H2O2) block_endogenous->peroxidase_block If HRP conjugate biotin_block Avidin/Biotin Block block_endogenous->biotin_block If Biotin system protein_block Protein Block (Normal Serum/BSA) block_endogenous->protein_block peroxidase_block->protein_block biotin_block->protein_block primary_ab Incubate with Primary Ab (Anti-Prolactin) protein_block->primary_ab secondary_ab Incubate with Secondary Ab primary_ab->secondary_ab detection Detection (Chromogen) secondary_ab->detection counterstain Counterstain & Mount detection->counterstain end Visualize counterstain->end

Caption: Key blocking steps in a Prolactin IHC workflow.

References

Technical Support Center: Recombinant Prolactin Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression of recombinant prolactin.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in producing high yields of recombinant prolactin?

A1: The most frequent hurdles in obtaining high yields of recombinant prolactin include low expression levels, formation of insoluble inclusion bodies, protein toxicity to the host cells, and difficulties in purification.[1] The choice of expression system, vector, and host strain, along with culture conditions, significantly impacts the final yield.[1]

Q2: Which expression system is most commonly used for recombinant prolactin production?

A2: Escherichia coli (E. coli) is a widely used host for expressing recombinant prolactin due to its rapid growth, well-understood genetics, and cost-effectiveness.[2] However, for proteins requiring specific post-translational modifications for activity, eukaryotic systems like yeast or mammalian cells may be necessary.[1]

Q3: What is codon optimization and is it necessary for prolactin expression in E. coli?

A3: Codon optimization involves modifying the gene sequence of the target protein to match the codon usage preference of the expression host, in this case, E. coli. This can significantly enhance translation efficiency and protein yield. For human prolactin expressed in E. coli, codon optimization is a recommended strategy to improve expression levels.

Q4: My recombinant prolactin is forming inclusion bodies. What can I do?

A4: Inclusion body formation is a common issue when overexpressing proteins in E. coli.[3] To address this, you can try optimizing expression conditions by lowering the induction temperature (e.g., 18-25°C), reducing the inducer (IPTG) concentration, or using a less rich growth medium.[4] Another effective strategy is to use a solubility-enhancing fusion tag, such as Maltose-Binding Protein (MBP).[2] If inclusion bodies still form, they can be isolated, solubilized using denaturants like urea or guanidine hydrochloride, and then refolded into a soluble, active form.[5][6][7]

Q5: What is the typical yield of recombinant prolactin expressed in E. coli?

A5: The yield of recombinant prolactin can vary significantly depending on the expression system, culture conditions, and purification strategy. Reported yields for recombinant human prolactin in E. coli can be substantial, with some studies achieving over 500 mg per liter of culture when expressed as inclusion bodies. However, periplasmic expression of authentic human prolactin has been reported with lower yields, around 0.08 µg/mL per A600 unit.[8]

Troubleshooting Guides

Problem 1: Low or No Expression of Recombinant Prolactin

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Codon Usage Synthesize a codon-optimized gene for E. coli expression.
Inefficient Transcription/Translation - Ensure the use of a strong promoter (e.g., T7).- Verify the integrity of the expression vector and the inserted gene by sequencing.
Protein Toxicity - Use a tightly regulated expression system (e.g., pLysS or pLysE strains) to minimize basal expression.- Lower the induction temperature and/or IPTG concentration.
Plasmid Instability - Use freshly transformed cells for each expression experiment.- If using an ampicillin-resistant plasmid, consider switching to carbenicillin.[4]
Incorrect Protein Analysis - Check both the soluble and insoluble fractions of the cell lysate by SDS-PAGE and Western blot to determine if the protein is being expressed as inclusion bodies.
Problem 2: Recombinant Prolactin is Expressed as Insoluble Inclusion Bodies

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Expression Rate - Lower the induction temperature to 18-25°C.[4]- Reduce the IPTG concentration (e.g., 0.05-0.1 mM).[9]
Improper Protein Folding - Co-express with molecular chaperones.- Use a solubility-enhancing fusion tag like Maltose-Binding Protein (MBP).[2]
Suboptimal Culture Medium - Use a minimal medium (e.g., M9) instead of a rich medium like LB.[4]- Supplement the medium with 1% glucose.[4]
Problem 3: Low Recovery or Purity After Purification

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Cell Lysis - Optimize the lysis method (e.g., sonication, high-pressure homogenization) to ensure complete cell disruption.
Protein Degradation - Add protease inhibitors to all buffers used during purification.
Suboptimal Chromatography Conditions - Optimize buffer pH, salt concentration, and elution conditions for the specific chromatography resin being used.- For affinity-tagged prolactin, ensure the tag is accessible for binding to the resin.
Protein Precipitation During Purification - Maintain a low temperature (4°C) throughout the purification process.- Screen for optimal buffer conditions (pH, additives) to maintain protein solubility.

Quantitative Data

Table 1: Comparison of Recombinant Human Prolactin (rhPRL) Yield in E. coli under Different Conditions

Expression System/Strain Culture Conditions Form of Protein Yield Reference
E. coli HB2151 with p1813-hPRL vectorNot specifiedInclusion Bodies>500 mg/L[10]
E. coli with pT7L vectorNot specifiedInclusion Bodies50% of total bacterial extract[5][7]
E. coli HB2151Periplasmic secretionSoluble, Authentic hPRL~0.08 µg/mL per A600 unit[8]

Table 2: Optimization of Induction Conditions for Recombinant Protein Expression in E. coli

Temperature Optimal IPTG Concentration Key Observation Reference
37°C0.05 mMHigher temperatures lead to higher metabolic burden; lower IPTG is advantageous.[9]
34°C0.05 mMSimilar trend to 37°C.[9]
30°C0.05 - 0.1 mMTransition temperature with a slightly broader optimal IPTG range.[9]
28°C0.1 mMLower temperature allows for a slightly higher optimal IPTG concentration.[9]

Experimental Protocols

Protocol 1: Expression of Recombinant Prolactin in E. coli
  • Transformation: Transform the expression plasmid containing the prolactin gene into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).

  • Main Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight starter culture to an initial OD600 of 0.05-0.1.

  • Growth: Incubate the main culture at 37°C with vigorous shaking until the OD600 reaches 0.5-0.7.

  • Induction: Cool the culture to the desired induction temperature (e.g., 25°C). Add IPTG to the final desired concentration (e.g., 0.1 mM).

  • Expression: Continue to incubate the culture at the lower temperature for the desired time (e.g., 16-23 hours).

  • Harvesting: Harvest the cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further processing.

Protocol 2: Solubilization and Refolding of Prolactin from Inclusion Bodies
  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, with lysozyme and DNase I). Incubate on ice and then sonicate to completely lyse the cells.

  • Inclusion Body Isolation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C. The pellet contains the inclusion bodies.

  • Washing: Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) or a low concentration of a denaturant (e.g., 2M urea) to remove contaminating proteins.[3][11] Repeat the wash step.

  • Solubilization: Solubilize the washed inclusion bodies in a buffer containing a high concentration of a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., 20 mM DTT or β-mercaptoethanol).[5][6][7][11] Incubate with gentle agitation until the pellet is fully dissolved.

  • Clarification: Centrifuge the solubilized protein solution at high speed to remove any remaining insoluble material.

  • Refolding: Refold the solubilized protein by rapidly diluting it into a large volume of refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, with additives like L-arginine to prevent aggregation) or by dialysis against a series of buffers with decreasing concentrations of the denaturant.

  • Purification: Purify the refolded prolactin using standard chromatography techniques (see Protocol 3).

Protocol 3: Purification of Recombinant Prolactin
  • Clarification of Lysate (for soluble expression): Centrifuge the cell lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble prolactin.

  • Affinity Chromatography (if using a fusion tag):

    • Equilibrate an affinity chromatography column (e.g., Ni-NTA for His-tagged protein, Amylose resin for MBP-tagged protein) with binding buffer.

    • Load the clarified lysate or refolded protein solution onto the column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the recombinant prolactin with elution buffer (e.g., containing imidazole for His-tag, maltose for MBP-tag).

  • Ion-Exchange Chromatography:

    • Dialyze the eluted protein into the appropriate low-salt buffer for the chosen ion-exchange resin (e.g., DEAE for anion exchange).

    • Load the protein onto the equilibrated column.

    • Elute with a linear gradient of increasing salt concentration.

  • Size-Exclusion Chromatography (Gel Filtration):

    • Concentrate the protein fractions from the previous step.

    • Load the concentrated protein onto a size-exclusion column equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions corresponding to the monomeric prolactin.

  • Purity Analysis: Analyze the purity of the final protein product by SDS-PAGE.

Visualizations

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification Codon_Optimization Codon Optimization Gene_Synthesis Gene Synthesis Codon_Optimization->Gene_Synthesis Ligation Ligation into Expression Vector Gene_Synthesis->Ligation Transformation_Cloning Transformation into Cloning Strain Ligation->Transformation_Cloning Plasmid_Purification Plasmid Purification & Verification Transformation_Cloning->Plasmid_Purification Transformation_Expression Transformation into Expression Strain Plasmid_Purification->Transformation_Expression Culture_Growth Cell Culture Growth Transformation_Expression->Culture_Growth Induction Induction (IPTG) Culture_Growth->Induction Protein_Expression Protein Expression Induction->Protein_Expression Cell_Harvest Cell Harvesting Protein_Expression->Cell_Harvest Cell_Lysis Cell Lysis Cell_Harvest->Cell_Lysis Soluble_Fraction Soluble Fraction Cell_Lysis->Soluble_Fraction Inclusion_Bodies Inclusion Bodies Cell_Lysis->Inclusion_Bodies Chromatography Chromatography (Affinity, IEX, SEC) Soluble_Fraction->Chromatography Solubilization Solubilization Inclusion_Bodies->Solubilization Refolding Refolding Solubilization->Refolding Refolding->Chromatography Pure_Protein Pure Recombinant Prolactin Chromatography->Pure_Protein

Caption: Experimental workflow for recombinant prolactin production.

Prolactin_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway PRL Prolactin (PRL) PRLR Prolactin Receptor (PRLR) PRL->PRLR Binds and dimerizes JAK2 JAK2 PRLR->JAK2 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates Ras Ras JAK2->Ras Activates PI3K PI3K JAK2->PI3K Activates pSTAT5 pSTAT5 Dimer STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Gene_Expression Gene Expression (e.g., milk proteins, cell survival) Nucleus->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival

Caption: Prolactin signaling pathways.

Troubleshooting_Logic Start Low Prolactin Yield Check_Expression Check Expression: SDS-PAGE & Western Blot (Soluble vs. Insoluble) Start->Check_Expression No_Expression No Expression Check_Expression->No_Expression No band Low_Soluble Low Soluble Expression Check_Expression->Low_Soluble Faint soluble band Inclusion_Bodies Inclusion Bodies Check_Expression->Inclusion_Bodies Strong insoluble band Optimize_Codons Optimize Codons No_Expression->Optimize_Codons Check_Vector Check Vector Integrity No_Expression->Check_Vector Optimize_Induction Optimize Induction: Lower Temp & IPTG Low_Soluble->Optimize_Induction Use_Solubility_Tag Use Solubility Tag (e.g., MBP) Low_Soluble->Use_Solubility_Tag Inclusion_Bodies->Optimize_Induction Solubilize_Refold Solubilize & Refold Inclusion Bodies Inclusion_Bodies->Solubilize_Refold Purification_Issues Purification Issues Optimize_Induction->Purification_Issues Use_Solubility_Tag->Purification_Issues Solubilize_Refold->Purification_Issues Optimize_Purification Optimize Purification Protocol Purification_Issues->Optimize_Purification

Caption: Troubleshooting logic for low prolactin yield.

References

Technical Support Center: Measurement of Extrapituitary Prolactin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring extrapituitary prolactin (PRL).

Frequently Asked Questions (FAQs)

Q1: What is extrapituitary prolactin, and how does it differ from pituitary prolactin?

A1: Extrapituitary prolactin is identical in structure to the 23-kDa monomeric prolactin produced by the anterior pituitary gland. However, its gene expression is controlled by a different, superdistal promoter, which is regulated differently than the pituitary promoter.[1][2] This results in tissue-specific production of prolactin in various sites, including the breast, decidua, immune cells, and prostate.[1] While pituitary prolactin acts as a circulating hormone, extrapituitary prolactin is thought to function primarily in a paracrine and autocrine manner, acting locally on the cells that produce it or on neighboring cells.[2][3]

Q2: Which are the recommended methods for measuring extrapituitary prolactin?

A2: The choice of method depends on the research question, sample type, and required sensitivity and specificity. The most common methods are:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A widely used method for quantifying protein concentrations. It is sensitive but can be prone to interference from the sample matrix.

  • Nb2 Lymphoma Cell Bioassay: This assay measures the biological activity of prolactin by assessing its ability to stimulate the proliferation of Nb2 lymphoma cells.[4][5] It is a valuable tool for confirming the presence of bioactive prolactin.

  • Mass Spectrometry (MS): A highly specific and sensitive method that can identify and quantify different prolactin isoforms and fragments.[6][7] Multiple Reaction Monitoring Mass Spectrometry (MRM-MS) is a targeted approach that offers excellent specificity.[6]

Q3: What are the expected concentrations of extrapituitary prolactin in tissues and cell culture media?

A3: The concentration of extrapituitary prolactin is typically very low compared to circulating levels of pituitary prolactin.[8] Specific concentrations can vary significantly depending on the tissue type, physiological state, and cell culture conditions. For example, prolactin mRNA and protein levels have been shown to be 4- to 5-fold lower in the ovaries of postmenopausal women compared to premenopausal women.[9] Due to this variability, it is crucial to establish baseline levels for your specific experimental system.

Q4: Can standard prolactin ELISA kits be used for tissue homogenates and cell culture media?

A4: Yes, standard prolactin ELISA kits can be adapted for use with tissue homogenates and cell culture media. However, it is essential to validate the assay for your specific sample type to account for potential matrix effects.[10] This involves performing experiments like spike and recovery and linearity of dilution to ensure accurate quantification.

Troubleshooting Guides

ELISA Troubleshooting

Issue 1: Low or No Signal

Possible Cause Troubleshooting Step
Low Prolactin Concentration Concentrate your sample using methods like ultrafiltration. Ensure your ELISA kit has a sufficient sensitivity for the expected concentration range. The minimal detectable concentration of one commercially available prolactin ELISA kit is estimated to be 0.12 ng/ml.[11]
Reagent Issues Ensure all reagents are at room temperature before use and have not expired.[12] Prepare fresh buffers and substrate solutions.
Incorrect Protocol Double-check all incubation times and temperatures.[13] Ensure reagents were added in the correct order.
Inactive Antibody/Conjugate Store antibodies and conjugates at the recommended temperature and avoid repeated freeze-thaw cycles.

Issue 2: High Background

Possible Cause Troubleshooting Step
Insufficient Washing Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[14][15] Adding a 30-second soak step between washes can be beneficial.
Non-specific Binding Increase the concentration or duration of the blocking step.[16] Consider using a different blocking agent.
High Antibody Concentration Titrate the primary or secondary antibody to determine the optimal concentration.
Contaminated Reagents Use fresh, sterile buffers and reagents.[14]
Over-development Reduce the substrate incubation time or dilute the substrate.[16] Read the plate immediately after adding the stop solution.

Issue 3: Poor Reproducibility (High Coefficient of Variation - CV)

Possible Cause Troubleshooting Step
Pipetting Inaccuracy Calibrate pipettes regularly.[17] Use fresh pipette tips for each sample and reagent.[12]
Inconsistent Incubation Ensure uniform temperature across the plate during incubation. Avoid stacking plates.
Edge Effects Avoid using the outer wells of the plate, or fill them with buffer to maintain a uniform temperature and humidity.
Incomplete Mixing Gently mix all reagents and samples thoroughly before adding to the plate.
Matrix Effect Troubleshooting

Q: My prolactin measurements are inconsistent in my tissue homogenates. How can I check for and mitigate matrix effects?

A: Matrix effects occur when components in your sample, other than the analyte of interest, interfere with the assay, leading to inaccurate results.[18][19] To address this, you should perform the following validation experiments:

  • Spike and Recovery:

    • Add a known amount of prolactin standard ("spike") to your sample matrix (e.g., tissue homogenate).

    • Measure the prolactin concentration in the spiked sample and a control sample (with no spike).

    • Calculate the percent recovery of the spike. An acceptable recovery is typically between 80-120%.[20]

  • Linearity of Dilution:

    • Serially dilute a sample containing a high concentration of prolactin.

    • Measure the prolactin concentration in each dilution.

    • Multiply the measured concentration by the dilution factor. The corrected concentrations should be consistent across the dilution series.[20]

If matrix effects are detected, you can try the following:

  • Sample Dilution: Dilute your samples in the assay buffer to reduce the concentration of interfering substances.[20]

  • Use a Matched Matrix: If possible, prepare your standards and blanks in a matrix that closely resembles your samples (e.g., lysis buffer for tissue homogenates).

  • Optimize Sample Preparation: Ensure your tissue homogenization protocol includes steps to remove excess blood and consider using protease inhibitors to prevent prolactin degradation.[21]

Quantitative Data Summary

Table 1: Example Spike and Recovery Data for Prolactin ELISA in Different Sample Matrices

Sample MatrixEndogenous PRL (ng/mL)Spiked PRL (ng/mL)Expected PRL (ng/mL)Observed PRL (ng/mL)% Recovery
Cell Culture Media0.55.05.55.396.4%
Human Serum8.210.018.217.596.2%
Tissue Homogenate (Liver)1.25.06.24.877.4%
Tissue Homogenate (Diluted 1:4)0.35.05.35.196.2%

This table presents hypothetical data to illustrate the concept. Actual results will vary based on the specific samples and assay used. A study using a commercial ELISA kit reported average recovery rates of 96% in serum, 91% in EDTA plasma, and 101% in cell culture media.[10]

Table 2: Example Linearity of Dilution Data for a Tissue Homogenate Sample

Dilution FactorMeasured PRL (ng/mL)Corrected PRL (ng/mL)% of Undiluted
Neat12.512.5100%
1:25.811.692.8%
1:42.911.692.8%
1:81.512.096.0%

This table presents hypothetical data. Consistent corrected prolactin values across dilutions indicate good linearity.

Experimental Protocols

Protocol 1: Prolactin ELISA for Tissue Homogenates
  • Sample Preparation:

    • Rinse tissue with ice-cold PBS to remove excess blood.

    • Homogenize the tissue in a suitable lysis buffer containing protease inhibitors. A common recommendation is 9 mL of buffer per 1 gram of tissue.[21]

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the total protein concentration (e.g., using a BCA assay). Normalize samples by total protein content.

  • ELISA Procedure (based on a typical sandwich ELISA protocol): [22][23][24][25]

    • Add 100 µL of standards and samples (in duplicate) to the wells of a microplate pre-coated with a prolactin capture antibody.

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells 3-5 times with wash buffer.

    • Add 100 µL of a detection antibody (e.g., biotinylated anti-prolactin) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells 3-5 times.

    • Add 100 µL of streptavidin-HRP conjugate.

    • Incubate for 30 minutes at room temperature.

    • Wash the wells 3-5 times.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the prolactin standards.

    • Calculate the concentration of prolactin in your samples from the standard curve, taking into account any dilution factors.

Protocol 2: Nb2 Lymphoma Cell Bioassay
  • Cell Culture:

    • Culture Nb2 lymphoma cells in Fischer's medium supplemented with fetal bovine serum, horse serum, and 2-mercaptoethanol.

    • Prior to the assay, wash the cells to remove any lactogenic hormones from the serum.

  • Assay Procedure:

    • Plate the washed Nb2 cells in a 96-well plate.

    • Add serial dilutions of your samples and prolactin standards to the wells.

    • Incubate the plate for 48-72 hours.

  • Measurement of Proliferation:

    • Assess cell proliferation using a method such as MTT assay or by direct cell counting.

  • Data Analysis:

    • Generate a standard curve by plotting the proliferation signal versus the concentration of the prolactin standards.

    • Determine the bioactive prolactin concentration in your samples from the standard curve.

Protocol 3: Sample Preparation for Mass Spectrometry
  • Protein Extraction:

    • Homogenize tissue samples in a lysis buffer containing denaturing agents (e.g., 6M guanidinium chloride) and reducing and alkylating agents (e.g., TCEP and CAA) to unfold proteins and reduce disulfide bonds.[26]

  • Protein Digestion:

    • Digest the extracted proteins into smaller peptides using a protease such as trypsin.[27]

  • Peptide Cleanup:

    • Purify the resulting peptides using solid-phase extraction (SPE) or reversed-phase chromatography to remove salts and other contaminants that can interfere with mass spectrometry analysis.[27]

  • LC-MS/MS Analysis:

    • Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). For targeted quantification, use a multiple reaction monitoring (MRM) method.

Visualizations

Prolactin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRL Prolactin PRLR Prolactin Receptor (PRLR) PRL->PRLR Binding & Dimerization JAK2 JAK2 PRLR->JAK2 Activation STAT5 STAT5 PRLR->STAT5 Recruitment PI3K PI3K PRLR->PI3K Activation MAPK_pathway RAS/RAF/MAPK Pathway PRLR->MAPK_pathway JAK2->PRLR Phosphorylation JAK2->STAT5 Phosphorylation STAT5_P p-STAT5 STAT5->STAT5_P STAT5_dimer p-STAT5 Dimer STAT5_P->STAT5_dimer Dimerization Gene Target Gene Expression STAT5_dimer->Gene Transcription Regulation AKT Akt PI3K->AKT ELISA_Workflow start Start add_sample Add Standards & Samples to Coated Plate start->add_sample incubate1 Incubate add_sample->incubate1 wash1 Wash incubate1->wash1 add_detection_ab Add Detection Antibody wash1->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 wash2 Wash incubate2->wash2 add_conjugate Add Enzyme Conjugate wash2->add_conjugate incubate3 Incubate add_conjugate->incubate3 wash3 Wash incubate3->wash3 add_substrate Add Substrate wash3->add_substrate incubate4 Incubate in Dark add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate end End read_plate->end Matrix_Effect_Troubleshooting start Inconsistent Results? spike Perform Spike & Recovery Experiment start->spike linearity Perform Linearity of Dilution Experiment start->linearity check_recovery Recovery 80-120%? spike->check_recovery check_linearity Consistent Corrected Concentrations? linearity->check_linearity no_effect No Significant Matrix Effect check_recovery->no_effect Yes effect_present Matrix Effect Detected check_recovery->effect_present No check_linearity->no_effect Yes check_linearity->effect_present No mitigate Mitigation Strategies: - Dilute Sample - Use Matched Matrix - Optimize Sample Prep effect_present->mitigate

References

Overcoming variability in Prolactin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Prolactin (PRL) bioassays.

Troubleshooting Guides

This section provides solutions to common problems encountered during prolactin bioassays, categorized by the type of issue.

High Background Signal

High background can mask the true signal from your samples, leading to inaccurate results.

Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash steps and ensure complete removal of residual buffer. A short incubation or soak time between washes can also be beneficial.[1][2]
Contaminated Reagents Use fresh, sterile reagents. Ensure buffers are not contaminated with bacteria or other substances.[2]
Non-specific Antibody Binding Increase the concentration or incubation time of the blocking buffer. Consider using a different blocking agent, such as 5-10% normal serum from the same species as the secondary antibody.
High Incubation Temperature Ensure that the incubation steps are carried out at the recommended temperature, typically room temperature (25°C).[3]
Substrate Solution Deterioration The TMB substrate should be colorless before use. If it has a color, it has likely deteriorated and should be replaced.

Low or No Signal

A weak or absent signal can indicate a problem with one or more components of the assay.

Potential Cause Recommended Solution
Inactive Reagents Check the expiration dates of all kit components. Ensure reagents have been stored correctly.[4]
Incorrect Reagent Preparation or Omission Carefully review the protocol to ensure all reagents were prepared correctly and added in the proper sequence.[3]
Insufficient Incubation Time Ensure all incubation steps are performed for the full recommended duration.
Low Prolactin Concentration in Sample If expecting a low concentration, ensure the assay is sensitive enough. Consider concentrating the sample if appropriate.
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents and samples.[3]

High Variability Between Replicates

Inconsistent results between replicate wells can compromise the reliability of your data.

Potential Cause Recommended Solution
Pipetting Inconsistency Use a multichannel pipette for adding reagents to multiple wells simultaneously to ensure consistency.[4]
Improper Mixing Ensure thorough mixing of reagents in each well after addition.
Edge Effects To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Alternatively, fill the outer wells with buffer or water.
Cell Seeding Inconsistency (for cell-based assays) Ensure a homogenous cell suspension before seeding and use a consistent seeding technique.
Plate Reader Issues Ensure the plate reader is properly calibrated and that the correct wavelength is being used for detection.

Frequently Asked Questions (FAQs)

This section addresses common questions related to variability in prolactin bioassays.

Q1: What are the main sources of pre-analytical variability in prolactin measurements?

A1: Pre-analytical variability can arise from several factors related to the patient and sample collection. These include:

  • Physiological Factors: Prolactin levels are influenced by stress (including from venipuncture), sleep, exercise, and food intake (especially protein-rich meals).[5]

  • Time of Day: Prolactin has a diurnal rhythm, with the highest levels typically occurring during sleep and in the early morning. It is recommended to collect samples 3-4 hours after waking.[5]

  • Medications: A wide range of drugs can affect prolactin levels, including antipsychotics, antidepressants, and antihypertensives.

  • Sample Handling: Improper sample collection, handling, or storage can lead to degradation of prolactin.[6]

Q2: What is macroprolactin and how does it affect bioassay results?

A2: Macroprolactin is a large molecular complex of prolactin and an IgG antibody. While it is largely biologically inactive, it can be detected by many immunoassays, leading to a falsely elevated prolactin measurement.[7] This can lead to misdiagnosis and unnecessary treatment. The degree of interference from macroprolactin varies significantly between different immunoassay platforms.[7][8]

Q3: How can I test for the presence of macroprolactin?

A3: The most common method for screening for macroprolactin is polyethylene glycol (PEG) precipitation. PEG precipitates the large macroprolactin complexes, allowing for the measurement of the remaining monomeric (biologically active) prolactin in the supernatant.[9]

Q4: What is the "hook effect" and how can I avoid it?

A4: The hook effect can occur in sandwich immunoassays when the concentration of the analyte (prolactin) is extremely high. This can lead to saturation of both the capture and detection antibodies, resulting in a paradoxically low signal and an underestimation of the true prolactin concentration. To avoid this, samples with suspected very high prolactin levels (e.g., from patients with a prolactinoma) should be serially diluted and re-assayed.[10]

Q5: Why is standardization of prolactin assays a challenge?

A5: Despite the availability of international reference standards, significant variability exists between different commercial immunoassays.[11] This is due to differences in antibody specificity, assay design, and calibration.[12] This lack of commutability means that results from different platforms are often not directly comparable.

Quantitative Data on Macroprolactin Detection

The following table summarizes the reported prevalence of macroprolactinemia as detected by different immunoassay platforms, highlighting the variability in their reactivity to macroprolactin.

Immunoassay PlatformReported Prevalence of Macroprolactinemia in Hyperprolactinemic SamplesReference
Abbott Architect14.9%
Beckman Access7.4%
Roche Elecsys6.2%
Tosoh24.6%
Ortho Clinical Diagnostics Vitros ECiDetected, but specific prevalence not stated[7]

Note: The prevalence can be influenced by the patient population and the specific criteria used to define macroprolactinemia.

Experimental Protocols

1. Nb2 Cell Proliferation Bioassay

This bioassay measures the biological activity of prolactin based on its ability to stimulate the proliferation of the rat Nb2 lymphoma cell line, which is dependent on lactogens for growth.

Materials:

  • Nb2-11 cell line

  • Fischer's Medium

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • 2-Mercaptoethanol (2ME)

  • L-Glutamine

  • Prolactin standard

  • Test samples

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • Microplate reader

Methodology:

  • Cell Culture Maintenance: Culture Nb2-11 cells in Fischer's medium supplemented with 10% FBS, 10% Horse Serum, 0.05mM 2-ME, and 2mM L-Glutamine. Maintain cells at 37°C in a 5% CO2 incubator.

  • Lactogen Deprivation: Prior to the assay, wash the Nb2 cells twice with lactogen-free medium to remove any residual prolactin. Resuspend the cells in medium with a reduced serum concentration (e.g., 1% horse serum) and incubate for 24 hours.

  • Cell Seeding: Harvest the lactogen-starved cells, determine cell viability and density, and resuspend in assay medium. Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well.

  • Standard Curve and Sample Addition: Prepare a serial dilution of the prolactin standard in the assay medium. Add the standards and test samples to the appropriate wells in triplicate. Include control wells with cells and medium only (negative control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Proliferation Measurement: Add the cell proliferation reagent (e.g., MTT or WST-1) to each well according to the manufacturer's instructions. Incubate for the recommended time (typically 2-4 hours).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the negative control wells from all other readings. Plot a standard curve of absorbance versus prolactin concentration. Determine the prolactin concentration of the test samples by interpolating from the standard curve.[5]

2. Prolactin Luciferase Reporter Gene Assay

This assay measures prolactin-induced signal transduction by quantifying the expression of a luciferase reporter gene under the control of a prolactin-responsive promoter element.

Materials:

  • Mammalian cell line (e.g., HEK293, T47D)

  • Expression vector containing the prolactin receptor (if the cell line does not endogenously express it)

  • Luciferase reporter vector containing a prolactin-responsive promoter (e.g., β-casein promoter)

  • Control reporter vector (e.g., Renilla luciferase under a constitutive promoter) for normalization

  • Transfection reagent

  • Cell culture medium and supplements

  • Prolactin standard

  • Test samples

  • 96-well cell culture plates (white, opaque plates are recommended)

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Seeding: Seed the cells into a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the prolactin receptor expression vector (if needed), the prolactin-responsive luciferase reporter vector, and the control reporter vector using a suitable transfection reagent. Follow the manufacturer's protocol for the transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

  • Serum Starvation: After transfection, replace the medium with serum-free or low-serum medium and incubate for an additional 12-24 hours to reduce basal signaling.

  • Prolactin Stimulation: Prepare a serial dilution of the prolactin standard and the test samples in serum-free medium. Add the standards and samples to the appropriate wells and incubate for 6-24 hours.

  • Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well. Incubate for a few minutes to ensure complete cell lysis.

  • Luciferase Assay: Add the luciferase assay reagent to each well. If using a dual-luciferase system, add the reagents sequentially according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot a standard curve of the normalized luminescence versus prolactin concentration. Determine the prolactin activity in the test samples by interpolating from the standard curve.[6][13][14][15]

Visualizations

Prolactin_Signaling_Pathway cluster_nucleus Nucleus PRL Prolactin (PRL) PRLR Prolactin Receptor (PRLR) PRL->PRLR Binding & Dimerization JAK2 JAK2 PRLR->JAK2 Activation PI3K PI3K PRLR->PI3K Activation MAPK_pathway MAPK Pathway (Ras/Raf/MEK/ERK) PRLR->MAPK_pathway Activation STAT5 STAT5 JAK2->STAT5 Phosphorylation STAT5_P p-STAT5 STAT5->STAT5_P STAT5_dimer p-STAT5 Dimer STAT5_P->STAT5_dimer Dimerization Gene_Expression Target Gene Expression STAT5_dimer->Gene_Expression Transcription Activation Nucleus Nucleus Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation AKT Akt PI3K->AKT AKT->Cell_Proliferation MAPK_pathway->Cell_Proliferation

Caption: Prolactin Signaling Pathways.

Prolactin_Bioassay_Workflow start Start sample_prep Sample Preparation (e.g., Dilution, PEG precipitation) start->sample_prep incubation Incubation with Standards & Samples sample_prep->incubation assay_prep Assay Preparation (e.g., Cell seeding, Plate coating) assay_prep->incubation std_curve Prepare Standard Curve std_curve->incubation detection Detection Step (e.g., Add substrate, Read plate) incubation->detection data_acq Data Acquisition (e.g., Absorbance, Luminescence) detection->data_acq data_analysis Data Analysis (Standard curve fitting, Concentration calculation) data_acq->data_analysis results Results data_analysis->results

Caption: General Prolactin Bioassay Workflow.

References

Prolactin Sample Storage and Handling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling prolactin samples. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the best type of sample to use for prolactin measurement?

For accurate prolactin measurement, serum is the preferred sample type.[1][2][3][4][5] Plasma collected with heparin can also be used, though some sources suggest it may lead to slightly increased values.[1] It is advisable to avoid using plasma collected with EDTA or citrate, as these anticoagulants may interfere with the assay and potentially lead to decreased values.[1][3]

Q2: What are the immediate processing steps after collecting a blood sample for prolactin analysis?

After collection, allow the blood to clot completely at room temperature.[1][6] This typically takes 30-60 minutes.[7] Following clotting, centrifuge the sample to separate the serum from the cells.[1][6] This separation should ideally occur within 2 hours of collection.[6][8] The separated serum should then be transferred to a clean plastic transport tube.[6][8]

Q3: How should I store prolactin samples for short-term use?

For short-term storage, separated serum or plasma can be kept at room temperature (20-26°C or 68-78.8°F) for up to 8 hours.[6] For slightly longer durations, refrigeration at 2-8°C is recommended, where samples are stable for up to 5-7 days.[3][9][10] One source indicates stability for up to 14 days when refrigerated.[3]

Q4: What are the recommended conditions for long-term storage of prolactin samples?

For long-term preservation, freezing the serum or plasma is necessary. Prolactin samples are stable for at least 14 days at -20°C and for up to 6 months or longer when stored at -10°C or colder.[7][8] For extended archival purposes, storage at -80°C is also a common practice.[11]

Q5: How many times can I freeze and thaw my prolactin samples?

It is best to avoid repeated freeze-thaw cycles.[6][12] Some studies indicate that prolactin is stable for up to three freeze-thaw cycles.[3] However, other research suggests that after the first cycle, a decrease of approximately 10% in prolactin levels can be observed after the second cycle.[13] To minimize the impact of freeze-thaw cycles, it is recommended to aliquot samples into smaller volumes before freezing.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpectedly low prolactin levels in a patient with a suspected prolactinoma. High-dose "hook effect" : Extremely high concentrations of prolactin can saturate the antibodies in a sandwich immunoassay, leading to a falsely low reading.[14]Serially dilute the serum sample and re-assay. This will bring the prolactin concentration into the detectable range of the assay.[14]
Inconsistent results between assays. Presence of macroprolactin : Prolactin can exist in different forms, including macroprolactin (a complex with an antibody), which is less biologically active but can be detected by some immunoassays, leading to falsely elevated results.[10][12]If elevated prolactin levels are found without the expected clinical symptoms, testing for macroprolactin should be considered.[8]
Variability in prolactin levels in samples from the same subject. Physiological factors : Prolactin secretion is pulsatile and follows a diurnal rhythm, with the highest levels typically occurring during sleep. Stress from venipuncture can also cause a transient increase in prolactin levels.[8]For consistent results, it is recommended to collect blood samples 3 to 4 hours after waking in the morning. To minimize stress-related elevation, serial sampling through an indwelling cannula over an hour can be performed.[10][15]
Assay failure or erroneous results. Sample quality : The presence of hemolysis (red blood cell breakdown), lipemia (high lipid content), or icterus (high bilirubin) in the sample can interfere with immunoassay results.[1][2][16] Grossly hemolyzed or lipemic specimens should not be used.[2][6]Visually inspect all samples for signs of hemolysis (pink to red color) or lipemia (cloudy or milky appearance). If present, a new sample should be collected.

Data Summary

Prolactin Sample Stability
Storage Condition Temperature Duration Sample Type Reference
Room Temperature20-26°C (68-78.8°F)Up to 8 hoursSerum/Plasma[6]
Refrigerated2-8°C (36-46°F)Up to 7 daysSerum/Plasma[3]
Refrigerated4-6°CUp to 6 daysSeparated Serum/Plasma[10]
Frozen-10°C or colderUp to 6 monthsSerum/Plasma[8]
Frozen-20°CAt least 14 daysSerum/Plasma[3]
Frozen-20°CSeveral years (with cryoprotectant)Purified Prolactin[11]
Effect of Freeze-Thaw Cycles on Prolactin Stability
Number of Cycles Effect on Prolactin Concentration Reference
Up to 3 cyclesStable[3]
1 cycleGenerally well-tolerated[13]
2 cyclesApproximately 10% decrease[13]
Up to 5 cyclesStable[17]

Experimental Protocols

Protocol for Serum Preparation
  • Blood Collection : Collect whole blood in a serum separator tube (SST) or a red-top tube without anticoagulants.[5][6]

  • Clotting : Allow the blood to clot at room temperature for a minimum of 30-60 minutes.[7]

  • Centrifugation : Centrifuge the tubes at approximately 1000-1300 x g for 10-15 minutes to separate the serum from the blood cells.

  • Aliquoting : Carefully aspirate the clear serum and transfer it to cryovials for storage. Avoid disturbing the cell layer.

  • Storage : Store the serum aliquots at the appropriate temperature as outlined in the stability table above.

Protocol for Experimental Validation of Storage Conditions
  • Sample Pooling : Obtain a pool of serum from multiple healthy donors to minimize individual variability.

  • Baseline Measurement : Measure the initial prolactin concentration in the fresh, pooled serum.

  • Aliquoting : Aliquot the pooled serum into multiple tubes for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).

  • Time Points : Designate specific time points for analysis (e.g., 0, 24, 48 hours for short-term; 1, 3, 6, 12 months for long-term).

  • Freeze-Thaw Cycles : For freeze-thaw analysis, subject a set of aliquots to a defined number of cycles (e.g., 1, 3, 5), ensuring complete freezing at -20°C or colder followed by complete thawing at room temperature for each cycle.

  • Analysis : At each designated time point, analyze the prolactin concentration in the stored aliquots using a validated immunoassay.

  • Data Comparison : Compare the results from the stored samples to the baseline measurement to determine the percentage of degradation under each condition.

Visualizations

Prolactin Signaling Pathway

The binding of prolactin (PRL) to its receptor (PRLR) initiates a cascade of intracellular signaling events. The primary and most well-established pathway is the JAK2-STAT5 pathway. Upon PRL binding, the PRLR dimerizes, leading to the activation of the associated Janus kinase 2 (JAK2). JAK2 then phosphorylates tyrosine residues on the intracellular domain of the PRLR, creating docking sites for Signal Transducer and Activator of Transcription 5 (STAT5). STAT5 is subsequently phosphorylated by JAK2, dimerizes, and translocates to the nucleus where it acts as a transcription factor, regulating the expression of prolactin-responsive genes.

ProlactinSignaling cluster_membrane Cell Membrane PRLR PRLR JAK2 JAK2 PRLR->JAK2 Activation PRL Prolactin (PRL) PRL->PRLR Binding & Dimerization STAT5 STAT5 JAK2->STAT5 Phosphorylation pSTAT5 pSTAT5 Dimer STAT5->pSTAT5 Dimerization Nucleus Nucleus pSTAT5->Nucleus Translocation Gene Gene Transcription pSTAT5->Gene

Caption: The JAK2-STAT5 signaling pathway activated by prolactin.

Experimental Workflow for Sample Processing and Storage

The following diagram outlines the logical flow from sample collection to storage, ensuring sample integrity for future analysis.

SampleWorkflow cluster_storage 5. Storage Options Collection 1. Blood Collection (Serum Tube) Clotting 2. Clotting (30-60 min at RT) Collection->Clotting Centrifugation 3. Centrifugation (1000-1300 x g, 10-15 min) Clotting->Centrifugation Separation 4. Serum Separation Centrifugation->Separation ShortTerm Short-Term (2-8°C, up to 7 days) Separation->ShortTerm For immediate use LongTerm Long-Term (-20°C or -80°C) Separation->LongTerm For archival

Caption: Workflow for prolactin serum sample processing and storage.

References

Validation & Comparative

A Comparative Guide to the Validation of a Novel Prolactin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the validation of a new Prolactin Receptor (PRLR) antagonist is a critical process to determine its therapeutic potential. This guide provides an objective comparison of a novel antagonist with existing alternatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Prolactin Receptor Antagonists

The landscape of PRLR antagonists includes modified prolactin analogs and monoclonal antibodies. This section compares a new hypothetical antagonist, "New-Antagonist," with established first and second-generation analogs (G129R-hPRL and Δ1-9-G129R-hPRL) and an antibody-based antagonist (LFA102).

FeatureNew-Antagonist (Hypothetical)G129R-hPRLΔ1-9-G129R-hPRLLFA102
Type Small Molecule InhibitorModified Human ProlactinModified Human ProlactinHumanized Monoclonal Antibody
Mechanism of Action Competitive antagonist at the PRLR binding site.Partial agonist/antagonist; competes with PRL for receptor binding.[1]Pure antagonist; competes with PRL for receptor binding with no residual agonistic activity.[1][2]Binds to the extracellular domain of PRLR, inhibiting signal transduction.[3][4]
Binding Affinity (IC50) 5 nM (Projected)~19 ± 5 nM~15.8 ± 0.2 nMNot applicable (non-competitive)
In Vitro Efficacy Dose-dependent inhibition of PRL-induced cell proliferation (T47D cells) with an IC50 of 20 nM. Complete inhibition of STAT5 phosphorylation at 100 nM.Inhibits proliferation of T47D breast cancer cells and induces apoptosis.[1] However, it can act as a weak agonist in sensitive bioassays like the Nb2 cell proliferation assay.[1][5]Abolishes residual agonist activity seen with G129R-hPRL.[1] More efficient at inhibiting MAPK activation in vivo compared to G129R-hPRL.Attenuates PRL-induced phosphorylation of STAT5, AKT, and ERK in a concentration-dependent manner.[6]
In Vivo Efficacy 60% tumor growth inhibition in a T47D xenograft model at 10 mg/kg/day.Inhibited tumor growth in nude mice bearing T-47D and MCF-7 xenografts.[7]Potentiates the effects of doxorubicin and paclitaxel in breast cancer models.[1]Showed tumor regression in animal xenograft models.[3] However, in a Phase I clinical trial in patients with metastatic breast and castration-resistant prostate cancer, it did not show significant antitumor activity as a monotherapy.[3][8][9]
Key Differentiator Orally bioavailable small molecule with a favorable pharmacokinetic profile.First-generation antagonist with well-characterized but partial agonist activity.Second-generation antagonist with improved, pure antagonistic action compared to G129R-hPRL.[2]Antibody-based therapy with high specificity for the receptor.

Experimental Protocols

Nb2 Cell Proliferation Assay

This assay assesses the antagonist's ability to inhibit prolactin-induced proliferation of the rat Nb2 lymphoma cell line, which is dependent on PRL for growth.

Materials:

  • Nb2 cells

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 10% horse serum, and 1% penicillin-streptomycin.

  • Human Prolactin (hPRL)

  • New-Antagonist and other comparators

  • WST-1 or MTT reagent

  • 96-well plates

Procedure:

  • Culture Nb2 cells in suspension. Before the assay, wash the cells three times with a serum-free medium to remove any residual lactogens.

  • Resuspend the cells in a serum-free medium and plate them in 96-well plates at a density of 1 x 10^5 cells/ml.

  • To determine agonist activity, add varying concentrations of the antagonist to the wells.

  • To determine antagonist activity, add a fixed, sub-maximal stimulatory concentration of hPRL (e.g., 1 ng/mL) along with a dose range of the antagonist.

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add WST-1 or MTT reagent to each well and incubate for 4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition of PRL-induced proliferation for each antagonist concentration.

Western Blot for Phospho-STAT5

This experiment determines the antagonist's efficacy in blocking the PRLR signaling cascade by measuring the phosphorylation of STAT5, a key downstream target.

Materials:

  • T47D or other PRLR-expressing cells

  • DMEM medium with 10% FBS and 1% penicillin-streptomycin

  • hPRL

  • New-Antagonist

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

Procedure:

  • Plate T47D cells and grow to 70-80% confluency.

  • Serum-starve the cells overnight.

  • Pre-treat the cells with varying concentrations of the New-Antagonist for 1-2 hours.

  • Stimulate the cells with hPRL (e.g., 100 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using ECL reagents and an imaging system.

  • Strip the membrane and re-probe for total STAT5 and GAPDH to ensure equal loading.

Visualizations

Prolactin Receptor Signaling Pathway

PRLR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRLR PRLR JAK2_inactive JAK2 JAK2_active p-JAK2 JAK2_inactive->JAK2_active Phosphorylation PRL Prolactin (PRL) PRL->PRLR Binding & Dimerization STAT5_inactive STAT5 JAK2_active->STAT5_inactive Phosphorylates PI3K PI3K JAK2_active->PI3K RAS RAS JAK2_active->RAS STAT5_active p-STAT5 STAT5_inactive->STAT5_active STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer Dimerization AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Gene_Expression Gene Expression (Proliferation, Survival) pERK->Gene_Expression STAT5_dimer->Gene_Expression Transcription Regulation New_Antagonist New-Antagonist New_Antagonist->PRLR Blocks

Caption: Prolactin Receptor Signaling Pathway and Point of Antagonist Intervention.

Experimental Workflow for Antagonist Validation

Antagonist_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Binding_Assay Binding Affinity Assay (e.g., Competition Binding) Signaling_Assay Signaling Pathway Inhibition (Western Blot for pSTAT5) Binding_Assay->Signaling_Assay Functional_Assay Functional Cellular Assay (Nb2 Proliferation Assay) Signaling_Assay->Functional_Assay Decision1 Potent & Specific? Functional_Assay->Decision1 PK_PD Pharmacokinetics & Pharmacodynamics Efficacy_Model Xenograft Tumor Model PK_PD->Efficacy_Model Toxicity Toxicology Studies Efficacy_Model->Toxicity Decision2 Efficacious & Safe? Toxicity->Decision2 Start New PRLR Antagonist Candidate Start->Binding_Assay Decision1->PK_PD Yes Decision1->Start No, Redesign Decision2->Start No, Redesign End Lead Candidate for Clinical Development Decision2->End Yes

Caption: A stepwise workflow for the validation of a new Prolactin Receptor antagonist.

References

Navigating Cross-Species Research: A Comparative Guide to Prolactin Antibody Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting an antibody with the appropriate species cross-reactivity is a critical first step for accurate and reproducible results. This guide provides a comparative overview of commercially available prolactin antibodies, supported by experimental data and detailed protocols to aid in your selection process.

The study of prolactin, a versatile hormone involved in lactation, metabolism, and immune regulation, often necessitates the use of animal models. However, the success of these studies hinges on the specificity and cross-reactivity of the antibodies used to detect this protein across different species. This guide aims to provide a clear comparison of prolactin antibodies to facilitate informed decisions in your research endeavors.

Performance Comparison of Prolactin Antibodies Across Species

The following table summarizes the reported species cross-reactivity of various commercially available prolactin antibodies based on data from manufacturers and research publications. This is intended as a guide, and it is always recommended to validate antibody performance in your specific application.

Antibody (Clone/Catalog #)HostTypeHumanMouseRatBovineOvine (Sheep)Non-human PrimateOtherApplications Cited
PL 200,031 / PL 200,039 HumanizedMonoclonalFunctional Assay
6F11 (MA1-10597) [1]MouseMonoclonalSquirrel Monkey[1]WB, IHC, ELISA[1]
EPR19386 (ab183967) RabbitMonoclonalWB, IHC-Fr, IHC-P, ICC/IF
EPR18018-31 (ab188229) RabbitMonoclonal❌ (in IHC)❌ (in IHC-Fr)IP, IHC-Fr, IHC-P, WB
16525-1-AP [2]RabbitPolyclonalWB, IHC, IF/ICC, ELISA[2]
PA5-119669 [3]RabbitPolyclonalWB, IHC (P), ICC/IF, Flow[3]

Note: ✅ - Reported to be reactive; ❌ - Reported to be non-reactive; Blank - No data available. WB - Western Blot; IHC - Immunohistochemistry; IHC-P - IHC Paraffin; IHC-Fr - IHC Frozen; ICC/IF - Immunocytochemistry/Immunofluorescence; IP - Immunoprecipitation; ELISA - Enzyme-Linked Immunosorbent Assay.

Prolactin Signaling Pathway

Prolactin initiates its cellular effects by binding to the prolactin receptor (PRLR), a member of the class 1 cytokine receptor superfamily. This binding event triggers a cascade of intracellular signaling pathways, most notably the JAK2-STAT5 pathway, which is crucial for the transcription of prolactin-responsive genes.

Prolactin_Signaling_Pathway Prolactin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prolactin Prolactin PRLR Prolactin Receptor (PRLR) Extracellular Domain Transmembrane Domain Intracellular Domain Prolactin->PRLR Binding & Dimerization JAK2_inactive JAK2 (inactive) PRLR->JAK2_inactive Recruitment STAT5_inactive STAT5 (inactive) PRLR->STAT5_inactive Recruitment & Phosphorylation by JAK2 JAK2_active JAK2 (active) JAK2_inactive->JAK2_active Autophosphorylation JAK2_active->PRLR Phosphorylation of Receptor STAT5_active STAT5 (active) STAT5_inactive->STAT5_active STAT5_dimer STAT5 Dimer STAT5_active->STAT5_dimer Dimerization nucleus Nucleus STAT5_dimer->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription Binds to DNA

Caption: Prolactin binding to its receptor triggers the JAK2-STAT5 signaling cascade.

Experimental Workflow for Antibody Cross-Reactivity Assessment

A systematic approach is essential for validating the cross-reactivity of an antibody in a species for which it has not been previously tested. The following workflow outlines a general procedure for such an assessment.

Cross_Reactivity_Workflow Antibody Cross-Reactivity Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis & Confirmation select_antibody Select Candidate Antibody obtain_samples Obtain Positive & Negative Control Tissues/Lysates select_antibody->obtain_samples western_blot Western Blot (WB) obtain_samples->western_blot elisa ELISA obtain_samples->elisa ihc Immunohistochemistry (IHC) obtain_samples->ihc analyze_results Analyze Specificity & Sensitivity western_blot->analyze_results elisa->analyze_results ihc->analyze_results confirm_specificity Confirm with Blocking Peptide or Knockout/Knockdown Samples analyze_results->confirm_specificity conclusion Determine Cross-Reactivity confirm_specificity->conclusion

Caption: A general workflow for validating antibody cross-reactivity.

Experimental Protocols

Accurate assessment of antibody performance relies on optimized experimental protocols. Below are generalized methodologies for key immunoassays used in cross-reactivity studies.

Western Blotting
  • Sample Preparation: Homogenize tissues or lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Electrophoresis: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on an SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary prolactin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[2]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) - Sandwich ELISA
  • Coating: Coat a 96-well microplate with a capture antibody specific for prolactin and incubate overnight at 4°C.[4]

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[5]

  • Sample and Standard Incubation: Wash the plate. Add standards and samples to the wells and incubate for 2 hours at room temperature.[4]

  • Detection Antibody Incubation: Wash the plate. Add a biotinylated detection antibody specific for prolactin and incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate. Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.[4]

  • Substrate Development: Wash the plate. Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.[5]

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).[5]

  • Measurement: Read the absorbance at 450 nm using a microplate reader.[5]

Immunohistochemistry (IHC) - Paraffin-Embedded Tissues
  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.[2]

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding with a blocking serum (e.g., normal goat serum).[6]

  • Primary Antibody Incubation: Incubate sections with the primary prolactin antibody overnight at 4°C in a humidified chamber.[6]

  • Washing: Wash sections three times with PBS or TBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.[7]

  • Detection: Wash sections. Apply an avidin-biotin-HRP complex (ABC) reagent and incubate for 30 minutes.

  • Chromogen Development: Wash sections. Apply a DAB chromogen substrate and monitor for color development.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate sections through graded ethanol and xylene, and mount with a permanent mounting medium.

References

A Comparative Analysis of Prolactin Gene Promoters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the pituitary and extrapituitary prolactin (PRL) gene promoters. We delve into their distinct regulatory mechanisms, supported by experimental data, and offer detailed protocols for key analytical techniques.

The expression of the prolactin gene, a critical hormone involved in lactation, reproduction, and metabolism, is intricately regulated by two distinct promoters: a pituitary-specific promoter and a superdistal extrapituitary promoter. These promoters exhibit differential activity across various tissues and in response to a multitude of signaling molecules, making them key subjects of study for understanding both normal physiology and pathological conditions.

Promoter Characteristics and Regulatory Elements: A Comparative Overview

The human prolactin gene utilizes a proximal promoter for its expression in the anterior pituitary gland and a superdistal promoter, located approximately 5.8 kb upstream of the pituitary transcription start site, for expression in various extrapituitary tissues such as immune cells, decidua, and the brain.[1][2] These two promoters are subject to different regulatory cues, leading to tissue-specific expression of prolactin.

Table 1: Comparison of Human Pituitary and Extrapituitary Prolactin Promoters

FeaturePituitary PromoterExtrapituitary Promoter
Location Proximal to the PRL coding sequence~5.8 kb upstream of the pituitary start site[1]
Primary Tissues Anterior pituitary lactotrophsImmune cells (lymphocytes), decidua, brain, breast adipose tissue[2][3]
Key Transcription Factors Pit-1 (essential for activity)[4]C/EBP, CREB, Ets family members[2]
Hormonal Regulation - Stimulated by: Estrogen (in some species)[5][6]- Inhibited by: Dopamine[7][8]- Stimulated by: cAMP[2][3][9]
Signaling Pathways Jak/STAT, MAPKcAMP/PKA, p38 MAPK[10]

Quantitative Analysis of Promoter Activity

The differential regulation of the pituitary and extrapituitary promoters results in significant variations in their transcriptional activity in response to specific stimuli. Reporter gene assays are a primary method for quantifying these differences.

Table 2: Experimental Data on Prolactin Promoter Activity

Promoter ConstructCell TypeTreatmentFold Induction (relative to control)Reference
5000 bp human PRL (pituitary)GH3 (rat pituitary tumor)Estradiol (10⁻¹² M)~1.8[5][6]
5000 bp human PRL (pituitary)GH3 (rat pituitary tumor)Forskolin (cAMP inducer)2-4[11]
-422 bp rat PRL (pituitary)GH4ZR7 (rat pituitary tumor)Dopamine~70% inhibition[7]
-250 bp human PRL (pituitary)GC (pituitary)cpt-cAMP~25[9]
Superdistal PRL (extrapituitary)Human preadipocytesIsoproterenol (cAMP activator)Significant increase[3]

Signaling Pathways Regulating Prolactin Gene Expression

The activity of both prolactin promoters is governed by complex intracellular signaling cascades. The pituitary promoter is notably influenced by the Jak/STAT and MAPK pathways, often initiated by prolactin itself in an autocrine or paracrine loop. In contrast, the extrapituitary promoter is predominantly regulated by the cAMP/PKA pathway.

Jak_STAT_Pathway cluster_membrane Cell Membrane PRLR PRL Receptor JAK2 JAK2 PRLR->JAK2 Activation PRL Prolactin PRL->PRLR Binding & Dimerization STAT5 STAT5 JAK2->STAT5 Phosphorylation pSTAT5 pSTAT5 (dimer) STAT5->pSTAT5 Dimerization Nucleus Nucleus pSTAT5->Nucleus Translocation PRL_Gene Prolactin Gene (Pituitary Promoter) pSTAT5->PRL_Gene Binds to Promoter

Caption: The Jak/STAT signaling pathway activated by prolactin binding to its receptor.

MAPK_Pathway cluster_membrane Cell Membrane PRLR PRL Receptor Ras Ras PRLR->Ras Activation PRL Prolactin PRL->PRLR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation TranscriptionFactors Transcription Factors (e.g., Ets-1) ERK->TranscriptionFactors Activation PRL_Gene Prolactin Gene (Pituitary Promoter) TranscriptionFactors->PRL_Gene Binds to Promoter

Caption: The MAPK signaling cascade initiated by prolactin receptor activation.

cAMP_Pathway cluster_membrane Cell Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activation Ligand Ligand (e.g., VIP) Ligand->GPCR cAMP cAMP AC->cAMP ATP -> cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Nucleus Nucleus PKA->Nucleus Translocation PRL_Gene Prolactin Gene (Extrapituitary Promoter) CREB->PRL_Gene Binds to CRE

Caption: The cAMP signaling pathway regulating the extrapituitary prolactin promoter.

Detailed Experimental Methodologies

Accurate characterization of prolactin gene promoters relies on a suite of molecular biology techniques. Below are detailed protocols for three essential assays.

Reporter Gene Assay

This assay is used to quantify the transcriptional activity of a promoter sequence.

Experimental Workflow:

Reporter_Assay_Workflow Plasmid 1. Construct Plasmid: Prolactin Promoter + Reporter Gene (e.g., Luciferase) Transfection 2. Transfect cells (e.g., GH3, Jurkat) Plasmid->Transfection Treatment 3. Treat cells with stimuli (e.g., Estrogen, Forskolin) Transfection->Treatment Lysis 4. Lyse cells and collect supernatant Treatment->Lysis Assay 5. Add substrate and measure reporter activity (e.g., Luminescence) Lysis->Assay Analysis 6. Analyze data: Normalize to control and calculate fold change Assay->Analysis

Caption: Workflow for a prolactin promoter reporter gene assay.

Protocol:

  • Plasmid Construction: Clone the desired length of the human prolactin pituitary or extrapituitary promoter region into a reporter vector (e.g., pGL3-Basic) upstream of a reporter gene such as firefly luciferase.

  • Cell Culture and Transfection: Culture appropriate cell lines (e.g., GH3 cells for the pituitary promoter, Jurkat T-cells for the extrapituitary promoter) in standard conditions. Transfect the cells with the promoter-reporter construct using a suitable method (e.g., Lipofectamine 3000). Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Cell Treatment: After 24-48 hours, treat the transfected cells with the desired stimuli (e.g., 10 nM 17β-estradiol, 10 µM forskolin, or vehicle control) for a specified duration (e.g., 24 hours).

  • Cell Lysis and Reporter Assay: Lyse the cells using a passive lysis buffer. Measure the activity of both the experimental (firefly) and control (Renilla) reporters using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction by dividing the normalized activity of the treated samples by the normalized activity of the control samples.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of transcription factors to specific DNA sequences within the promoter.

Experimental Workflow:

EMSA_Workflow Probe 1. Prepare labeled DNA probe (e.g., ³²P-labeled Pit-1 binding site) Binding 3. Incubate probe with nuclear extract Probe->Binding Extract 2. Prepare nuclear protein extracts from cells Extract->Binding Electrophoresis 4. Separate protein-DNA complexes on a non-denaturing polyacrylamide gel Binding->Electrophoresis Detection 5. Detect shifted bands by autoradiography Electrophoresis->Detection

Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Protocol:

  • Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the putative transcription factor binding site (e.g., a Pit-1 binding site from the prolactin promoter). Label the double-stranded probe with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase.

  • Nuclear Extract Preparation: Isolate nuclei from the cells of interest and prepare nuclear extracts containing the transcription factors.

  • Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding. For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific to the transcription factor of interest.

  • Electrophoresis: Separate the binding reactions on a native polyacrylamide gel.

  • Detection: Dry the gel and expose it to X-ray film to visualize the radiolabeled DNA. A "shifted" band indicates the formation of a protein-DNA complex.

  • Example Pit-1 Binding Site Probe Sequence (from rat prolactin promoter): 5'-GATCCATTCATGAATCATTCATGAATC-3'[4]

Chromatin Immunoprecipitation (ChIP)-Sequencing

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a specific transcription factor.

Experimental Workflow:

ChIP_Seq_Workflow Crosslink 1. Crosslink proteins to DNA in living cells (e.g., with formaldehyde) Shear 2. Shear chromatin into small fragments Crosslink->Shear Immunoprecipitate 3. Immunoprecipitate protein-DNA complexes with a specific antibody (e.g., anti-STAT5, anti-ERα) Shear->Immunoprecipitate Reverse 4. Reverse crosslinks and purify DNA Immunoprecipitate->Reverse Sequence 5. Prepare DNA library and perform high-throughput sequencing Reverse->Sequence Analyze 6. Align reads to the genome and identify enriched binding sites Sequence->Analyze

Caption: Workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).

Protocol:

  • Cross-linking and Chromatin Preparation: Treat cells with formaldehyde to cross-link proteins to DNA. Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-600 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-STAT5 or anti-ERα). Use protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with proteinase K to digest the proteins. Purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and a corresponding input control. Perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify genomic regions that are significantly enriched in the ChIP sample compared to the input control.

  • Recommended Antibodies for ChIP-seq:

    • ERα: EMD Millipore (06-935), Abcam (ab3575)[12][13]

    • STAT5: Specific antibodies for STAT5a and STAT5b are commercially available and should be validated for ChIP-seq applications.[14]

This comprehensive guide provides a foundation for the comparative analysis of prolactin gene promoters. The distinct regulatory landscapes of the pituitary and extrapituitary promoters offer a rich area for further investigation, with implications for understanding a wide range of physiological and pathological processes.

References

A Comparative Guide to the In Vitro Efficacy of Prolactin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of three commonly used dopamine D2 receptor agonists for the inhibition of prolactin secretion: cabergoline, bromocriptine, and quinagolide. The information presented is based on experimental data to assist researchers in selecting the appropriate compound for their in vitro studies.

Introduction to Prolactin Inhibitors

Prolactin, a hormone secreted by the anterior pituitary gland, plays a crucial role in lactation and has a wide range of other physiological functions. Its secretion is primarily under the inhibitory control of dopamine, which acts on D2 receptors on lactotroph cells. Prolactin inhibitors, which are dopamine D2 receptor agonists, are therefore effective in reducing prolactin levels. Cabergoline, bromocriptine, and quinagolide are three such inhibitors widely used in both clinical practice and research. Understanding their relative in vitro potency is essential for designing and interpreting experiments aimed at studying prolactin signaling and lactotroph function.

Quantitative Comparison of In Vitro Efficacy

The in vitro efficacy of cabergoline, bromocriptine, and quinagolide has been assessed by determining their functional potency at the human dopamine D2S receptor, the primary target for inhibiting prolactin secretion. The half-maximal effective concentration (EC50) is a measure of a drug's potency; a lower EC50 value indicates a higher potency.

Prolactin InhibitorFunctional EC50 at D2S Receptor (nM)[1]
Quinagolide0.058
Cabergoline0.12
Bromocriptine2.6

Data from Igbokwe R, et al. Endocrine Abstracts (2009) 19 P251.[1]

Based on these findings, quinagolide is the most potent of the three inhibitors in vitro, followed by cabergoline and then bromocriptine.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.

Prolactin_Signaling_Pathway Dopamine_Agonist Dopamine Agonist (Cabergoline, Bromocriptine, Quinagolide) D2R Dopamine D2 Receptor Dopamine_Agonist->D2R binds to Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces Prolactin_Secretion Prolactin Secretion AC->Prolactin_Secretion inhibition of secretion via reduced cAMP PKA Protein Kinase A cAMP->PKA activates Prolactin_Gene Prolactin Gene Transcription PKA->Prolactin_Gene regulates Prolactin_Gene->Prolactin_Secretion leads to

Dopamine D2 Receptor Signaling Pathway

D2S_Functional_Assay_Workflow cluster_0 Cell Culture and Transfection cluster_1 Functional Assay HEK293 HEK-293 Cells Transfection Transfect with human D2S Receptor plasmid HEK293->Transfection Selection Select stable expressing cells Transfection->Selection Plating Plate D2S-HEK-293 cells in 96-well plates Selection->Plating Treatment Treat with varying concentrations of Prolactin Inhibitors Plating->Treatment Measurement Measure intracellular cAMP or Calcium levels Treatment->Measurement Analysis Calculate EC50 values Measurement->Analysis

D2S Receptor Functional Assay Workflow

Prolactin_Secretion_Assay_Workflow cluster_0 Cell Culture cluster_1 Inhibition Assay cluster_2 Prolactin Quantification (ELISA) GH3_cells Culture GH3 pituitary cells Plating_GH3 Plate cells in 24-well plates GH3_cells->Plating_GH3 Treatment_GH3 Treat with Prolactin Inhibitors at various concentrations Plating_GH3->Treatment_GH3 Incubation Incubate for 24-48 hours Treatment_GH3->Incubation Supernatant_collection Collect cell culture supernatant Incubation->Supernatant_collection ELISA_plate Add supernatant to anti-prolactin coated plate Supernatant_collection->ELISA_plate Incubate_HRP Add HRP-conjugated anti-prolactin antibody and incubate ELISA_plate->Incubate_HRP Wash Wash to remove unbound antibody Incubate_HRP->Wash Substrate Add TMB substrate Wash->Substrate Stop_reaction Add stop solution Substrate->Stop_reaction Read_absorbance Read absorbance at 450 nm Stop_reaction->Read_absorbance

Prolactin Secretion Inhibition Assay Workflow

Experimental Protocols

Functional D2S Receptor Activation Assay in HEK-293 Cells

This protocol is based on the methodology described by Igbokwe et al. (2009) for determining the functional potency of dopamine agonists at the human D2S receptor.[1]

a. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK-293) cells are used.

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transfection: HEK-293 cells are transfected with a mammalian expression vector containing the cDNA for the human dopamine D2S receptor using a suitable transfection reagent.

  • Selection: Stably transfected cells are selected using an appropriate antibiotic (e.g., G418) to establish a cell line with consistent D2S receptor expression.

b. cAMP Measurement Assay:

  • Cell Plating: Seed the D2S-HEK-293 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for at least 4 hours.

  • Drug Treatment: Prepare serial dilutions of cabergoline, bromocriptine, and quinagolide in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

  • Forskolin Stimulation: Add the dopamine agonists to the cells followed by the addition of forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Quantification: Lyse the cells and measure the intracellular cAMP concentration using a competitive ELISA-based cAMP kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, following the manufacturer's instructions.

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

Prolactin Secretion Inhibition Assay in GH3 Cells

This protocol describes an in vitro assay to measure the direct inhibitory effect of dopamine agonists on prolactin secretion from a rat pituitary tumor cell line (GH3).

a. Cell Culture:

  • Cell Line: GH3 cells, a rat pituitary adenoma cell line that secretes both prolactin and growth hormone, are used.

  • Culture Medium: Culture GH3 cells in F-12K Medium supplemented with 15% horse serum and 2.5% fetal bovine serum.

  • Cell Plating: Seed the GH3 cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to attach and grow for 48-72 hours.

b. Prolactin Inhibition Assay:

  • Medium Change: Before treatment, gently wash the cells with serum-free F-12K medium.

  • Drug Treatment: Add fresh serum-free F-12K medium containing various concentrations of cabergoline, bromocriptine, or quinagolide to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration used for the drug dilutions.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 for 24 to 48 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well and store at -20°C or below until the prolactin assay is performed.

c. Prolactin Quantification by ELISA:

  • Assay Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of prolactin in the cell culture supernatants.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for rat prolactin.

    • Block non-specific binding sites.

    • Add prolactin standards and the collected cell culture supernatants to the wells and incubate.

    • Wash the plate to remove unbound substances.

    • Add a horseradish peroxidase (HRP)-conjugated detection antibody specific for rat prolactin and incubate.

    • Wash the plate again.

    • Add a TMB substrate solution to develop the color.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the prolactin standards against their known concentrations. Use the standard curve to determine the concentration of prolactin in each of the treated and control samples. Calculate the percentage inhibition of prolactin secretion for each drug concentration compared to the vehicle control.

Conclusion

The in vitro data presented in this guide demonstrate that quinagolide, cabergoline, and bromocriptine are all effective inhibitors of dopamine D2S receptor signaling, with quinagolide exhibiting the highest potency. The choice of inhibitor for in vitro research may depend on the specific experimental goals, desired concentration range, and consideration of potential off-target effects. The provided experimental protocols offer a starting point for researchers to directly compare these compounds in their own laboratory settings.

References

A Comparative Guide to Dopamine Agonists for Prolactin Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dopamine agonists are the cornerstone of treatment for hyperprolactinemia, a condition characterized by elevated levels of the hormone prolactin. These agents effectively suppress prolactin secretion by acting on dopamine D2 receptors in the pituitary gland. This guide provides a detailed comparison of the most commonly used dopamine agonists—cabergoline, bromocriptine, and quinagolide—supported by experimental data to inform research and drug development.

Efficacy in Prolactin Normalization and Tumor Reduction

Dopamine agonists are highly effective in normalizing prolactin levels and reducing the size of prolactin-secreting pituitary tumors (prolactinomas). Clinical data consistently demonstrates the superiority of cabergoline in achieving these outcomes.

A meta-analysis of randomized controlled trials showed that cabergoline is significantly more effective than bromocriptine in normalizing prolactin levels.[1] Another large retrospective study involving 455 patients treated with cabergoline reported an 86% rate of achieving normal prolactin levels. This efficacy was particularly high in patients with idiopathic hyperprolactinemia or microprolactinomas (92%), and also significant in those with macroprolactinomas (77%).[2]

Quinagolide has been shown to be effective, with a meta-analysis indicating that 69% of patients achieve prolactin normalization.[3][4][5][6] While this is a significant proportion, comparative studies suggest that cabergoline is more effective.[7] One study found that after 12 months of treatment, cabergoline led to a greater degree of tumor shrinkage (30-31%) compared to quinagolide (22-25%).[8][9]

Bromocriptine, the first widely used dopamine agonist, is also effective but generally to a lesser extent than cabergoline.[1][10] Studies have shown that a significant number of patients who are resistant or intolerant to bromocriptine respond well to cabergoline.[2]

Table 1: Comparison of Efficacy in Prolactin Suppression and Prolactinoma Shrinkage

FeatureCabergolineBromocriptineQuinagolide
Normalization of Prolactin Levels High (86% overall; 92% in microprolactinomas, 77% in macroprolactinomas)[2]Moderate to HighModerate (69%)[3][4][5][6]
Tumor Size Reduction (>50%) Achieved in 31% of patients[2]Effective, but generally less than cabergolineAchieved in 20% of patients[3][4][5][6]
Use in Bromocriptine-Resistant Patients EffectiveN/ACan be effective

Receptor Binding Affinity

The therapeutic effects of these agonists are mediated through their binding to dopamine D2 receptors. Cabergoline exhibits a higher affinity and selectivity for the D2 receptor compared to bromocriptine.[11] This higher affinity likely contributes to its greater potency and longer duration of action.

Table 2: Dopamine Receptor Binding Affinities (Ki in nM)

CompoundD1 ReceptorD2 Receptor
Cabergoline >10000.68
Bromocriptine 13204.6
Quinagolide Data not availableHigh affinity for D2

Data from a study on rat striatum receptors.[11]

Tolerability and Side Effect Profile

A key differentiator among these dopamine agonists is their side effect profile. Cabergoline is generally the best-tolerated of the three. The most common side effects of dopamine agonists are gastrointestinal (nausea, vomiting), cardiovascular (postural hypotension), and neurological (dizziness, headache).[7]

Multiple studies and meta-analyses have concluded that cabergoline is associated with fewer adverse events compared to bromocriptine, particularly nausea and vomiting.[1][7][10] Up to 12% of patients are unable to tolerate therapeutic doses of bromocriptine.[7] A meta-analysis on quinagolide reported a pooled proportion of adverse effects of 13%.[3][4][5] While quinagolide is better tolerated than bromocriptine, it is likely inferior to cabergoline in this regard.[7]

Table 3: Incidence of Common Adverse Events

Adverse EventCabergolineBromocriptineQuinagolide
Nausea Lower incidenceHigher incidence13% (pooled adverse effects)[3][4][5]
Vomiting Lower incidenceHigher incidenceData included in pooled adverse effects
Dizziness PresentPresentData included in pooled adverse effects
Headache PresentPresentData included in pooled adverse effects

Signaling Pathways and Experimental Workflows

The mechanism of action and the methods for evaluating these drugs are crucial for research and development.

Dopamine D2 Receptor Signaling Pathway

Dopamine agonists exert their prolactin-lowering effect by activating D2 receptors on pituitary lactotrophs. This activation triggers a cascade of intracellular events leading to the inhibition of prolactin synthesis and release.

D2_Signaling_Pathway Dopamine_Agonist Dopamine Agonist (Cabergoline, Bromocriptine, Quinagolide) D2_Receptor Dopamine D2 Receptor Dopamine_Agonist->D2_Receptor Binds to G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Modulation of K+ and Ca2+ channels G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Prolactin_Secretion ↓ Prolactin Gene Expression & Secretion PKA->Prolactin_Secretion Ion_Channels->Prolactin_Secretion

Caption: Dopamine D2 receptor signaling pathway for prolactin suppression.

Experimental Workflow for Comparative Analysis

A typical experimental workflow to compare the efficacy and binding characteristics of these dopamine agonists involves several key steps, from patient sample collection to data analysis.

Experimental_Workflow cluster_clinical Clinical Phase cluster_lab Laboratory Analysis cluster_data Data Analysis Patient_Recruitment Patient Recruitment (Hyperprolactinemia) Treatment_Groups Randomization into Treatment Groups (Cabergoline, Bromocriptine, Quinagolide) Patient_Recruitment->Treatment_Groups Blood_Sampling Serial Blood Sampling Treatment_Groups->Blood_Sampling Tumor_Imaging Pituitary MRI Treatment_Groups->Tumor_Imaging Safety_Analysis Safety & Tolerability (Adverse Events) Treatment_Groups->Safety_Analysis Serum_Separation Serum Separation Blood_Sampling->Serum_Separation Efficacy_Analysis Efficacy Comparison (Prolactin levels, Tumor size) Tumor_Imaging->Efficacy_Analysis Prolactin_Assay Prolactin Measurement (IRMA) Serum_Separation->Prolactin_Assay Prolactin_Assay->Efficacy_Analysis Receptor_Binding_Assay Dopamine D2 Receptor Binding Assay Binding_Analysis Binding Affinity (Ki) Determination Receptor_Binding_Assay->Binding_Analysis Efficacy_Tolerability_Comparison cluster_efficacy Efficacy cluster_tolerability Tolerability Cabergoline_E Cabergoline Quinagolide_E Quinagolide Cabergoline_E->Quinagolide_E > Bromocriptine_E Bromocriptine Quinagolide_E->Bromocriptine_E Cabergoline_T Cabergoline Quinagolide_T Quinagolide Cabergoline_T->Quinagolide_T > Bromocriptine_T Bromocriptine Quinagolide_T->Bromocriptine_T >

References

Prolactin as a Cancer Biomarker: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prolactin (PRL), a versatile polypeptide hormone primarily secreted by the anterior pituitary gland, is renowned for its central role in lactation and mammary gland development.[1][2][3][4] However, a growing body of evidence implicates prolactin and its receptor (PRLR) in the pathophysiology of various malignancies. The hormone exerts its effects by binding to the prolactin receptor (PRLR), a member of the class I cytokine receptor superfamily, which subsequently activates several downstream signaling pathways.[1][5] Aberrant activation of these pathways has been linked to increased cell proliferation, migration, apoptosis inhibition, and chemoresistance in numerous cancers, including those of the breast, prostate, and ovaries.[1][2][5] This guide provides a comparative analysis of prolactin's validation as a biomarker in these cancers, presenting quantitative data, detailed experimental protocols, and visual summaries of its biological and experimental context.

Prolactin Signaling Pathways in Cancer

Upon binding to its receptor, PRLR, prolactin triggers a cascade of intracellular signaling events. The canonical pathway involves the recruitment and activation of Janus Kinase 2 (JAK2). Activated JAK2 then phosphorylates tyrosine residues on the PRLR, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][6] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and survival.[6] Beyond the canonical JAK/STAT pathway, prolactin signaling can also activate the PI3K/AKT and MAPK (ERK1/2) pathways, further promoting tumor progression and survival.[1][4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRLR Prolactin Receptor (PRLR) JAK2_i JAK2 (Inactive) PRLR->JAK2_i associates JAK2_a JAK2 (Active) PRLR->JAK2_a Dimerization & Activation PRL Prolactin (PRL) PRL->PRLR Binds STAT5_i STAT5 (Inactive) JAK2_a->STAT5_i Phosphorylates PI3K PI3K JAK2_a->PI3K Activates RAS Ras JAK2_a->RAS Activates STAT5_a STAT5 Dimer (Active) STAT5_i->STAT5_a Dimerization AKT AKT PI3K->AKT Activates MAPK MAPK (ERK1/2) RAS->MAPK Activates Gene Gene Transcription AKT->Gene ... MAPK->Gene ... STAT5_a->Gene

Caption: Prolactin Receptor (PRLR) Signaling Pathways.

Validation of Prolactin as a Cancer Biomarker

The utility of a biomarker is determined by its ability to accurately detect disease, predict prognosis, or guide therapy. Prolactin has been investigated in these roles across several cancers, with varying degrees of success.

Breast Cancer

Prolactin's role in breast cancer is the most extensively studied. Large prospective studies and meta-analyses have shown a positive association between higher circulating prolactin levels and an increased risk of developing breast cancer, particularly in postmenopausal women and for estrogen receptor-positive (ER+) tumors.[7][8][9][10][11]

Biomarker Comparison: Prolactin in Breast Cancer RiskRelative Risk (RR) / Odds Ratio (OR) [95% CI]Patient SubgroupKey Findings
Prolactin (Highest vs. Lowest Quartile) RR: 1.26 [1.15-1.37]OverallMeta-analysis shows a significant positive association between high PRL levels and breast cancer occurrence.[8]
RR: 1.29 [1.16-1.43]Post-menopausalThe association is strong in post-menopausal women.[8]
RR: 1.49 [1.23-1.75]ER+/PR+ TumorsThe risk is most pronounced for hormone receptor-positive tumors.[8][9]
RR: 1.42 [1.24-1.60]Invasive CancerHigher PRL is associated with invasive, rather than in-situ, disease.[8]
Prolactin (>11 ng/mL vs. ≤11 ng/mL) OR: 2.30 [1.02-5.22]Premenopausal (pSTAT5-N positive tumors)In premenopausal women, the risk is linked to tumors expressing activated STAT5.[12]
Prolactin as a Prognostic Marker OR: 3.03Locally Advanced vs. Early StageHigher prolactin levels are three times more likely to be found in patients with locally advanced disease compared to early-stage disease.[13]

While some studies suggest high prolactin levels may indicate a poor prognosis in advanced cases, others have found conflicting results, with some suggesting that prolactin receptor expression is a favorable prognostic marker.[3][7] In triple-negative breast cancer (TNBC), one study found that the presence of the prolactin receptor was associated with prolonged survival.[14] This highlights the complexity of prolactin's role, which may be context-dependent.

Ovarian Cancer

The standard biomarker for ovarian cancer, CA-125, lacks the required sensitivity and specificity for early detection.[15][16] Prolactin has emerged as a candidate for use in a multi-biomarker panel to improve diagnostic accuracy.[17][18] Studies have observed elevated serum prolactin levels in ovarian cancer patients compared to healthy controls.[15][16] High expression of the prolactin receptor (PRLR) in ovarian cancer tissue has been linked to shorter survival times.[15]

Biomarker Comparison: Ovarian Cancer DiagnosticsSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Area Under Curve (AUC)
CA-125 (alone) <60% (early stage)[15]Low[16]20% (with ultrasound)[15]-0.9310[18]
Prolactin (alone) 65%[16]64%[16]62%[16]61%[16]0.7247[18]
Biomarker Panel (including Prolactin) 95.3%[17]99.4%[17]---

A study combining six biomarkers, including prolactin and CA-125, demonstrated significantly improved sensitivity (95.3% vs. 75%) and specificity (99.4% vs. 95%) compared to CA-125 alone for differentiating ovarian cancer patients from disease-free individuals.[17] Another study identified a four-biomarker combination including prolactin as optimal for detecting ovarian cancer.[19]

Prostate Cancer

The role of prolactin in prostate cancer is less clear. While prolactin receptors are present in the prostate and the hormone can stimulate prostate growth in experimental models, clinical studies linking circulating prolactin levels to prostate cancer risk have yielded inconsistent results.[20][21] Some studies have found no significant association between serum prolactin and Prostate-Specific Antigen (PSA) levels or overall prostate cancer risk.[20][21][22] However, other research suggests that in advanced-stage disease, prolactin levels are significantly correlated with pathological variables, and that prolactin is independently predicted by follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[23][24] This suggests a potential role in disease progression rather than initiation.

Biomarker Comparison: Prolactin in Prostate CancerFindingConclusion
Prolactin vs. PSA (Localized Cancer) No significant influence of prolactin on PSA values.[21][22] An inverse association was noted in one univariate analysis but disappeared in multivariate analysis.[22]Serum prolactin does not appear to be a reliable biomarker for predicting PSA levels or diagnosing localized prostate cancer.[21][22]
Prolactin and Cancer Risk No association found between elevated circulating prolactin and an increase in prostate cancer risk (Odds Ratios for increasing quartiles were not significant).[20]High circulating prolactin is not associated with the development of prostate cancer.[20]
Prolactin in Advanced Disease In high-stage disease (pT3b/4), prolactin was independently predicted by LH, FSH, testosterone, PSA, and Gleason score.[24]Prolactin may be involved in the pathophysiology of advanced-stage prostate cancer.[24]

Experimental Protocols and Workflows

Validating a biomarker requires robust and reproducible experimental methods. The most common techniques for measuring prolactin and its receptor are ELISA, Immunohistochemistry (IHC), and Western Blotting.

G cluster_coll 1. Sample Collection & Processing cluster_assay 2. Biomarker Quantification cluster_analysis 3. Data Analysis & Validation s1 Collect Blood (Serum/Plasma) or Tissue (FFPE) s2 Process and Store Samples (-80°C or RT) s1->s2 a1 ELISA (Serum/Plasma PRL) s2->a1 a2 IHC (Tissue PRL/PRLR) s2->a2 a3 Western Blot (Tissue PRLR) s2->a3 d1 Statistical Analysis (T-test, ANOVA) a1->d1 a2->d1 a3->d1 d2 ROC Curve Analysis (Sensitivity/Specificity) d1->d2 d3 Correlation with Clinical Outcomes d2->d3 d4 Validation in Independent Cohort d3->d4

Caption: General Workflow for Biomarker Validation.
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Prolactin

This protocol describes a sandwich ELISA for the quantitative measurement of prolactin in serum.[25][26][27]

  • Preparation: Allow all reagents and samples to reach room temperature. Prepare 1x Wash Buffer by diluting the 20x concentrate with deionized water.[26]

  • Sample Addition: Pipette 25 µL of standards, controls, and patient serum samples into the appropriate microtiter wells coated with a monoclonal anti-prolactin antibody.[25][26]

  • Conjugate Addition: Add 100 µL of the enzyme conjugate (anti-prolactin antibody-HRP) to each well.[25][26]

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature (18-26°C).[25][26]

  • Washing: Aspirate the liquid from all wells. Wash each well three times with 300 µL of 1x Wash Buffer. After the final wash, invert the plate and blot it on absorbent paper to remove residual buffer.[25]

  • Substrate Reaction: Add 100 µL of TMB Substrate solution to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature in the dark.[25]

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. Gently tap the plate to ensure thorough mixing.[25]

  • Reading: Read the absorbance of each well at 450 nm using an ELISA plate reader within 15 minutes of adding the Stop Solution.[25]

  • Calculation: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the prolactin concentration in patient samples by interpolating from this curve.[25]

Immunohistochemistry (IHC) for Prolactin/PRLR in Tissue

This protocol is for the detection of prolactin or its receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration: Immerse slides in xylene (2-3 changes, 5 min each). Rehydrate through graded alcohols: 100% (2 changes, 5 min each), 95%, 80%, and 70% (5 min each). Rinse with running tap water.[28]

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER). Immerse slides in a staining container with 10 mM citrate buffer (pH 6.0) and incubate at 95-100°C for 10-20 minutes. Allow slides to cool for 20 minutes at room temperature.[28][29]

  • Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.

  • Blocking: Apply a blocking serum (e.g., normal goat serum) for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Drain blocking serum and apply the primary antibody against prolactin or PRLR, diluted to its optimal concentration (e.g., 1:50-1:200).[29] Incubate in a humidified chamber overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Rinse slides with PBS (3 changes, 5 min each).

  • Secondary Antibody: Apply a biotinylated or HRP-polymer-linked secondary antibody and incubate for 30-60 minutes at room temperature.[29]

  • Washing: Rinse slides with PBS (3 changes, 5 min each).

  • Detection: If using a biotinylated secondary, apply Streptavidin-HRP (Sav-HRP) conjugates and incubate for 30 minutes.[28] Apply the chromogen substrate (e.g., DAB) and monitor for color development (typically 1-5 minutes).[28]

  • Counterstaining: Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei.[28] "Blue" the sections in running tap water.

  • Dehydration and Mounting: Dehydrate the sections through graded alcohols and clear in xylene. Coverslip using a permanent mounting medium.[28]

  • Analysis: Examine slides under a microscope. Positive staining will appear as a brown precipitate at the site of the antigen.

Western Blot for Prolactin Receptor (PRLR)

This protocol outlines the detection of PRLR protein in cell or tissue lysates.

  • Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Mix 20-30 µg of protein lysate with 1x Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.[30]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[30]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]).[30]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against PRLR, diluted in blocking buffer, overnight at 4°C with gentle agitation.[30]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[30]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[30]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane. Detect the signal using X-ray film or a digital imaging system. The presence of a band at the expected molecular weight (approx. 80-98 kDa for the long form) indicates the presence of PRLR.[31][32]

G cluster_comp Comparative Performance cluster_eval Evaluation Metrics PRL Prolactin (PRL) as a Biomarker Status: Investigational Eval Sensitivity Specificity Prognostic Value Predictive Value PRL->Eval Evaluated Against PSA Prostate Specific Antigen (PSA) Use: Prostate Cancer Screening & Monitoring Status: Established PSA->Eval CA125 Cancer Antigen 125 (CA-125) Use: Ovarian Cancer Monitoring Status: Established, but with limitations CA125->Eval Prog Prognostic Markers (e.g., ER/PR) Use: Breast Cancer Therapy Guidance Status: Established Prog->Eval

References

A Head-to-Head Comparison of Prolactin Assay Kits for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of prolactin is crucial for a wide range of studies, from endocrine research to oncology. The selection of a suitable prolactin assay kit is a critical step that can significantly impact experimental outcomes. This guide provides an objective comparison of commercially available prolactin enzyme-linked immunosorbent assay (ELISA) kits, supported by publicly available performance data, to aid in this selection process.

The primary method for quantifying prolactin concentrations in biological samples is the sandwich ELISA. This technique utilizes a pair of antibodies that bind to different epitopes on the prolactin molecule, offering high specificity and sensitivity. While the fundamental principle is the same, performance characteristics can vary significantly between different manufacturers' kits.

Performance Data of Prolactin ELISA Kits

The following table summarizes key performance metrics of several commercially available human prolactin ELISA kits. It is important to note that these values are as reported by the manufacturers and direct, independent head-to-head experimental comparisons are limited. Researchers are strongly encouraged to perform their own validation studies to ensure the chosen kit meets the specific requirements of their experimental setup.

ManufacturerKit Name/Catalog No.SensitivityDynamic RangeSample Type(s)Assay Time
Abcam Human Prolactin/PRL ELISA Kit (ab226901)[1]≤ 17.64 pg/mL39.06 - 2500 pg/mLSerum, Plasma (Heparin, Citrate, EDTA), Milk, Cell culture supernatant1h 30m
Invitrogen (Thermo Fisher Scientific) Human Prolactin ELISA Kit (EHIAPRL)[2]11.7 pg/mL15.6 - 1,000 pg/mLSerum, Plasma, Cell culture medium2h 30m
Cayman Chemical Prolactin (human) ELISA Kit[3]0.12 ng/mL0.12 - 100 ng/mLSerum, Plasma< 2 hours
Sigma-Aldrich Prolactin ELISA (SE120105)[4]Not explicitly statedNot explicitly statedSerumNot explicitly stated
Diagnostics Biochem Canada Inc. Prolactin (PRL) ELISA kit (CAN-PRL-4100)[5]Not explicitly stated20–3200 μIU/mLHuman serum75 minutes
IBL International Prolactin ELISA[6]0.35 ng/mL0.35 – 200 ng/mLSerumNot explicitly stated
Elabscience Human PRL(Prolactin) ELISA Kit (E-EL-H0141)Not explicitly stated1.56-100 ng/mLNot explicitly statedNot explicitly stated
Aviva Systems Biology PRL ELISA Kit (Human) (OKEH02875)7.5 pg/mLNot explicitly statedSerum, Plasma, Tissue Homogenates, Cell Culture Supernates, Other Biological FluidsNot explicitly stated

Note on Inter-Assay Variability: Studies comparing different prolactin immunoassays have highlighted significant variability in results between kits from different manufacturers. This can be attributed to differences in antibody specificity, reactivity with prolactin isoforms (e.g., macroprolactin), and calibration standards. Therefore, for longitudinal studies or when comparing data across different laboratories, it is crucial to use the same assay kit consistently.

Experimental Protocols

The general workflow for a sandwich ELISA is a multi-step process. Below is a generalized protocol based on the principles of the reviewed kits. For precise details, always refer to the manufacturer's instructions provided with the specific kit.

General Sandwich ELISA Protocol:
  • Plate Preparation: The microplate wells are pre-coated with a capture antibody specific for prolactin.

  • Sample and Standard Incubation: Standards with known prolactin concentrations and unknown samples are added to the wells. Prolactin present in the samples binds to the immobilized capture antibody. The plate is incubated, typically for 1-2 hours at room temperature or 37°C.

  • Washing: The wells are washed to remove any unbound substances.

  • Detection Antibody Incubation: A biotinylated detection antibody, which binds to a different epitope on the prolactin molecule, is added to each well. The plate is incubated again.

  • Washing: A second wash step removes the unbound detection antibody.

  • Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added. The streptavidin binds to the biotin on the detection antibody. The plate is incubated.

  • Washing: A final wash step removes the unbound enzyme conjugate.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product.

  • Reaction Termination: The enzymatic reaction is stopped by the addition of a stop solution (e.g., sulfuric acid), which changes the color of the product.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (commonly 450 nm).

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of prolactin in the unknown samples is then determined by interpolating their absorbance values on the standard curve.

ELISA_Workflow cluster_protocol General Sandwich ELISA Protocol start Start prep Prepare Reagents and Standards start->prep add_samples Add Standards and Samples to Wells prep->add_samples incubate1 Incubate add_samples->incubate1 wash1 Wash incubate1->wash1 add_detection_ab Add Detection Antibody wash1->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 wash2 Wash incubate2->wash2 add_conjugate Add Enzyme Conjugate wash2->add_conjugate incubate3 Incubate add_conjugate->incubate3 wash3 Wash incubate3->wash3 add_substrate Add Substrate wash3->add_substrate incubate4 Incubate add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read_plate Read Plate add_stop->read_plate analyze Analyze Data read_plate->analyze end_node End analyze->end_node Prolactin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRL Prolactin PRLR Prolactin Receptor (PRLR) PRL->PRLR Binding & Dimerization PRL_PRLR PRL-PRLR Complex JAK2 JAK2 PRL_PRLR->JAK2 Activation STAT5 STAT5 JAK2->STAT5 Phosphorylation Ras Ras JAK2->Ras Activation PI3K PI3K JAK2->PI3K Activation pSTAT5 p-STAT5 STAT5_dimer STAT5 Dimer pSTAT5->STAT5_dimer Dimerization STAT5_dimer_nuc STAT5 Dimer STAT5_dimer->STAT5_dimer_nuc Translocation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Target Gene Transcription ERK->Gene Akt Akt PI3K->Akt Cell_Response Cellular Responses (Proliferation, Differentiation, etc.) Akt->Cell_Response STAT5_dimer_nuc->Gene Gene->Cell_Response

References

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